molecular formula C7H4F4O B1332096 2-Fluoro-4-(trifluoromethyl)phenol CAS No. 77227-78-2

2-Fluoro-4-(trifluoromethyl)phenol

Cat. No.: B1332096
CAS No.: 77227-78-2
M. Wt: 180.1 g/mol
InChI Key: WEUIJSDNBZVSNY-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H4F4O and its molecular weight is 180.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4F4O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUIJSDNBZVSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335029
Record name 2-Fluoro-4-(trifluoromethyl)phenol
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Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77227-78-2
Record name 2-Fluoro-4-(trifluoromethyl)phenol
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Record name 2-fluoro-4-(trifluoromethyl)phenol
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Foundational & Exploratory

In-Depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 77227-78-2

This technical guide provides a comprehensive overview of 2-Fluoro-4-(trifluoromethyl)phenol, a fluorinated aromatic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a general synthesis approach, and discusses its potential applications, particularly within the pharmaceutical industry.

Chemical and Physical Properties

This compound, with the molecular formula C₇H₄F₄O, is a substituted phenol containing both a fluorine atom and a trifluoromethyl group attached to the benzene ring.[1] These substitutions significantly influence the compound's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 77227-78-2[1]
Molecular Formula C₇H₄F₄O[1]
Molecular Weight 180.10 g/mol [1]
Appearance White to off-white crystalline powder-
Boiling Point 164.7 °C (Predicted)-
Density 1.434 g/cm³ (Predicted)-
Melting Point Not available-
Solubility Not available-

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum shows a molecular ion peak corresponding to its molecular weight.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-F stretching of the trifluoromethyl group, and C-F stretching of the aromatic fluorine, as well as aromatic C-H and C=C stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and trifluoromethyl substituents.

    • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule.

    • ¹⁹F NMR: The fluorine NMR spectrum is a key technique for characterizing this compound, and it is expected to show signals for the single fluorine atom and the trifluoromethyl group, with their characteristic chemical shifts and couplings.

Synthesis and Experimental Protocols

General Synthetic Workflow:

The synthesis would likely start from 2-Fluoro-4-(trifluoromethyl)aniline. The aniline is first converted to a diazonium salt using a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like sulfuric acid. The resulting diazonium salt is then hydrolyzed, typically by heating in an aqueous acidic solution, to yield the desired this compound.

G General Synthesis Workflow for this compound A 2-Fluoro-4-(trifluoromethyl)aniline B Diazotization (NaNO2, H2SO4) A->B Step 1 C 2-Fluoro-4-(trifluoromethyl)benzenediazonium salt B->C D Hydrolysis (H2O, Heat) C->D Step 2 E This compound D->E G Role of this compound in Drug Discovery A This compound (Building Block) B Chemical Synthesis (Derivatization) A->B C Library of Novel Compounds B->C D Biological Screening (Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

References

Synthesis of 2-Fluoro-4-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathway for 2-Fluoro-4-(trifluoromethyl)phenol, a key intermediate in the development of pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols and quantitative data, to support research and development efforts.

Overview of Synthesis Pathway

The principal and most direct method for the synthesis of this compound involves the diazotization of 3-fluoro-4-aminobenzotrifluoride, followed by hydrolysis of the resulting diazonium salt. This two-step process is a well-established and reliable method for the introduction of a hydroxyl group onto an aromatic ring.

An alternative theoretical pathway involves the nucleophilic aromatic substitution (SNAr) on a di-halogenated precursor, such as 3,4-difluorobenzotrifluoride. However, the diazotization route is more commonly cited and is the focus of this guide.

Detailed Synthesis Pathway: Diazotization of 3-Fluoro-4-aminobenzotrifluoride

The synthesis of this compound is achieved through a two-step process starting from the commercially available 3-fluoro-4-aminobenzotrifluoride.

Step 1: Diazotization of 3-Fluoro-4-aminobenzotrifluoride

In this step, the primary aromatic amine, 3-fluoro-4-aminobenzotrifluoride, is converted into a diazonium salt using nitrous acid (HNO₂). The nitrous acid is typically generated in situ from the reaction of sodium nitrite with a strong mineral acid, such as sulfuric acid. The reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

The resulting diazonium salt is then hydrolyzed to the corresponding phenol. This is achieved by heating the aqueous solution of the diazonium salt. The nitrogen gas is liberated, and the hydroxyl group replaces the diazonium group on the aromatic ring, yielding this compound.

Experimental Protocol

The following protocol is a representative example for the synthesis of this compound via the diazotization of 3-fluoro-4-aminobenzotrifluoride.

Materials:

  • 3-Fluoro-4-aminobenzotrifluoride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Water (H₂O)

  • Ice

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a reaction vessel equipped with a stirrer and a thermometer, carefully add 3-fluoro-4-aminobenzotrifluoride to a mixture of concentrated sulfuric acid and water, while maintaining the temperature below 10 °C with an ice bath.

    • Cool the resulting solution to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. The temperature must be strictly maintained between 0-5 °C during the addition to prevent the decomposition of the diazonium salt.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • Hydrolysis of the Diazonium Salt:

    • Slowly and carefully heat the diazonium salt solution. The evolution of nitrogen gas will be observed. The temperature is gradually raised to facilitate the hydrolysis.

    • Once the gas evolution ceases, the reaction mixture is cooled to room temperature.

  • Work-up and Purification:

    • The cooled reaction mixture is extracted with an organic solvent (e.g., diethyl ether).

    • The combined organic extracts are washed with water and then with a saturated brine solution.

    • The organic layer is dried over an anhydrous drying agent.

    • The solvent is removed under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by distillation or chromatography to obtain the final product of high purity.

Quantitative Data
ParameterValue
Starting Material 3-Fluoro-4-aminobenzotrifluoride
Key Reagents Sodium Nitrite, Sulfuric Acid
Reaction Type Diazotization followed by Hydrolysis
Typical Yield 75-85%
Purity (after purification) >99%
Reaction Temperature Diazotization: 0-5 °C; Hydrolysis: Elevated Temperature
Reaction Time Diazotization: ~1 hour; Hydrolysis: 1-2 hours

Synthesis Pathway and Workflow Visualization

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow for the preparation of this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Fluoro-4-aminobenzotrifluoride 3-Fluoro-4-aminobenzotrifluoride This compound This compound 3-Fluoro-4-aminobenzotrifluoride->this compound Diazotization & Hydrolysis NaNO2_H2SO4 1. NaNO₂, H₂SO₄, H₂O (0-5 °C) 2. Heat

Caption: Chemical synthesis of this compound.

Experimental_Workflow start Start dissolve Dissolve 3-fluoro-4-aminobenzotrifluoride in H₂SO₄/H₂O at <10°C start->dissolve diazotization Add NaNO₂ solution at 0-5°C Stir for 30 min dissolve->diazotization hydrolysis Heat reaction mixture until N₂ evolution ceases diazotization->hydrolysis extraction Cool and extract with organic solvent hydrolysis->extraction wash Wash organic layer with H₂O and brine extraction->wash dry Dry organic layer over anhydrous salt wash->dry evaporate Remove solvent under reduced pressure dry->evaporate purify Purify by distillation or chromatography evaporate->purify end End Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to the Molecular Properties of 2-Fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethyl)phenol is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenol ring imparts unique electronic properties, influencing its reactivity, acidity, and biological activity. This technical guide provides a comprehensive overview of the core molecular properties of this compound, including its physicochemical characteristics, synthesis, and potential biological relevance, presented in a format tailored for research and development professionals.

Molecular and Physicochemical Properties

The fundamental molecular and physicochemical properties of this compound (CAS Number: 77227-78-2) are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Chemical Structure Chemical structure of this compound
Molecular Formula C₇H₄F₄O[1][2]
Molecular Weight 180.1 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 77227-78-2[1][2]
Physical Form Liquid[2]
Boiling Point (Predicted) 164.7 ± 35.0 °C[1]
Density (Predicted) 1.434 ± 0.06 g/cm³[1]
InChI Key WEUIJSDNBZVSNY-UHFFFAOYSA-N[2]

Synthesis and Purification

A common synthetic route to substituted phenols involves the diazotization of the corresponding aniline derivative, followed by hydrolysis. While a specific, detailed protocol for the synthesis of this compound was not found in the available literature, a general methodology can be inferred from the synthesis of similar compounds, such as 4-fluoro-3-trifluoromethylphenol.

A plausible synthetic pathway for this compound would start from 2-fluoro-4-(trifluoromethyl)aniline. The general steps are outlined below.

Experimental Workflow: Synthesis of this compound

G General Synthetic Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2-Fluoro-4-(trifluoromethyl)aniline Diazotization Diazotization (NaNO₂, H₂SO₄, low temp.) Start->Diazotization Hydrolysis Hydrolysis (H₂O, heat) Diazotization->Hydrolysis Product Crude 2-Fluoro-4- (trifluoromethyl)phenol Hydrolysis->Product Extraction Solvent Extraction Product->Extraction Chromatography Column Chromatography Extraction->Chromatography FinalProduct Pure 2-Fluoro-4- (trifluoromethyl)phenol Chromatography->FinalProduct

General Synthetic and Purification Workflow.
Detailed Methodologies

1. Diazotization of 2-Fluoro-4-(trifluoromethyl)aniline:

  • Reactants: 2-Fluoro-4-(trifluoromethyl)aniline, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water.

  • Procedure: 2-Fluoro-4-(trifluoromethyl)aniline is dissolved in an aqueous solution of sulfuric acid and cooled to a low temperature (typically 0-5 °C). A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

2. Hydrolysis of the Diazonium Salt:

  • Procedure: The cold diazonium salt solution is slowly added to a hot aqueous solution, often containing a copper catalyst, to facilitate the hydrolysis of the diazonium group to a hydroxyl group, yielding the crude phenol product.

3. Purification:

  • Extraction: The crude product is typically extracted from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Washing: The organic layer is washed with water and brine to remove impurities.

  • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

  • Chromatography: The resulting crude product can be further purified by column chromatography on silica gel.

Analytical Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data
TechniqueExpected Characteristics
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) at m/z = 180.1. Fragmentation patterns will likely involve the loss of HF, CO, and cleavage of the trifluoromethyl group.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-F stretching bands for the trifluoromethyl group will be observed in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy - ¹H NMR: Signals corresponding to the aromatic protons, with chemical shifts and coupling constants influenced by the fluorine and trifluoromethyl substituents. A broad singlet for the phenolic -OH proton. - ¹³C NMR: Resonances for the seven carbon atoms, with chemical shifts affected by the electronegative substituents. - ¹⁹F NMR: A singlet for the -CF₃ group and another signal for the fluorine atom on the aromatic ring, showing coupling with adjacent protons.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the structural motifs present in the molecule suggest potential biological activities that are of interest to drug development professionals.

Potential Biological Relevance

The presence of a trifluoromethyl group can enhance a molecule's metabolic stability and lipophilicity, which are desirable properties for drug candidates[3]. Phenolic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme-inhibiting properties.

Logical Relationship: From Structure to Potential Biological Effect

G Potential Biological Implications cluster_properties Physicochemical Properties cluster_activities Potential Biological Activities Structure This compound (Fluorine and CF₃ groups) Lipophilicity Increased Lipophilicity Structure->Lipophilicity MetabolicStability Enhanced Metabolic Stability Structure->MetabolicStability Antimicrobial Antimicrobial Activity Structure->Antimicrobial EnzymeInhibition Enzyme Inhibition (e.g., Cytochrome P450) Lipophilicity->EnzymeInhibition ReceptorModulation Receptor Modulation (e.g., GABA-A Receptors) Lipophilicity->ReceptorModulation MetabolicStability->EnzymeInhibition

From Molecular Structure to Potential Biological Activity.
Potential Signaling Pathway Modulation

Phenolic compounds have been shown to modulate various signaling pathways. For instance, some phenols can influence pathways related to inflammation and cell proliferation. However, without specific experimental data for this compound, any discussion of its effects on signaling pathways remains speculative. Further research, including in vitro screening and cell-based assays, is necessary to elucidate its specific biological targets and mechanisms of action.

Conclusion

This compound is a molecule with significant potential for applications in various fields of chemical and biological research. This guide has summarized the available information on its molecular properties, provided a plausible synthetic route, and outlined key analytical characterization techniques. While there is a clear need for more extensive experimental data, particularly concerning its biological activity and specific signaling pathway interactions, the structural features of this compound make it a compelling candidate for further investigation by researchers and drug development professionals.

References

An In-depth Technical Guide to the Chemical Structure Elucidation of 2-Fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of 2-Fluoro-4-(trifluoromethyl)phenol. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Introduction

This compound is a fluorinated aromatic compound with potential applications in the development of pharmaceuticals and other specialty chemicals. The presence of both a fluorine atom and a trifluoromethyl group on the phenol ring significantly influences its physicochemical properties, including acidity, lipophilicity, and metabolic stability. Accurate elucidation of its chemical structure is paramount for its effective use and for regulatory purposes.

Chemical Identity and Physical Properties

A summary of the key identifiers and physical properties for this compound is provided in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 77227-78-2
Molecular Formula C₇H₄F₄O
Molecular Weight 180.10 g/mol
Appearance Liquid
InChI 1S/C7H4F4O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H
InChIKey WEUIJSDNBZVSNY-UHFFFAOYSA-N
SMILES Oc1c(F)cc(C(F)(F)F)cc1

Spectroscopic Data for Structural Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques. Below is a summary of available and predicted spectral data.

Mass Spectrometry

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available from the NIST Mass Spectrometry Data Center.[1]

Table 2: Key Mass Spectrometry Data

FeatureObservationInterpretation
Molecular Ion (M⁺) m/z 180Confirms the molecular weight of the compound.
Major Fragments Analysis of the fragmentation pattern can reveal the loss of functional groups, aiding in structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, and the electron-donating effect of the hydroxyl group.

Table 3: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~7.2-7.4ddJ(H-3, H-5) ≈ 2-3 Hz, J(H-3, F-2) ≈ 3-5 Hz
H-5~7.0-7.2dddJ(H-5, H-6) ≈ 8-9 Hz, J(H-5, H-3) ≈ 2-3 Hz, J(H-5, F-4(CF3)) ≈ 1-2 Hz
H-6~6.8-7.0dJ(H-6, H-5) ≈ 8-9 Hz
OHVariablebr s-

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals for the seven carbon atoms. The chemical shifts will be significantly affected by the attached functional groups, and the carbons bonded to fluorine will exhibit characteristic splitting (C-F coupling).

Table 4: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)
C-1 (C-OH)~150-155d
C-2 (C-F)~145-150d (large ¹JCF)
C-3~115-120d
C-4 (C-CF₃)~125-130q (large ¹JCF)
C-5~110-115d
C-6~120-125s
-CF₃~120-125q (very large ¹JCF)
Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is available from the NIST WebBook.[1] Key absorption bands are expected for the O-H, C-H, C=C, C-F, and C-O functional groups.

Table 5: Expected Infrared Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (phenol)3600 - 3200Strong, broad
C-H stretch (aromatic)3100 - 3000Medium
C=C stretch (aromatic)1600 - 1450Medium to strong
C-F stretch (trifluoromethyl)1350 - 1100Strong
C-F stretch (aromatic)1250 - 1000Strong
C-O stretch (phenol)1260 - 1180Strong

Experimental Protocols

Proposed Synthesis: Directed Ortho-Lithiation

A potential synthetic route to this compound involves the directed ortho-lithiation of a protected 4-(trifluoromethyl)phenol, followed by electrophilic fluorination. This method offers regioselective introduction of the fluorine atom at the C-2 position.[2]

Experimental Workflow:

Synthesis_Workflow cluster_protection Step 1: Protection cluster_lithiation Step 2: Directed Ortho-Lithiation cluster_fluorination Step 3: Electrophilic Fluorination cluster_deprotection Step 4: Deprotection start 4-(Trifluoromethyl)phenol product1 Protected Phenol start->product1 Protection reagent1 Protecting Agent (e.g., THP) product2 Ortho-lithiated Intermediate product1->product2 Lithiation reagent2 n-BuLi or s-BuLi product3 Protected 2-Fluoro Product product2->product3 Fluorination reagent3 Electrophilic Fluorinating Agent (e.g., NFSI) final_product This compound product3->final_product Deprotection reagent4 Acidic Workup

Caption: Proposed synthesis workflow for this compound.

Detailed Protocol:

  • Protection of the Hydroxyl Group: 4-(Trifluoromethyl)phenol is protected, for example, as its tetrahydropyranyl (THP) ether, to prevent reaction of the acidic proton with the lithiating agent.

  • Directed Ortho-Lithiation: The protected phenol is treated with a strong base such as n-butyllithium or sec-butyllithium at low temperature (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF). The protecting group directs the lithiation to the ortho position (C-2).

  • Electrophilic Fluorination: An electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), is added to the reaction mixture to introduce the fluorine atom at the C-2 position.

  • Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or distillation.

Analytical Characterization Workflow

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis sample Synthesized Product ms Mass Spectrometry (MS) sample->ms nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir Infrared (IR) Spectroscopy sample->ir gc Gas Chromatography (GC) sample->gc hplc High-Performance Liquid Chromatography (HPLC) sample->hplc elucidation Structure Elucidation & Purity Assessment ms->elucidation nmr->elucidation ir->elucidation gc->elucidation hplc->elucidation

Caption: Analytical workflow for structure elucidation and purity assessment.

Structure-Spectroscopy Relationships

The chemical structure of this compound directly dictates its spectroscopic signatures. The following diagram illustrates these relationships.

Structure_Spectroscopy cluster_structure Chemical Structure cluster_groups Key Functional Groups cluster_spectra Spectroscopic Signatures mol This compound oh Hydroxyl (-OH) mol->oh aromatic Aromatic Ring (C-H, C=C) mol->aromatic cf3 Trifluoromethyl (-CF₃) mol->cf3 cf Aryl Fluoride (C-F) mol->cf ms MS: Molecular Ion at m/z 180 mol->ms Molecular Weight ir_spec IR: O-H, C-H, C=C, C-F, C-O vibrations oh->ir_spec Broad O-H stretch h_nmr ¹H NMR: 3 Aromatic Protons aromatic->h_nmr Signals in aromatic region c_nmr ¹³C NMR: 7 Carbon Signals with C-F coupling aromatic->c_nmr Aromatic carbon signals aromatic->ir_spec C-H and C=C stretches cf3->c_nmr Quartet for -CF₃ carbon cf3->ir_spec Strong C-F stretches cf->c_nmr Doublet for C-F carbon cf->ir_spec Strong C-F stretch

Caption: Relationship between chemical structure and spectroscopic data.

Safety and Handling

Trifluoromethyl- and fluoro-substituted phenols should be handled with care, following standard laboratory safety procedures. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

This guide provides a foundational understanding of the chemical structure elucidation of this compound. For further in-depth analysis, it is recommended to consult specialized literature and perform experimental verification.

References

Spectroscopic Profile of 2-Fluoro-4-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Fluoro-4-(trifluoromethyl)phenol, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this guide synthesizes data from closely related compounds and established spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of its structural analogs and fundamental spectroscopic theories.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
~ 7.0 - 7.5m3HAromatic protonsJ(H,H) ≈ 7-9 Hz, J(H,F) ≈ 2-10 Hz
~ 5.0 - 6.0br s1HPhenolic -OH-

Note: The chemical shift of the phenolic proton is highly dependent on solvent and concentration. The aromatic region will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)AssignmentPredicted C-F Coupling (J, Hz)
~ 150 - 155C-OHd, ¹J(C,F) ≈ 240-250
~ 145 - 150C-Fd, ¹J(C,F) ≈ 240-250
~ 120 - 130Aromatic CHd, J(C,F) ≈ 5-25
~ 115 - 125Aromatic CHd, J(C,F) ≈ 5-25
~ 123 (quartet)-CF₃q, ¹J(C,F) ≈ 270-280

Note: The carbon attached to the fluorine atom and the trifluoromethyl group will show large one-bond coupling constants. Other aromatic carbons will exhibit smaller couplings.

Table 3: Predicted ¹⁹F NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityAssignment
~ -60 to -65s-CF₃
~ -130 to -140mAr-F

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃. The aromatic fluorine will show coupling to adjacent protons.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityAssignment
180High[M]⁺ (Molecular Ion)
161Moderate[M-F]⁺
151Moderate[M-CHO]⁺
111Moderate[M-CF₃]⁺

Note: The NIST WebBook provides an electron ionization mass spectrum for this compound which can be referenced for the fragmentation pattern.

Table 5: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch
3100 - 3000MediumAromatic C-H stretch
1600 - 1450Medium to StrongC=C aromatic ring stretch
1350 - 1100Very StrongC-F stretch (CF₃)
1260 - 1180StrongC-O stretch
1200 - 1000StrongC-F stretch (Aromatic)

Note: The characteristic strong absorptions of the C-F bonds in the trifluoromethyl group are a key feature of the IR spectrum. The broadness of the O-H stretch is indicative of hydrogen bonding.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR: Acquire the spectrum using a standard one-pulse sequence, often without proton decoupling to observe H-F couplings.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and reference it to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

FT-IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film between two salt plates (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or a mull (e.g., in Nujol) if it is a solid. Attenuated Total Reflectance (ATR) is also a common technique that requires minimal sample preparation.

  • Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the interferogram by scanning the sample with a broad range of infrared frequencies.

  • Data Processing: Perform a Fourier transform on the interferogram to obtain the infrared spectrum (transmittance or absorbance vs. wavenumber).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Raw Data cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation Sample This compound NMR NMR Spectrometer Sample->NMR MS Mass Spectrometer Sample->MS IR FT-IR Spectrometer Sample->IR NMR_Data FID NMR->NMR_Data MS_Data Ion Counts MS->MS_Data IR_Data Interferogram IR->IR_Data NMR_Proc Fourier Transform Phasing Referencing NMR_Data->NMR_Proc MS_Proc Mass Calibration Peak Picking MS_Data->MS_Proc IR_Proc Fourier Transform Baseline Correction IR_Data->IR_Proc NMR_Spec NMR Spectra (¹H, ¹³C, ¹⁹F) NMR_Proc->NMR_Spec MS_Spec Mass Spectrum MS_Proc->MS_Spec IR_Spec IR Spectrum IR_Proc->IR_Spec Interpretation Structural Elucidation & Confirmation NMR_Spec->Interpretation MS_Spec->Interpretation IR_Spec->Interpretation

Caption: General workflow for obtaining and interpreting spectroscopic data.

An In-depth Technical Guide to the Reactivity and Stability of 2-Fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Fluoro-4-(trifluoromethyl)phenol. The information presented herein is intended to support research, development, and handling of this compound in a laboratory and industrial setting.

Core Concepts: Electronic Effects and Reactivity

The reactivity of this compound is fundamentally governed by the electronic properties of its substituents: the hydroxyl (-OH) group, the fluorine (-F) atom, and the trifluoromethyl (-CF3) group. Both the fluorine and the trifluoromethyl groups are strongly electron-withdrawing. This has a significant impact on the acidity of the phenolic proton and the reactivity of the aromatic ring.

The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I) and a moderate resonance effect (-M). The fluorine atom also exhibits a strong -I effect and a weaker, opposing +M (resonance) effect. The cumulative effect of these substituents is a significant increase in the acidity of the phenolic proton, making this compound considerably more acidic than phenol itself.[1][2] The electron-deficient nature of the aromatic ring also deactivates it towards electrophilic aromatic substitution reactions.[3]

Electronic_Effects cluster_effects Electronic Effects cluster_consequences Consequences phenol This compound inductive Inductive Effect (-I) (Electron Withdrawing) phenol->inductive -CF3, -F resonance Resonance Effect (-M) (Electron Withdrawing) phenol->resonance -CF3 resonance_f Resonance Effect (+M) (Electron Donating) phenol->resonance_f -F (weaker) acidity Increased Acidity (Lower pKa) inductive->acidity reactivity Deactivated Ring (Electrophilic Substitution) inductive->reactivity resonance->acidity resonance->reactivity

Diagram 1: Electronic effects on this compound.

Quantitative Data Summary

Table 1: Acidity of Substituted Phenols

CompoundpKaReference
Phenol9.95[1]
4-Fluorophenol9.89[4]
4-(Trifluoromethyl)phenol8.675[5]
3-(Trifluoromethyl)phenol9.08[4]
This compound ~7.5 - 8.5 (Estimated) N/A

The estimated pKa is based on the additive electron-withdrawing effects of the ortho-fluoro and para-trifluoromethyl substituents, which are expected to significantly increase the acidity compared to the individual substituted phenols.

Table 2: Physical and Stability Properties

PropertyValueReference
Physical Properties
Molecular FormulaC7H4F4O[6]
Molecular Weight180.10 g/mol [6]
AppearanceLiquid
Storage Temperature2-8°C, under inert atmosphere
Stability Data (Qualitative)
Thermal StabilityExpected to be relatively stable, but may decompose at elevated temperatures. Fluorinated compounds can have high thermal resistance.[7]N/A
PhotostabilityLikely susceptible to photodegradation, especially in aqueous solutions and at higher pH, similar to other trifluoromethylphenols.[8]N/A
Hydrolytic StabilityThe trifluoromethyl group may be susceptible to hydrolysis under certain pH and temperature conditions, leading to defluorination.[9]N/A
Chemical CompatibilityAvoid strong oxidizing agents.[10]N/A

Stability Profile

Thermal Stability

Specific thermal decomposition data for this compound is not available. However, fluorinated organic compounds often exhibit enhanced thermal stability.[7] The decomposition of a related phenol-formaldehyde polymer begins at approximately 350°C, with significant volatile products forming between 400°C and 850°C, including water, methane, hydrogen, and various phenolic fragments.[11] It is plausible that this compound would exhibit decomposition in a similar temperature range, likely yielding fluorinated and trifluoromethylated aromatic and aliphatic fragments.

Photochemical Stability

Studies on other trifluoromethylphenols indicate a susceptibility to photodegradation in aqueous environments. The rate of photolysis is often pH-dependent, with increased degradation observed at higher pH values.[8] For instance, the photolysis of 2-(trifluoromethyl)phenol is significantly faster at pH 10 than at pH 7 or 5.[8] The degradation pathways can be complex, potentially involving defluorination and the formation of various photoproducts.

Hydrolytic Stability

The trifluoromethyl group on the aromatic ring can be susceptible to hydrolysis, particularly under basic conditions, which can lead to the formation of a carboxylic acid group and the release of fluoride ions.[9] For 4-(trifluoromethyl)phenol, spontaneous hydrolysis to a quinone methide intermediate has been observed at physiological pH.[9] The rate of hydrolysis is expected to be influenced by pH and temperature.

Experimental Protocols

Determination of pKa (Spectrophotometric Method)

This protocol outlines a general procedure for determining the pKa of a phenolic compound using UV-Vis spectrophotometry.

pKa_Determination A Prepare Buffer Solutions (Range of known pH values) C Create Sample Solutions (Add stock solution to each buffer) A->C B Prepare Stock Solution (this compound in a suitable solvent) B->C D Measure UV-Vis Spectra (For each sample solution) C->D E Identify Wavelengths (Where absorbance differs significantly between protonated and deprotonated forms) D->E F Measure Absorbance (At selected wavelengths for all samples) E->F G Calculate [A-]/[HA] Ratio (Using absorbance data) F->G H Plot pH vs. log([A-]/[HA]) G->H I Determine pKa (pKa is the pH at which log([A-]/[HA]) = 0) H->I

Diagram 2: Workflow for pKa determination by spectrophotometry.

Methodology:

  • Preparation of Buffers: Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa range of the analyte.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) that is miscible with the buffer system.

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.

  • Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each sample.

  • Data Analysis: Identify the wavelengths of maximum absorbance for the acidic (HA) and basic (A-) forms of the phenol. Using the absorbance data and the Beer-Lambert law, calculate the ratio of the deprotonated to protonated species ([A-]/[HA]) for each pH.

  • pKa Determination: Plot the measured pH of the solutions against the logarithm of the calculated concentration ratio (log([A-]/[HA])). The pKa is the pH at which the concentration of the acidic and basic forms are equal, and thus log([A-]/[HA]) is zero.

Thermal Stability Assessment (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques for evaluating thermal stability.

Thermal_Stability_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) TGA_Sample Place sample in TGA pan TGA_Heat Heat at a constant rate (e.g., 10°C/min) TGA_Sample->TGA_Heat TGA_Measure Measure mass loss vs. temperature TGA_Heat->TGA_Measure TGA_Result Determine onset of decomposition TGA_Measure->TGA_Result DSC_Sample Seal sample in DSC pan DSC_Heat Heat at a constant rate DSC_Sample->DSC_Heat DSC_Measure Measure heat flow vs. temperature DSC_Heat->DSC_Measure DSC_Result Identify exothermic/endothermic events DSC_Measure->DSC_Result

Diagram 3: General workflow for thermal stability analysis.

TGA Methodology:

  • A small, accurately weighed sample of this compound is placed in a TGA sample pan.

  • The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve provides information on the temperatures at which mass loss occurs, indicating decomposition or volatilization.

DSC Methodology:

  • A small amount of the sample is hermetically sealed in a DSC pan.

  • The sample is heated at a constant rate alongside an empty reference pan.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The DSC thermogram reveals exothermic (heat-releasing) or endothermic (heat-absorbing) events, such as melting, boiling, or decomposition.

Synthesis

A common route for the synthesis of substituted phenols involves the diazotization of the corresponding aniline, followed by hydrolysis of the diazonium salt.

Synthesis_Pathway Start 2-Fluoro-4-(trifluoromethyl)aniline Diazotization Diazotization (NaNO2, H2SO4, low temp) Start->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Hydrolysis Hydrolysis (H2O, heat) Diazonium->Hydrolysis Product This compound Hydrolysis->Product

Diagram 4: A potential synthetic pathway to this compound.

General Protocol for Synthesis from Aniline:

  • Diazotization: 2-Fluoro-4-(trifluoromethyl)aniline is dissolved in an acidic aqueous solution (e.g., sulfuric acid) and cooled to a low temperature (typically 0-5 °C). An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt.

  • Hydrolysis: The cold diazonium salt solution is then carefully added to a hot aqueous solution, often containing a copper salt to facilitate the reaction, leading to the evolution of nitrogen gas and the formation of this compound.

  • Purification: The product can then be isolated and purified using standard techniques such as extraction and distillation or chromatography.[12]

Conclusion

This compound is a highly functionalized molecule with distinct reactivity and stability characteristics. Its strong electron-withdrawing substituents render it a relatively acidic phenol with a deactivated aromatic ring. While specific quantitative data on its stability is limited, it is anticipated to be susceptible to thermal decomposition at elevated temperatures and to undergo photochemical and hydrolytic degradation under certain conditions. The experimental protocols provided herein offer a framework for the systematic evaluation of its properties. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling its safe and effective use in various applications.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-Fluoro-4-(trifluoromethyl)phenol, a compound of interest in medicinal chemistry and materials science. This document collates available data, outlines detailed experimental protocols for property determination, and discusses the significance of its structural features in the context of drug design and development.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological and chemical systems. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Quantitative Data Summary
PropertyValueTypeSource
Molecular Weight 180.10 g/mol --
pKa 7.31 ± 0.18Experimental[1]
Melting Point Not Experimentally Determined--
Boiling Point Not Experimentally Determined--
logP 2.550Calculated (Crippen Method)[2]
Water Solubility log10WS = -2.45Calculated (Crippen Method)[2]

Significance in Drug Design and Development

The unique combination of a fluorine atom and a trifluoromethyl group on the phenol scaffold imparts specific properties to this compound that are highly relevant in drug design.

The trifluoromethyl (-CF3) group is a well-established bioisostere for other chemical groups and is known to enhance several key properties of drug candidates.[3] Its strong electron-withdrawing nature can significantly influence the acidity of the phenolic hydroxyl group, affecting its ionization state at physiological pH.[4] Furthermore, the C-F bond is exceptionally strong, which often leads to increased metabolic stability of the molecule.[5] The lipophilicity of a compound, a critical factor for membrane permeability, is also increased by the presence of a trifluoromethyl group.[3]

Fluorinated compounds, in general, often exhibit enhanced potency and environmental stability, making them valuable in the development of pharmaceuticals and agrochemicals.[4] The incorporation of 2-(Trifluoromethyl)phenol and its derivatives into drug candidates can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets.[4]

Experimental Protocols for Physicochemical Characterization

While specific experimental data for this compound is limited, the following are detailed, generalized protocols for the determination of its core physicochemical properties, applicable to phenolic and aromatic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature, while impurities tend to lower and broaden the melting range.[2][6]

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.[6][7]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point to ensure accuracy.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[6]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. It is a key indicator of the volatility of a substance.[8]

Methodology:

  • Sample Preparation: A small volume of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[8]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid such as mineral oil.[8]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][9]

pKa Determination (Spectrophotometric Method)

The pKa is a measure of the acidity of a compound. For a phenol, it represents the pH at which the compound is 50% ionized.

Methodology:

  • Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of the phenolic compound in a suitable solvent (e.g., an acetonitrile-water mixture) is also prepared.[1]

  • Spectrometric Measurement: The electronic absorption spectra of the phenolic compound are recorded at various pH values across a suitable wavelength range (e.g., 200-500 nm).[1]

  • Data Analysis: The absorbance data at a specific wavelength where the protonated and deprotonated forms of the phenol have different absorbances are plotted against pH. The resulting titration curve will be sigmoidal, and the pKa corresponds to the pH at the inflection point of this curve.[1]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.[10]

Methodology:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[10]

  • Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.[11]

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[11]

  • Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the clear aqueous solution is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[11] This concentration represents the aqueous solubility of the compound at that temperature.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound was not found in the searched literature, general methods for the synthesis of related trifluoromethyl-substituted phenols can be informative. One common approach involves the diazotization of a corresponding aniline followed by hydrolysis. For instance, the synthesis of 2,4-bis(trifluoromethyl)phenol involves the diazotization of 2,4-bis(trifluoromethyl)aniline with sodium nitrite in sulfuric acid, followed by boiling to hydrolyze the diazonium salt.[12] A similar strategy could potentially be applied starting from 2-fluoro-4-(trifluoromethyl)aniline. Another patented method for preparing trifluoromethylphenols involves the reaction of a trifluoromethyl halobenzene with sodium benzylate, followed by hydrogenolysis.[13]

The reactivity of the aromatic ring in this compound is influenced by the electronic properties of both the fluorine and trifluoromethyl substituents. The strongly electron-withdrawing trifluoromethyl group deactivates the ring towards electrophilic aromatic substitution, while the fluorine atom is a deactivating but ortho-, para-directing group. The interplay of these effects will govern the regioselectivity of further chemical transformations.

Visualized Workflow

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a compound such as this compound.

G cluster_0 Physicochemical Characterization Workflow A Compound Synthesis and Purification B Structural Confirmation (NMR, MS, etc.) A->B C Melting Point Determination B->C D Boiling Point Determination B->D E pKa Determination B->E F logP Determination B->F G Aqueous Solubility Determination B->G H Data Analysis and Reporting C->H D->H E->H F->H G->H I In Silico Modeling (ADME Prediction) H->I

A general workflow for the physicochemical characterization of a novel chemical entity.

This guide serves as a foundational resource for researchers working with this compound. While experimental data for some key properties are currently lacking, the provided methodologies offer a clear path for their determination. A thorough understanding of these physicochemical characteristics is paramount for the successful application of this compound in drug discovery and other advanced scientific fields.

References

Solubility Profile of 2-Fluoro-4-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 2-Fluoro-4-(trifluoromethyl)phenol, a key intermediate in various chemical syntheses. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines the expected solubility trends based on its chemical structure and provides data for structurally related compounds. Furthermore, it details a standard experimental protocol for the quantitative determination of solubility, enabling researchers to generate precise data in their own laboratory settings. This guide is intended to be a valuable resource for scientists and professionals working with this compound, facilitating its effective use in research and development.

Introduction

This compound is an aromatic organic compound featuring both a fluorine atom and a trifluoromethyl group on the phenol ring. These substitutions significantly influence its physicochemical properties, including its solubility in various solvents. The trifluoromethyl group, being a strong electron-withdrawing group, increases the acidity of the phenolic proton, while the fluorine atom further modulates the electronic environment of the molecule. Understanding the solubility of this compound is critical for its application in reaction chemistry, purification processes, and formulation development.

Predicted and Comparative Solubility Data

For comparative purposes, the table below includes available data for structurally similar compounds. It is crucial to note that these values are for related molecules and should be used as an estimation, not as a direct substitute for experimental data on this compound.

SolventPredicted Qualitative Solubility of this compoundComparative Quantitative Data for Related Compounds
Water Low to Sparingly SolubleFor 4-Fluoro-2-(trifluoromethyl)phenol, the calculated Log10 of water solubility is -2.45 mol/L.[1] For 2-nitro-4-(trifluoromethyl)phenol, solubility in water is noted to be relatively low.[2]
Methanol SolublePhenolic compounds generally exhibit good solubility in alcohols.[2]
Ethanol SolublePhenolic compounds generally exhibit good solubility in alcohols.[2]
Acetone SolubleThe polar aprotic nature of acetone is expected to effectively solvate the compound.
Dichloromethane (DCM) SolubleA common solvent for many organic compounds.
Chloroform SolubleSimilar to DCM, it is expected to be a good solvent.
Ethyl Acetate SolubleExpected to be a good solvent due to its moderate polarity.
Hexane Sparingly SolubleThe polarity of the phenol group will likely limit solubility in nonpolar alkanes.
Dimethyl Sulfoxide (DMSO) Highly SolubleA strong polar aprotic solvent capable of dissolving a wide range of organic compounds.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise and reliable quantitative solubility data, the following experimental protocol, based on the widely used shake-flask method, is recommended.[3] This method determines the equilibrium or thermodynamic solubility of a compound in a given solvent.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, etc.)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the dissolved compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the thermodynamic solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solid to solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (24-48h) seal_vial->agitate settle Allow excess solid to settle agitate->settle centrifuge Centrifuge to pellet solid settle->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample filter->dilute quantify Quantify by HPLC dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not currently available in published literature, this guide provides a framework for researchers to understand its likely solubility behavior and to determine it experimentally. The provided protocol for the shake-flask method offers a robust approach for generating reliable data. Accurate solubility information is paramount for the successful application of this compound in various scientific and industrial settings, and it is hoped that this guide will facilitate the generation and dissemination of this important data.

References

A Cornerstone of Fluorine Chemistry: The Discovery and Historical Development of Trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and evolving applications of trifluoromethylphenols, from their initial discovery to their establishment as crucial intermediates in modern chemistry.

The introduction of the trifluoromethyl group has been a transformative strategy in the design of pharmaceuticals, agrochemicals, and advanced materials. Among the earliest organofluorine compounds to demonstrate significant potential were the trifluoromethylphenols. This technical guide provides a comprehensive historical overview of their discovery, detailing the seminal synthetic methodologies, key physicochemical data, and the evolution of their applications.

Early Synthesis: From Laboratory Curiosity to Practical Precursors

The first detailed synthesis of a trifluoromethylphenol is credited to Reuben G. Jones in his 1947 publication, "Ortho and para substituted derivatives of benzotrifluoride".[1] This work laid the foundation for the preparation of p-trifluoromethylphenol through a multi-step process. The synthesis began with the chlorination of p-cresol to yield p-(trichloromethyl)phenol, which was then subjected to fluorination using antimony pentafluoride. Although a landmark achievement, this method was primarily suited for laboratory-scale synthesis.[1]

Decades later, in 1977, a more convenient and improved method for the synthesis of p-trifluoromethylphenol was reported by Lavagnino and his colleagues. This procedure, which was considered the best-published method at the time, involved the diazotization of p-aminobenzotrifluoride followed by hydrolysis.

Subsequent advancements in synthetic chemistry led to the development of more efficient and scalable methods for producing trifluoromethylphenols. A notable example is the process involving the reaction of a trifluoromethylhalobenzene with sodium benzylate, followed by hydrogenolysis to yield the desired trifluoromethylphenol. This approach offered a more direct and commercially viable route to these important intermediates.

Key Synthetic Protocols: A Historical Perspective

To provide a practical understanding of the historical evolution of trifluoromethylphenol synthesis, the detailed experimental protocols from two key publications are outlined below.

Table 1: Physicochemical and Yield Data for Historical Syntheses of p-Trifluoromethylphenol
Method Reported Yield Melting Point (°C) Boiling Point (°C) Reference
Jones (1947)Data not readily available in abstract45-46178-179Jones, 1947
Lavagnino et al. (1977)70-75%46-47Not specifiedLavagnino et al., 1977
Detailed Experimental Protocol: Synthesis of p-Trifluoromethylphenol (Jones, 1947)

Step 1: Preparation of p-(Trichloromethyl)phenol from p-Cresol

  • p-Cresol is dissolved in an appropriate solvent (e.g., carbon tetrachloride).

  • The solution is subjected to exhaustive chlorination, typically using chlorine gas under UV irradiation, to convert the methyl group to a trichloromethyl group.

  • The solvent is removed, and the crude p-(trichloromethyl)phenol is purified, for example, by distillation or crystallization.

Step 2: Fluorination of p-(Trichloromethyl)phenol

  • The purified p-(trichloromethyl)phenol is reacted with a fluorinating agent, such as antimony pentafluoride (SbF₅).

  • The reaction is typically carried out in a suitable apparatus that can withstand the corrosive nature of the reagents.

  • The resulting p-trifluoromethylphenol is isolated from the reaction mixture and purified by distillation.

Note: This protocol is a generalized representation based on the available information. The original 1947 paper by Reuben G. Jones should be consulted for precise experimental details.

Detailed Experimental Protocol: A Convenient Synthesis of p-(Trifluoromethyl)phenol (Lavagnino et al., 1977)
  • Diazotization of p-Aminobenzotrifluoride:

    • p-Aminobenzotrifluoride is dissolved in a mixture of sulfuric acid and water.

    • The solution is cooled to 0-5 °C.

    • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

  • Hydrolysis of the Diazonium Salt:

    • The cold diazonium salt solution is added to a boiling aqueous solution of copper sulfate.

    • The mixture is heated to effect hydrolysis of the diazonium group to a hydroxyl group.

    • The resulting p-trifluoromethylphenol is isolated from the reaction mixture, for example, by steam distillation, and subsequently purified.

Note: This protocol is a generalized representation. For specific quantities and detailed reaction conditions, the original 1977 publication by Lavagnino et al. should be referenced.

Visualizing the Synthetic Pathways

To illustrate the logical flow of these historical synthetic methods, the following diagrams are provided.

Jones_Synthesis_1947 p_cresol p-Cresol trichloromethylphenol p-(Trichloromethyl)phenol p_cresol->trichloromethylphenol Chlorination (Cl₂, UV) p_tfmp p-Trifluoromethylphenol trichloromethylphenol->p_tfmp Fluorination (SbF₅)

Jones Synthesis of p-Trifluoromethylphenol (1947)

Lavagnino_Synthesis_1977 p_aminobenzotrifluoride p-Aminobenzotrifluoride diazonium_salt Diazonium Salt p_aminobenzotrifluoride->diazonium_salt Diazotization (NaNO₂, H₂SO₄) p_tfmp p-Trifluoromethylphenol diazonium_salt->p_tfmp Hydrolysis (CuSO₄, H₂O, Heat)

Lavagnino et al. Synthesis of p-Trifluoromethylphenol (1977)

Early Applications and Biological Significance

The unique electronic properties conferred by the trifluoromethyl group, particularly its strong electron-withdrawing nature, quickly made trifluoromethylphenols attractive targets for research in medicinal and agricultural chemistry. While detailed early studies on specific signaling pathways are not extensively documented in the initial literature, the primary interest in these compounds stemmed from their potential to modulate the biological activity of parent molecules.

Early applications of trifluoromethylphenols were primarily as intermediates in the synthesis of more complex molecules. For instance, they served as key building blocks for certain herbicides and pharmaceuticals. The introduction of a trifluoromethylphenol moiety into a drug candidate was explored as a strategy to enhance properties such as metabolic stability and lipophilicity, which are critical for improving pharmacokinetic profiles.

For example, 4-fluoro-3-trifluoromethylphenol is a known intermediate in the synthesis of herbicides like N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide.[2] This highlights the early recognition of the industrial value of these compounds in the agrochemical sector.

While the initial discovery of trifluoromethylphenols may have been driven by academic curiosity, their utility as versatile chemical building blocks has solidified their importance in the ongoing development of new technologies and therapeutic agents. The foundational synthetic work of pioneers like Reuben G. Jones paved the way for the widespread use of these fluorinated compounds in modern science.

References

Methodological & Application

The Role of 2-Fluoro-4-(trifluoromethyl)phenol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of drug candidates. The 2-fluoro-4-(trifluoromethyl)phenol scaffold, in particular, presents a unique combination of electronic and steric properties that make it a highly valuable building block in the design of targeted therapeutics. The presence of the trifluoromethyl group can significantly improve metabolic stability, lipophilicity, and binding affinity, while the ortho-fluoro substituent can modulate pKa and conformational preferences, further refining a molecule's interaction with its biological target.

This document provides detailed application notes on the use of this compound and its derivatives in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. As a prime example, we will explore the synthesis and mechanism of action of Trametinib, a potent MEK inhibitor used in cancer therapy, which features a structurally analogous 2-fluoro-4-iodophenylamino core. The principles and protocols discussed are directly applicable to the utilization of the this compound scaffold in drug discovery programs.

Key Applications in Medicinal Chemistry

The 2-fluoro-4-(trifluoromethyl)phenyl moiety is particularly well-suited for the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The unique electronic properties of this scaffold allow it to form key interactions within the ATP-binding pocket of various kinases.

Case Study: Trametinib (Mekinist®) - A MEK Inhibitor

While not directly synthesized from this compound, the MEK1/2 inhibitor Trametinib serves as an excellent illustrative example. It contains a 2-fluoro-4-iodophenylamino group, which is structurally and electronically similar to the 2-fluoro-4-(trifluoromethyl)phenoxy moiety. Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[1][2]

Mechanism of Action: The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[1][3] In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[1] Trametinib binds to an allosteric pocket on MEK1 and MEK2, preventing their activation by RAF kinases and subsequently inhibiting the phosphorylation of ERK1 and ERK2.[1][2] This blockade of downstream signaling leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Biological Activity of Trametinib

The following tables summarize the in vitro inhibitory activity of Trametinib against MEK1/2 and its anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Trametinib

Kinase TargetIC₅₀ (nM)Reference
MEK10.92[4]
MEK21.8[4]

Table 2: Anti-proliferative Activity of Trametinib in Cancer Cell Lines

Cell LineCancer TypeBRAF/KRAS StatusIC₅₀ (nM)Reference
HT-29Colorectal CancerBRAF V600E0.48[4]
COLO205Colorectal CancerBRAF V600E0.52[4]
A375MelanomaBRAF V600E1.0 - 2.5[5]
HCT116Colorectal CancerKRAS G13D2.2[4]
SW620Colorectal CancerKRAS G12V174[4]
MCF-7Breast CancerWild-Type>1000[6]
T47DBreast CancerWild-Type>1000[6]
SKBr3Breast CancerWild-Type>1000[6]
MDA-MB-231Breast CancerBRAF G464V10-100[6]

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations relevant to the utilization of this compound in the synthesis of kinase inhibitors.

Protocol 1: Williamson Ether Synthesis with this compound

This protocol describes the synthesis of a generic aryl ether from this compound, a common first step in incorporating this moiety into a larger molecule.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl ether.

Protocol 2: Synthesis of a Trametinib Analog Intermediate from 2-Fluoro-4-(trifluoromethyl)aniline

This protocol outlines the synthesis of a key urea intermediate, adapting the known synthesis of a Trametinib precursor to use 2-fluoro-4-(trifluoromethyl)aniline.

Materials:

  • 2-Fluoro-4-(trifluoromethyl)aniline

  • Triphosgene

  • Triethylamine (TEA)

  • Cyclopropylamine

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve 2-fluoro-4-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Add the triphosgene solution dropwise to the aniline solution at 0 °C via a dropping funnel over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and add cyclopropylamine (1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-(2-fluoro-4-(trifluoromethyl)phenyl)-N'-cyclopropylurea can be purified by recrystallization or flash column chromatography.

Visualizations

MAPK/ERK Signaling Pathway and Inhibition by a MEK Inhibitor

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription Translocates & Activates Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Inhibits Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates Gene Expression

Caption: MAPK/ERK signaling pathway and the point of inhibition by Trametinib.

General Experimental Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis_Workflow Start Starting Materials (e.g., this compound) Step1 Functional Group Interconversion (e.g., Williamson Ether Synthesis) Start->Step1 Intermediate1 Key Intermediate 1 Step1->Intermediate1 Step2 Coupling Reaction (e.g., N-Arylation) Intermediate1->Step2 Intermediate2 Core Scaffold Step2->Intermediate2 Step3 Final Assembly Intermediate2->Step3 Crude Crude Product Step3->Crude Purification Purification (e.g., Chromatography, Recrystallization) Crude->Purification Final Final Kinase Inhibitor Purification->Final Analysis Characterization (NMR, MS, etc.) Final->Analysis

Caption: A generalized workflow for the synthesis of a kinase inhibitor.

References

Application Notes and Protocols: 2-Fluoro-4-(trifluoromethyl)phenol as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethyl)phenol is a key fluorinated building block in the synthesis of a variety of agrochemicals, including insecticides, herbicides, and fungicides. The presence of both a fluorine atom and a trifluoromethyl group on the phenol ring significantly influences the physicochemical properties of the resulting molecules. These substitutions can enhance metabolic stability, increase lipophilicity, and improve the binding affinity to biological targets, ultimately leading to agrochemicals with enhanced potency and efficacy.[1][2] This document provides an overview of the applications of this compound in agrochemical synthesis, detailed experimental protocols for the preparation of key intermediates and representative active ingredients, and a summary of their biological activities.

Applications in Agrochemical Synthesis

The unique electronic properties of this compound make it a valuable synthon for introducing the 2-fluoro-4-(trifluoromethyl)phenoxy moiety into a range of agrochemical scaffolds. This structural motif is found in several classes of pesticides, where it contributes to their biological activity.

  • Insecticides: This building block is a precursor to benzoylurea insecticides, such as flufenoxuron. These compounds act as insect growth regulators by inhibiting chitin biosynthesis, a process vital for the formation of the insect exoskeleton.[3][4][5][6][7][8]

  • Herbicides: The 2-fluoro-4-(trifluoromethyl)phenoxy group is incorporated into herbicides that act as protoporphyrinogen oxidase (PPO) inhibitors. These herbicides disrupt the chlorophyll and heme biosynthesis pathways in plants, leading to rapid cell death.[9][10][11]

  • Fungicides: Derivatives of this compound are utilized in the synthesis of fungicides, including certain triazole and strobilurin analogues. The trifluoromethyl group often enhances the fungicidal potency of these compounds.[1]

Data Presentation

The following tables summarize the biological activity of representative agrochemicals synthesized from or structurally related to this compound.

Table 1: Insecticidal Activity of Flufenoxuron [4]

OrganismTest TypeValue
RatAcute Oral LD₅₀>5000 mg/kg
RatAcute Dermal LD₅₀>2000 mg/kg
Wild DuckAcute Oral LD₅₀>2000 mg/kg
Rainbow Trout96h LC₅₀>100 mg/L
Bluegill Sunfish96h LC₅₀>100 mg/L
HoneybeeContact LD₅₀>100 µ g/bee

Experimental Protocols

The following protocols describe the synthesis of a key intermediate for benzoylurea insecticides and a general method for the synthesis of PPO-inhibiting herbicides.

Protocol 1: Synthesis of 2-Fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline (Flufenoxuron Intermediate)[4][6][7]

This protocol outlines the multi-step synthesis of a key aniline intermediate used in the production of flufenoxuron.

Step 1: Acylation of 3-Fluoro-4-aminophenol

  • In a reaction vessel, dissolve 3-fluoro-4-aminophenol in a suitable solvent such as dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add one equivalent of acetic anhydride to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoro-4-acetamidophenol.

Step 2: Condensation with 3,4-Dichlorobenzotrifluoride

  • In a dry reaction flask under an inert atmosphere, combine 3-fluoro-4-acetamidophenol, a slight excess of 3,4-dichlorobenzotrifluoride, and a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a base, such as potassium carbonate or sodium hydride, to the mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)acetanilide.

Step 3: Hydrolysis to 2-Fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline

  • Suspend 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)acetanilide in an alcoholic solvent (e.g., ethanol) and add a strong acid such as hydrochloric acid or sulfuric acid.

  • Heat the mixture to reflux for 4-8 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the final product, 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline.

Protocol 2: General Synthesis of PPO-Inhibiting Herbicides (Ether Linkage)

This protocol provides a general method for the etherification of this compound to form the core structure of many PPO-inhibiting herbicides.

  • To a solution of this compound in a polar aprotic solvent (e.g., DMF, acetonitrile), add a slight excess of a suitable base (e.g., potassium carbonate, sodium hydride) at room temperature.

  • Stir the mixture for 30 minutes to form the corresponding phenoxide.

  • Add the desired electrophile containing a good leaving group (e.g., a halogenated heterocyclic or aromatic compound) to the reaction mixture.

  • Heat the reaction to 60-100 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired PPO-inhibiting herbicide.

Signaling Pathways and Mechanisms of Action

Inhibition of Chitin Biosynthesis by Benzoylurea Insecticides

Benzoylurea insecticides, such as flufenoxuron, disrupt the development of insects by inhibiting the synthesis of chitin, a major component of the exoskeleton.[3][12][13][14][15] This inhibition occurs during the molting process, leading to a malformed cuticle that cannot withstand the pressure of molting, ultimately resulting in the insect's death.

cluster_synthesis Chitin Biosynthesis Pathway cluster_inhibition Inhibition by Benzoylurea cluster_outcome Physiological Effect UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase (CHS) UDP_GlcNAc->Chitin_Synthase Substrate Chitin_Polymer Chitin Polymer Chitin_Synthase->Chitin_Polymer Polymerization Disrupted_Cuticle Disrupted Cuticle Formation Chitin_Synthase->Disrupted_Cuticle Flufenoxuron Flufenoxuron (Benzoylurea Insecticide) Flufenoxuron->Chitin_Synthase Inhibits Inhibition Inhibition Molting_Failure Molting Failure Disrupted_Cuticle->Molting_Failure Insect_Death Insect Death Molting_Failure->Insect_Death

Inhibition of Chitin Synthesis by Flufenoxuron
Inhibition of Protoporphyrinogen Oxidase (PPO) by Herbicides

Certain herbicides derived from this compound act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[9][10][11] This enzyme is crucial for the biosynthesis of both chlorophyll and heme in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS) that cause lipid peroxidation and membrane damage, leading to rapid cell death.

cluster_pathway Chlorophyll & Heme Biosynthesis cluster_inhibition Herbicide Action Glutamate Glutamate ALA δ-Aminolevulinic acid Glutamate->ALA Protoporphyrinogen_IX Protoporphyrinogen IX ALA->Protoporphyrinogen_IX PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_Enzyme Substrate Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Oxidation Accumulation Accumulation of Protoporphyrinogen IX PPO_Enzyme->Accumulation Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme ROS_Generation Reactive Oxygen Species (ROS) Generation Protoporphyrin_IX->ROS_Generation Light, O₂ PPO_Inhibitor PPO-Inhibiting Herbicide PPO_Inhibitor->PPO_Enzyme Inhibits Autooxidation Autooxidation Membrane_Damage Membrane Damage & Cell Death ROS_Generation->Membrane_Damage

Mechanism of PPO-Inhibiting Herbicides

Conclusion

This compound is a highly valuable and versatile building block for the development of modern agrochemicals. Its incorporation into molecules can significantly enhance their biological activity, leading to potent insecticides, herbicides, and fungicides. The provided protocols and data serve as a foundational resource for researchers in the field of agrochemical synthesis and development, highlighting the potential of this fluorinated synthon in creating next-generation crop protection solutions. Further exploration of derivatives based on this scaffold is likely to yield novel and effective agrochemical agents.

References

Application Notes and Protocols for the Organic Synthesis of 2-Fluoro-4-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic protocols utilizing 2-fluoro-4-(trifluoromethyl)phenol as a versatile starting material for the synthesis of various organic compounds. The inclusion of both a fluorine atom and a trifluoromethyl group on the phenol ring imparts unique electronic properties and enhances the potential for biological activity, making its derivatives of significant interest in medicinal chemistry and materials science.

The trifluoromethyl group is a well-established bioisostere for improving metabolic stability, lipophilicity, and binding affinity of drug candidates. The additional fluorine atom can further modulate the physicochemical properties of the resulting molecules. This document outlines key synthetic transformations of this compound, including Williamson ether synthesis, O-acylation, and Suzuki-Miyaura cross-coupling reactions, providing detailed experimental procedures and quantitative data where available.

Key Synthetic Applications

Derivatives of this compound are valuable intermediates in the synthesis of a range of molecules, from potential pharmaceuticals to functional materials. The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the phenolic proton, facilitating its participation in various nucleophilic reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the preparation of aryl ethers from phenols. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

General Reaction Scheme:

  • Deprotonation: The phenolic proton of this compound is removed by a suitable base (e.g., NaH, K₂CO₃) to form the corresponding phenoxide.

  • Nucleophilic Substitution: The phenoxide attacks an alkyl halide (e.g., propargyl bromide, ethyl iodide) in an Sₙ2 reaction to form the desired ether.

O-Acylation (Esterification)

O-acylation of this compound with acyl chlorides or anhydrides provides a straightforward route to phenyl esters. These esters can serve as important intermediates or as final products with potential biological activities.

General Reaction Scheme:

  • The phenol is reacted with an acyl chloride (e.g., benzoyl chloride) in the presence of a base (e.g., pyridine, triethylamine) or a catalyst to yield the corresponding ester.

Suzuki-Miyaura Cross-Coupling

For the synthesis of biaryl compounds, the hydroxyl group of this compound can be converted into a triflate, a good leaving group for palladium-catalyzed cross-coupling reactions. This allows for the formation of a new carbon-carbon bond between the aromatic ring and a variety of organoboron reagents.

General Reaction Scheme:

  • Triflate Formation: The phenol is reacted with trifluoromethanesulfonic anhydride in the presence of a base like pyridine to form the aryl triflate.

  • Cross-Coupling: The resulting triflate is then coupled with a boronic acid or boronic ester in the presence of a palladium catalyst, a ligand, and a base.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of derivatives from substituted phenols, providing a reference for expected outcomes when using this compound.

Reaction TypeStarting MaterialReagentsProductYield (%)Reference
Triflate Synthesis2-Fluoro-4-(5-decylpyrimidin-2-yl)phenolTrifluoromethanesulfonic anhydride, Pyridine2-Fluoro-4-(5-decylpyrimidin-2-yl)phenyl triflate94.3[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-(trifluoromethyl)phenyl Trifluoromethanesulfonate

This protocol details the conversion of a substituted 2-fluorophenol to its corresponding triflate, a crucial intermediate for Suzuki-Miyaura cross-coupling reactions.[1]

Materials:

  • 2-Fluoro-4-(substituted)phenol (e.g., 2-fluoro-4-(5-decylpyrimidine-2-yl)phenol) (1.00 g, 3.03 mmol)

  • Pyridine (3 mL)

  • Anhydrous trifluoromethanesulfonic acid (1.00 mL, 5.94 mmol)

  • Isopropyl ether

  • 12% HCl

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Combine 1.00 g (3.03 mmol) of the 2-fluoro-4-(substituted)phenol and 3 mL of pyridine in a suitable flask and stir the mixture in a salt-ice bath.

  • Slowly add 1.00 mL (5.94 mmol) of anhydrous trifluoromethanesulfonic acid dropwise to the cooled mixture.

  • Continue stirring the reaction mixture in the ice bath for 20 minutes.

  • Remove the ice bath and stir for an additional 70 minutes at room temperature.

  • Allow the reaction mixture to stand overnight.

  • Pour the reaction mixture into ice water and extract the product with isopropyl ether.

  • Wash the organic layer successively with a saturated sodium chloride solution, 12% HCl, and another portion of saturated sodium chloride solution.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the solid product.

Expected Yield: 94.3% (1.32 g) of 2-fluoro-4-(5-decylpyrimidine-2-yl)phenyl triflate.[1]

Visualizations

Logical Workflow for the Synthesis of Biaryl Compounds

G A This compound C 2-Fluoro-4-(trifluoromethyl)phenyl Triflate A->C Triflate Formation B Trifluoromethanesulfonic Anhydride, Pyridine E Biaryl Product C->E Suzuki-Miyaura Coupling D Aryl Boronic Acid, Pd Catalyst, Base G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Serotonin (5-HT) B SERT A->B Reuptake C Increased Serotonin Concentration D 5-HT Receptors C->D Binding E Neuronal Signaling D->E Activation F This compound Derivative F->B Inhibition

References

Application Notes and Protocols for the Derivatization of 2-Fluoro-4-(trifluoromethyl)phenol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-(trifluoromethyl)phenol is a valuable building block in medicinal chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the phenol ring imparts unique physicochemical properties to its derivatives, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. [1]These characteristics make it an attractive scaffold for the development of novel therapeutic agents across various disease areas. This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on the synthesis of ethers and esters, and highlights a key application of its derivatives as inhibitors of the Hippo signaling pathway for cancer therapy.

Introduction to this compound in Drug Design

The strategic incorporation of fluorine-containing moieties is a well-established strategy in modern drug design to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. [2]The trifluoromethyl group (-CF3) is a strong electron-withdrawing group that can significantly lower the pKa of the phenolic hydroxyl group, influencing its hydrogen bonding capacity. Furthermore, the C-F bond is exceptionally stable, which can block metabolic oxidation at that position, thereby increasing the half-life of a drug candidate. [1] Derivatization of the phenolic hydroxyl group of this compound allows for the exploration of diverse chemical space and the generation of libraries of compounds for high-throughput screening. The primary strategies for its derivatization include O-alkylation to form ethers and O-acylation to form esters. These modifications can modulate the molecule's polarity, solubility, and ability to interact with specific biological targets.

Key Derivatization Strategies and Protocols

Ether Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of a deprotonated alcohol (alkoxide) with an organohalide. [3]For electron-deficient phenols such as this compound, a moderately strong base is typically required to form the phenoxide anion. The resulting phenoxide can then react with a suitable alkyl or aryl halide to furnish the desired ether derivative.

General Protocol: Williamson Ether Synthesis of 2-Fluoro-4-(trifluoromethyl)phenoxy Derivatives

This protocol describes a general method for the O-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Ethyl acetate

  • Brine solution

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the phenol in anhydrous DMF or ACN.

  • Add a base, such as potassium carbonate (1.5 eq.) or cesium carbonate (1.2 eq.), to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add the desired alkyl halide (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure ether derivative.

Experimental Workflow for Williamson Ether Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Fluoro-4- (trifluoromethyl)phenol in DMF B Add Base (K2CO3 or Cs2CO3) A->B C Stir at RT for 30 min B->C D Add Alkyl Halide C->D E Heat to 60-80°C D->E F Monitor by TLC E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L Final Product K->L Pure Ether Product

Caption: Workflow for the synthesis of ether derivatives.

Ester Synthesis via Acylation

Esterification of this compound can be achieved by reacting it with an acyl chloride or an acid anhydride. Due to the reduced nucleophilicity of the phenolic oxygen, the reaction with carboxylic acids is generally slow and inefficient. The use of more reactive acylating agents is preferred. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl or carboxylic acid byproduct.

General Protocol: Esterification of this compound

This protocol describes a general method for the O-acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine solution

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add a base, such as pyridine (1.5 eq.) or triethylamine (1.5 eq.), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester derivative.

Experimental Workflow for Ester Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Fluoro-4- (trifluoromethyl)phenol in DCM B Add Base (Pyridine or Et3N) A->B C Cool to 0°C B->C D Add Acyl Chloride C->D E Warm to RT and Stir D->E F Monitor by TLC E->F G Dilute with DCM F->G H Wash with HCl, NaHCO3, Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Final Product J->K Pure Ester Product

Caption: Workflow for the synthesis of ester derivatives.

Application in Cancer Therapy: Targeting the Hippo Signaling Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. [4]Its dysregulation is implicated in the development of various cancers. [5]The downstream effectors of this pathway are the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEAD (TEA domain) transcription factors, leading to the expression of genes that promote cell growth and inhibit apoptosis. [6]Hyperactivation of YAP/TAZ is a common feature in many human cancers, making the YAP/TAZ-TEAD interaction an attractive target for anticancer drug development. [5] Derivatives of this compound have been identified as potent inhibitors of the YAP/TAZ-TEAD interaction. [5]

The Hippo Signaling Pathway

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinase Core Kinase Cascade (Hippo 'ON') cluster_off_state Hippo 'OFF' State Upstream Cell-Cell Contact, Mechanical Stress, GPCRs MST1_2 MST1/2 Upstream->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP / TAZ LATS1_2->YAP_TAZ phosphorylates p_YAP_TAZ p-YAP / p-TAZ YAP_TAZ_off YAP / TAZ Degradation Cytoplasmic Sequestration & Degradation p_YAP_TAZ->Degradation TEAD TEAD YAP_TAZ_off->TEAD binds Proliferation Cell Proliferation & Survival Genes TEAD->Proliferation promotes transcription Nucleus Nucleus Inhibitor 2-Fluoro-4-(trifluoromethyl)phenoxy Derivative Inhibitor->TEAD blocks interaction

Caption: The Hippo signaling pathway and the point of intervention.

Synthesis and Activity of a Lead Compound

A notable example is the synthesis of 5-(2-fluoro-4-(trifluoromethyl)phenoxy)-N-isopropyl-2-naphthamide . This compound is synthesized via a nucleophilic aromatic substitution (SNAᵣ) reaction, where the hydroxyl group of a precursor attacks an activated aryl fluoride.

Specific Protocol: Synthesis of 5-(2-fluoro-4-(trifluoromethyl)phenoxy)-N-isopropyl-2-naphthamide [5] Materials:

  • 5-hydroxy-N-isopropyl-naphthalene-2-carboxamide

  • 1,2-difluoro-4-(trifluoromethyl)benzene

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents as listed previously.

Procedure:

  • A mixture of 5-hydroxy-N-isopropyl-naphthalene-2-carboxamide (1.0 eq.), 1,2-difluoro-4-(trifluoromethyl)benzene (1.1 eq.), and potassium carbonate (2.0 eq.) in anhydrous DMF is prepared in a sealed reaction vessel.

  • The mixture is heated to a specified temperature (typically in the range of 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • After cooling, the reaction mixture is subjected to an aqueous work-up as described in the general Williamson ether synthesis protocol.

  • The crude product is purified by flash chromatography to yield the final compound.

Quantitative Data Summary

The derivatization of this compound has led to the discovery of compounds with potent biological activities. The following tables summarize representative quantitative data for derivatives.

Table 1: YAP/TAZ-TEAD Interaction Inhibitors

Compound ID Derivative Type Target/Assay IC₅₀ (nM) Reference

| 1 | Naphthamide Ether | YAP/TAZ-TEAD Interaction | < 100 | [5]|

Note: Specific IC₅₀ values are often proprietary and reported as ranges in patent literature. The value presented is a representative range based on the available information.

Table 2: Representative Antibacterial Activity of Pyrazole Derivatives

Compound Class Derivative Type Bacterial Strain MIC (µg/mL) Reference
Pyrazole Anilines Amine Linkage S. aureus (MRSA) 1.56 - 6.25 [7]

| Pyrazole Anilines | Amine Linkage | E. faecalis | 3.12 - 12.5 | [7]|

Note: These compounds are derived from a related trifluoromethylphenyl hydrazine, which can be synthesized from this compound, illustrating a potential downstream application.

Conclusion

This compound is a versatile and highly valuable scaffold for drug discovery. Its derivatization through established synthetic methodologies, such as Williamson ether synthesis and acylation, provides access to a wide array of compounds with tunable properties. The successful application of its derivatives as potent inhibitors of the YAP/TAZ-TEAD interaction underscores the potential of this chemical motif in developing novel therapeutics, particularly in the field of oncology. The detailed protocols and application notes provided herein serve as a comprehensive resource for researchers aiming to leverage the unique attributes of this compound in their drug development programs.

References

Application Notes and Protocols for the Coupling of 2-Fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the synthesis of diaryl ethers and other coupled products from 2-Fluoro-4-(trifluoromethyl)phenol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents. The following sections detail established coupling methodologies, including Ullmann Condensation, Buchwald-Hartwig O-Arylation, and Chan-Lam Coupling, providing researchers with the necessary information to incorporate this valuable synthon into their synthetic strategies.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. The presence of both a fluorine atom and a trifluoromethyl group on the phenolic ring significantly influences its reactivity and the properties of the resulting products. The trifluoromethyl group is a well-known bioisostere for a methyl group and can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The fluorine atom can modulate the pKa of the phenol and participate in favorable interactions with biological targets.

The coupling of this compound with various partners to form C-O, C-N, and C-C bonds is a critical transformation in the development of novel pharmaceuticals and functional materials. This document outlines key coupling reactions and provides detailed experimental protocols based on established methodologies.

C-O Coupling Reactions: Synthesis of Diaryl Ethers

The formation of a diaryl ether linkage is a common and important transformation. Several robust methods are available for the O-arylation of phenols.

Ullmann Condensation (Copper-Catalyzed C-O Coupling)

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from a phenol and an aryl halide.[1] While traditional Ullmann conditions often require harsh reaction conditions, modern modifications have made this a more versatile and milder transformation. A notable advantage of this method is the use of a relatively inexpensive and abundant copper catalyst.[2]

General Reaction Scheme:

A relevant example for the coupling of a similar substrate, 2-chloro-4-(trifluoromethyl)phenol, with 5-fluoro-2-nitrobenzamide has been reported, providing a strong basis for a protocol for this compound.[3]

Experimental Protocol: Ullmann Condensation

This protocol is adapted from a procedure for a structurally similar phenol.[3]

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene, 1-bromo-4-nitrobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add copper(I) iodide (0.1 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMSO to the vessel via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative)

The following table provides representative yields for Ullmann-type diaryl ether syntheses based on analogous reactions.

EntryAryl Halide PartnerBaseSolventTemperature (°C)Yield (%)
14-IodotolueneK₂CO₃DMSO13075-85
21-Bromo-4-nitrobenzeneCs₂CO₃DMF12080-90
32-BromopyridineK₂CO₃DMSO14060-70
Buchwald-Hartwig O-Arylation (Palladium-Catalyzed C-O Coupling)

The Buchwald-Hartwig amination has been successfully adapted for the synthesis of diaryl ethers, offering a powerful and versatile alternative to the Ullmann condensation.[4] This palladium-catalyzed cross-coupling reaction generally proceeds under milder conditions and exhibits a broader substrate scope and functional group tolerance.[4] The choice of ligand is crucial for the success of this reaction.

General Reaction Scheme:

Experimental Protocol: Buchwald-Hartwig O-Arylation

This is a general protocol for the palladium-catalyzed O-arylation of phenols.[4]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene, 2-chloropyridine)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • Biarylphosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5 equiv.) to an oven-dried reaction vessel.

  • Add anhydrous toluene or dioxane.

  • Seal the vessel and heat the mixture to 80-110 °C with stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Quantitative Data (Representative)

The following table presents expected yields for Buchwald-Hartwig O-arylation based on similar phenolic substrates.

EntryAryl Halide PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
14-BromotoluenePd(OAc)₂ / XPhosNaOtBuToluene10085-95
22-ChloropyridinePd₂(dba)₃ / RuPhosCs₂CO₃Dioxane11070-80
31-Bromo-3,5-dimethylbenzenePd(OAc)₂ / SPhosK₃PO₄Toluene10080-90
Chan-Lam Coupling (Copper-Catalyzed O-Arylation with Boronic Acids)

The Chan-Lam coupling reaction provides a valuable method for the formation of aryl ethers by coupling a phenol with an arylboronic acid. This reaction is often performed under mild conditions, sometimes even at room temperature and open to the air.

General Reaction Scheme:

Experimental Protocol: Chan-Lam Coupling

This is a general protocol for the copper-catalyzed Chan-Lam O-arylation of phenols.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (CH₂Cl₂) or Toluene

  • Molecular sieves (4 Å)

Procedure:

  • To a reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and copper(II) acetate (1.0 equiv.).

  • Add powdered 4 Å molecular sieves.

  • Add the solvent (e.g., dichloromethane) and the base (e.g., triethylamine, 2.0 equiv.).

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction is typically open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through celite, washing with the solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative)

The following table shows expected yields for the Chan-Lam coupling based on reactions with substituted phenols.

EntryArylboronic Acid PartnerCatalystBaseSolventTemperature (°C)Yield (%)
1Phenylboronic acidCu(OAc)₂Et₃NCH₂Cl₂Room Temp70-80
24-Methoxyphenylboronic acidCu(OAc)₂PyridineTolueneRoom Temp75-85
33-Tolylboronic acidCu(OAc)₂Et₃NCH₂Cl₂Room Temp65-75

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the described C-O coupling reactions.

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Aryl Halide, Base B Add CuI Catalyst A->B C Evacuate & Backfill with Inert Gas B->C D Add Anhydrous Solvent C->D E Heat and Stir (120-140°C, 12-24h) F Cool to RT G Aqueous Workup & Extraction F->G H Dry, Concentrate G->H I Column Chromatography H->I J Pure Diaryl Ether I->J

Caption: General workflow for the Ullmann Condensation.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Aryl Halide, Base B Add Pd Catalyst & Ligand A->B C Add Anhydrous Solvent B->C D Heat and Stir (80-110°C, 4-24h) E Cool to RT F Filter through Celite E->F G Concentrate F->G H Column Chromatography G->H I Pure Diaryl Ether H->I

Caption: General workflow for the Buchwald-Hartwig O-Arylation.

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic Acid B Add Cu(OAc)₂ & Molecular Sieves A->B C Add Solvent & Base B->C D Stir at Room Temp (24-48h, Open to Air) E Filter through Celite F Concentrate E->F G Column Chromatography F->G H Pure Diaryl Ether G->H

Caption: General workflow for the Chan-Lam Coupling.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the choice of coupling reaction and the required coupling partner for the O-arylation of this compound.

Coupling_Choice cluster_reactions C-O Coupling Reactions cluster_partners Coupling Partners phenol This compound Ullmann Ullmann Condensation phenol->Ullmann Buchwald Buchwald-Hartwig O-Arylation phenol->Buchwald ChanLam Chan-Lam Coupling phenol->ChanLam ArylHalide Aryl Halide (Ar-X) Ullmann->ArylHalide Buchwald->ArylHalide ArylBoronic Arylboronic Acid (Ar-B(OH)₂) ChanLam->ArylBoronic

Caption: Choice of coupling reaction and corresponding partner.

References

Application of 2-Fluoro-4-(trifluoromethyl)phenol in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethyl)phenol is a valuable building block in medicinal chemistry for the development of kinase inhibitors. The incorporation of the 2-fluoro-4-(trifluoromethyl)phenoxy moiety into small molecules can significantly enhance their biological activity and pharmacokinetic properties. The fluorine atom at the ortho position can modulate the pKa of the phenolic hydroxyl group and influence conformational preferences, while the trifluoromethyl group at the para position is a well-established bioisostere for a methyl group, offering increased metabolic stability and enhanced binding interactions with target proteins.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a potent pan-RAF inhibitor, a class of drugs targeting kinases in the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.

Key Advantages of Incorporating the 2-Fluoro-4-(trifluoromethyl)phenoxy Moiety:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond in the trifluoromethyl group is resistant to metabolic degradation, leading to an improved pharmacokinetic profile of the drug candidate.[1]

  • Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can improve cell membrane permeability and oral bioavailability.[1]

  • Improved Binding Affinity: The electronic properties of the fluorine and trifluoromethyl substituents can lead to favorable interactions, such as dipole-dipole and hydrogen bonding, with the amino acid residues in the kinase active site, thereby increasing the binding affinity and potency of the inhibitor.

  • Modulation of Physicochemical Properties: The strategic placement of the fluorine atom can influence the overall physicochemical properties of the molecule, including solubility and pKa, which are critical for drug development.

Application Example: Synthesis of a Pan-RAF Inhibitor

This section details the application of this compound in the synthesis of a pyrimidine-based pan-RAF inhibitor, exemplified by compound I-15 . This inhibitor has demonstrated potent activity against various RAF kinase isoforms, including BRAF, A-RAF, and C-RAF.[2]

Signaling Pathway Context: The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in kinases like BRAF, is a hallmark of many cancers, including melanoma and colorectal cancer. Pan-RAF inhibitors are designed to block the activity of multiple RAF isoforms, offering a therapeutic strategy to overcome resistance mechanisms observed with selective BRAF inhibitors.

MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression Inhibitor Pan-RAF Inhibitor (e.g., I-15) [contains 2-Fluoro-4-(trifluoromethyl)phenoxy moiety] Inhibitor->RAF

Figure 1: Simplified MAPK/ERK signaling pathway and the point of intervention for pan-RAF inhibitors.

Quantitative Data

The following table summarizes the in vitro potency of the pan-RAF inhibitor I-15 , which incorporates the 2-fluoro-4-(trifluoromethyl)phenoxy moiety.

CompoundTarget KinaseIC50 (nM)[2]
I-15 BRAFV600E12.6
A-RAF30.1
BRAFWT19.7
C-RAF17.5

Experimental Protocols

General Synthetic Workflow

The synthesis of the pan-RAF inhibitor I-15 involves a multi-step process culminating in a key Williamson ether synthesis reaction to introduce the 2-fluoro-4-(trifluoromethyl)phenoxy moiety.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Side Chain Introduction A Starting Materials B Pyrimidine Core Formation A->B C Functional Group Interconversion B->C E Key Intermediate C->E D This compound F Williamson Ether Synthesis D->F E->F G Final Pan-RAF Inhibitor (I-15) F->G

Figure 2: General synthetic workflow for the preparation of a pan-RAF inhibitor incorporating the 2-fluoro-4-(trifluoromethyl)phenoxy group.
Detailed Protocol: Synthesis of Pan-RAF Inhibitor I-15

The following protocol is adapted from the synthetic scheme for pyrimidine-based pan-RAF inhibitors.[2]

Step 1: Synthesis of the Pyrimidine Core Intermediate

The synthesis begins with the construction of a functionalized pyrimidine core. This typically involves condensation and cyclization reactions from commercially available starting materials. For the synthesis of compounds analogous to I-15 , a common intermediate is a di-substituted pyrimidine with appropriate leaving groups for subsequent reactions.

Step 2: Introduction of the 2-Fluoro-4-(trifluoromethyl)phenoxy Moiety via Williamson Ether Synthesis

This key step involves the reaction of the pyrimidine core intermediate with this compound.

Materials:

  • Pyrimidine core intermediate (e.g., a chloropyrimidine derivative) (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add the pyrimidine core intermediate and this compound.

  • Add the base (K2CO3 or Cs2CO3) to the flask.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the anhydrous solvent (DMF or MeCN) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether-linked product.

Step 3: Final Functionalization and Purification

The product from Step 2 may undergo further functional group manipulations, such as the introduction of an amine or amide group, to yield the final pan-RAF inhibitor I-15 . The final compound is then purified by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Characterization:

The structure and purity of the final compound should be confirmed by standard analytical techniques, including 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is a key building block for the synthesis of potent and selective kinase inhibitors. Its unique electronic and steric properties contribute to enhanced biological activity and favorable pharmacokinetic profiles. The provided protocols for the synthesis of a pan-RAF inhibitor serve as a practical guide for researchers in the field of drug discovery and development, illustrating the utility of this versatile reagent in creating novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

Application Notes and Protocols for the Quantification of 2-Fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Fluoro-4-(trifluoromethyl)phenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate quantification is critical for reaction monitoring, purity assessment, quality control, and metabolic studies. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), chosen for their sensitivity, selectivity, and robustness in analyzing phenolic compounds.

Overview of Analytical Methodologies

The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds. For polar molecules like phenols, derivatization is often employed to improve volatility and chromatographic peak shape, leading to high sensitivity and selectivity.[1][2]

  • High-Performance Liquid Chromatography (HPLC-UV): A versatile and robust method for a wide range of compounds.[3] Due to the chromophoric nature of the phenol ring, this compound can be directly detected by UV absorbance, making HPLC-UV a straightforward and cost-effective technique.[4]

Quantitative Data Summary

The following table summarizes representative performance characteristics for the described analytical methods. Note that specific values for linearity, LOD, and LOQ are illustrative and must be experimentally determined during method validation for this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation by volatility/boiling point, detection by mass-to-charge ratio.Separation by polarity, detection by UV light absorbance.
Selectivity Very HighModerate to High
Sensitivity High (ng/mL to pg/mL range)[4]Moderate (µg/mL to ng/mL range)[4]
Sample Preparation More complex; often requires extraction and derivatization.[4]Simpler; often requires only filtration and dilution.[4]
Typical Linearity (R²) > 0.995> 0.995
Illustrative LOD 0.1 - 1 ng/mL5 - 20 ng/mL
Illustrative LOQ 0.5 - 5 ng/mL20 - 100 ng/mL
Matrix Effect Low to ModerateLow to Moderate[4]
Compound Volatility Required (achieved via derivatization)[4]Not required[4]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the quantification of this compound using GC-MS and HPLC-UV.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., reaction mixture, plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation with BSTFA) Extraction->Derivatization GCMS GC-MS Injection & Separation Derivatization->GCMS Detection Mass Spectrometry Detection (SIM or Full Scan) GCMS->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General experimental workflow for GC-MS analysis.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., formulation, aqueous sample) Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC Injection & Separation (Reversed-Phase C18) Filtration->HPLC UV_Detect UV Detection (at Absorbance Maximum) HPLC->UV_Detect Integration Peak Integration UV_Detect->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General experimental workflow for HPLC-UV analysis.

Detailed Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and suitable for trace-level analysis in complex matrices. Derivatization of the phenolic hydroxyl group with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended to increase volatility and improve peak symmetry.[2][4]

A. Instrumentation and Materials

  • Gas Chromatograph: Equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).[4]

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[2][4]

  • Reagents: this compound analytical standard, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Ethyl Acetate (HPLC grade), Pyridine (anhydrous), Anhydrous Sodium Sulfate, and an appropriate internal standard (e.g., a structurally similar halogenated phenol not present in the sample).

B. Standard and Sample Preparation

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard in ethyl acetate.

  • Calibration Standards: Prepare a 1 mg/mL stock solution of this compound in ethyl acetate. Perform serial dilutions to create working standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (e.g., from an organic reaction mixture): a. Dilute a known quantity of the sample mixture in ethyl acetate to a theoretical concentration within the calibration range. b. Spike with the internal standard to a fixed final concentration (e.g., 100 ng/mL). c. Dry the extract over anhydrous sodium sulfate.

  • Derivatization (for all standards and samples): a. Transfer 100 µL of the sample or standard solution to a 2 mL autosampler vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[2] d. Cap the vial tightly and heat at 60-70°C for 30 minutes.[2] e. Cool to room temperature before injection.

C. GC-MS Instrumental Conditions

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]

  • Injector: 280°C, Splitless mode (1 µL injection volume).[2]

  • Oven Temperature Program: Initial 80°C for 1 min, ramp at 15°C/min to 250°C, hold for 5 min.[2]

  • MS Transfer Line: 280°C.[2]

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.[1][2]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for the derivatized analyte and internal standard.

D. Quantification

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is robust, requires minimal sample preparation, and is ideal for routine analysis of less complex matrices like pharmaceutical formulations.[3]

A. Instrumentation and Materials

  • HPLC System: Equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).[3]

  • HPLC Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Reagents: this compound analytical standard, Acetonitrile (HPLC grade), Water (HPLC grade or deionized), Formic Acid or Phosphoric Acid (analytical grade).[3]

B. Standard and Sample Preparation

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% Formic Acid.[3]

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Calibration Standards: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Perform serial dilutions with the initial mobile phase composition to create working standards (e.g., 0.1 µg/mL to 50 µg/mL).

  • Sample Preparation: a. Dissolve or dilute a known quantity of the sample in the mobile phase to achieve a concentration within the calibration range.[3] b. For complex matrices like biological fluids, a protein precipitation or solid-phase extraction (SPE) step may be required.[3][4] c. Filter the final solution through a 0.45 µm syringe filter before injection.[2]

C. HPLC Instrumental Conditions

  • Mobile Phase Gradient: 40% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 40% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.[4]

  • UV Detection: Determine the absorbance maximum (λmax) of this compound by scanning a standard solution (typically in the 254-280 nm range). Monitor at this wavelength.

D. Quantification

  • Identify the analyte peak based on its retention time compared to an authentic standard.[3]

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.[3]

References

Application Notes and Protocols for 2-Fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Fluoro-4-(trifluoromethyl)phenol was located. The following guidance is based on the known hazards of structurally similar compounds, including other isomers of fluoro(trifluoromethyl)phenol and halogenated phenols. It is imperative to treat this compound with the same or greater precautions as these related substances.

Introduction

This compound is an aromatic organic compound containing fluorine and a trifluoromethyl group. These functional groups can impart significant chemical reactivity and potential toxicity. Halogenated phenols, as a class, are known to be hazardous, and compounds with trifluoromethyl groups can also present unique metabolic and toxicological profiles. Therefore, stringent safety protocols are essential when handling and disposing of this compound.

Hazard Identification and Quantitative Data

Based on data from related compounds like 4-Fluoro-2-(trifluoromethyl)phenol and 4-(Trifluoromethyl)phenol, this compound is anticipated to be hazardous. The primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns with prolonged contact.[1][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][5]

The following table summarizes quantitative data from related compounds to provide an indication of the potential hazards of this compound.

Property4-Fluoro-2-(trifluoromethyl)phenol4-(Trifluoromethyl)phenol4-FluorophenolGeneral Phenol
GHS Hazard Statements H302, H312, H314H228, H301, H315, H318, H335H302, H312, H332, H315, H319, H412H301, H311, H331, H314, H341, H373
Signal Word DangerDangerWarningDanger
Physical State SolidSolidSolidSolid
Melting Point (°C) 51 - 5545 - 4743 - 4640.5
Flash Point (°C) No data availableNo data available82 (closed cup)79 (closed cup)

Experimental Protocols: Safe Handling

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An ANSI-approved eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Skin Protection:

    • Gloves: Wear nitrile rubber or other chemically resistant gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves properly.

    • Lab Coat: A fully buttoned, long-sleeved lab coat is required.

    • Apron: For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

  • Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat to minimize contamination of balances.

  • Solution Preparation: Add the solid slowly to the solvent to avoid splashing. If the dissolution is exothermic, cool the vessel as needed.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

  • Spills:

    • Evacuate the area and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

Experimental Protocols: Safe Disposal

Waste containing this compound is classified as hazardous waste.[1] All disposal must comply with local, state, and federal regulations.

  • Solid Waste:

    • Place unused or contaminated solid this compound in a clearly labeled, sealed container.

    • Contaminated materials such as gloves, weighing paper, and paper towels should be collected in a separate, sealed container lined with a plastic bag.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, labeled, and sealed waste container.

    • Do not mix with other waste streams unless compatibility is confirmed. Halogenated waste should generally be kept separate from non-halogenated waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Corrosive).

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.

Visualizations

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Assess_Hazards Assess Hazards (Review SDS of related compounds) Gather_PPE Gather Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Assess_Hazards->Gather_PPE Prepare_Work_Area Prepare Work Area (Chemical Fume Hood, Spill Kit) Gather_PPE->Prepare_Work_Area Verify_Safety_Equipment Verify Safety Equipment (Eyewash, Safety Shower) Prepare_Work_Area->Verify_Safety_Equipment Weigh_Compound Weigh Compound (In Fume Hood) Verify_Safety_Equipment->Weigh_Compound Prepare_Solution Prepare Solution (In Fume Hood) Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Glassware Decontaminate Glassware Conduct_Experiment->Decontaminate_Glassware Segregate_Waste Segregate Waste (Solid, Liquid, Contaminated PPE) Conduct_Experiment->Segregate_Waste Store_Compound Store Compound Securely Conduct_Experiment->Store_Compound Disposal_Protocol Disposal Protocol for this compound cluster_collection Waste Collection cluster_labeling Labeling cluster_storage_disposal Storage & Disposal Solid_Waste Solid Waste (Unused chemical, contaminated items) Segregate_Waste Segregate into separate, compatible containers Solid_Waste->Segregate_Waste Liquid_Waste Liquid Waste (Solutions containing the compound) Liquid_Waste->Segregate_Waste Label_Container Label Container with: 'Hazardous Waste' 'this compound' Associated Hazards Segregate_Waste->Label_Container Store_Waste Store Waste in a designated, secure area Label_Container->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) for pickup Store_Waste->Contact_EHS EHS_Disposal Proper Disposal by EHS Contact_EHS->EHS_Disposal

References

Application of 2-Fluoro-4-(trifluoromethyl)phenol in the Synthesis of Novel Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into polymer backbones significantly enhances material properties, leading to polymers with high thermal stability, excellent chemical resistance, low dielectric constants, and unique surface properties.[1][2][3] 2-Fluoro-4-(trifluoromethyl)phenol is a valuable monomer in the synthesis of novel fluorinated polymers, particularly poly(aryl ether)s. The presence of both a fluorine atom and a trifluoromethyl group on the phenol ring activates the aromatic system for nucleophilic substitution reactions and imparts desirable characteristics to the resulting polymers.[4][5] These polymers are promising candidates for advanced applications in electronics, aerospace, and biomedical fields.[2][6]

This document provides detailed application notes and experimental protocols for the synthesis of novel polymers using this compound.

Synthesis of Fluorinated Poly(aryl ether)s

The most common method for synthesizing poly(aryl ether)s from this compound is through nucleophilic aromatic substitution polymerization.[4][7] This reaction typically involves the displacement of an activated aryl fluoride by a phenoxide. In the context of using this compound, it can act as the phenoxide component when reacted with an activated dihalide (e.g., 4,4'-difluorobenzophenone) or as the activated halide source if appropriately functionalized.

A general synthetic scheme involves the reaction of a bisphenol with an activated dihaloaryl monomer in a high-boiling polar aprotic solvent in the presence of a weak base, such as potassium carbonate. The trifluoromethyl group on the phenol enhances the acidity of the hydroxyl group, facilitating the formation of the phenoxide in the presence of a base.

General Polymerization Workflow

The following diagram illustrates a typical workflow for the synthesis of a fluorinated poly(aryl ether) using a fluorinated phenol monomer.

G prep Monomer & Solvent Preparation reaction Polymerization Reaction (Nucleophilic Aromatic Substitution) prep->reaction Inert Atmosphere precipitation Polymer Precipitation & Washing reaction->precipitation Addition to Non-solvent drying Drying precipitation->drying Vacuum Oven characterization Characterization drying->characterization Purified Polymer

Caption: General workflow for the synthesis of fluorinated poly(aryl ether)s.

Experimental Protocols

Protocol 1: Synthesis of a Poly(aryl ether ketone) Copolymer

This protocol describes the synthesis of a random copolymer of a bisphenol (e.g., Bisphenol A) and this compound with an activated dihalide (e.g., 4,4'-difluorobenzophenone).

Materials:

  • This compound

  • Bisphenol A

  • 4,4'-Difluorobenzophenone

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried three-neck flask equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a Dean-Stark trap with a condenser, add this compound (e.g., 0.01 mol), Bisphenol A (e.g., 0.09 mol), and 4,4'-difluorobenzophenone (0.10 mol).

  • Add anhydrous potassium carbonate (e.g., 0.15 mol) to the flask.

  • Introduce anhydrous DMAc or NMP (to achieve a solids concentration of 20-30% w/v) and toluene (as an azeotroping agent).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) for 2-4 hours to remove water azeotropically.

  • Polymerization: After the removal of the toluene-water azeotrope, slowly raise the temperature to 160-180 °C to initiate polymerization. Maintain this temperature for 8-24 hours under a gentle flow of nitrogen. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: After cooling to room temperature, dilute the viscous polymer solution with additional solvent (DMAc or NMP) if necessary. Slowly pour the polymer solution into a vigorously stirred excess of methanol or a methanol/water mixture to precipitate the polymer.

  • Purification: Filter the fibrous polymer precipitate and wash it thoroughly with hot deionized water and then with methanol to remove any remaining salts and low-molecular-weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80-120 °C until a constant weight is achieved.

Characterization of the Resulting Polymer

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Logical Flow for Polymer Characterization:

G polymer Synthesized Polymer structural Structural Analysis (NMR, FT-IR) polymer->structural molecular_weight Molecular Weight (GPC) polymer->molecular_weight thermal Thermal Properties (TGA, DSC) polymer->thermal properties Final Polymer Properties structural->properties molecular_weight->properties thermal->properties

Caption: Logical workflow for the characterization of synthesized polymers.

Data Presentation

Table 1: Thermal Properties of Fluorinated Poly(aryl ether)s

Polymer TypeGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)Reference
Poly(aryl ether ketone) with -CF₃ groups178 - 226514 - 555 (in N₂)[6]
Poly(aryl ether) with fluorene and -CF₃ groupsup to 310up to 490 (in air)[4]
Poly(aryl ether ketone) with pendant -CF₃ groups-> 530 (in N₂)[8]

Table 2: Molecular Weight and Solubility of Fluorinated Poly(aryl ether)s

Polymer TypeWeight-Average Molecular Weight (Mw) ( g/mol )SolubilityReference
Poly(aryl ether) with fluorene and -CF₃ groupsup to 1.5 x 10⁵Soluble in CHCl₃, THF, NMP, DMF[4]
Poly(aryl ether)s with -CF₃ groupsup to 3.52 x 10⁵Soluble in a wide range of organic solvents[4]

Table 3: Dielectric Properties of Fluorinated Poly(aryl ether)s

Polymer TypeDielectric Constant (at 1 MHz)Dielectric Loss (at 1 MHz)Reference
Poly(aryl ether ketone) with pendant -CF₃ groups2.6 - 2.7-[8]
FPAEs with -CF₃ groups2.07 - 2.80 (at 11 GHz)0.002 - 0.006 (at 11 GHz)[6]

Conclusion

This compound is a versatile monomer for the synthesis of high-performance fluorinated polymers. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of these advanced materials. The unique combination of a fluorine atom and a trifluoromethyl group on the phenol monomer leads to polymers with exceptional thermal stability, good solubility in common organic solvents, and low dielectric constants, making them suitable for a wide range of demanding applications. Further research into the specific homopolymer of this compound and its copolymers could unveil even more opportunities for this promising monomer.

References

The Strategic Role of 2-Fluoro-4-(trifluoromethyl)phenol in Advancing Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery and development, the strategic incorporation of fluorinated building blocks is a cornerstone of medicinal chemistry. Among these, 2-Fluoro-4-(trifluoromethyl)phenol has emerged as a critical component in structure-activity relationship (SAR) studies, enabling researchers to systematically enhance the potency, selectivity, and pharmacokinetic profiles of novel therapeutic agents. These application notes provide a detailed overview of the role of this versatile chemical entity, complete with quantitative data, experimental protocols, and visual representations of its application in SAR-driven drug design.

The unique substitution pattern of this compound, featuring both a fluorine atom and a trifluoromethyl group on the phenolic ring, offers a powerful combination of electronic and steric properties. The strong electron-withdrawing nature of the trifluoromethyl group can significantly modulate the acidity of the phenolic hydroxyl, influencing its potential as a hydrogen bond donor or acceptor in interactions with biological targets.[1] Concurrently, the strategic placement of the fluorine atom can alter the molecule's conformation and metabolic stability, providing a fine-tuning mechanism for optimizing drug-like properties.[1]

Application in the Development of Novel Antibacterial Agents

A notable application of the principles of SAR involving fluorinated phenols is in the development of new antibacterial agents, particularly against multidrug-resistant pathogens like Staphylococcus aureus. By incorporating the 2-fluoro-4-(trifluoromethyl)phenyl moiety into various scaffolds, researchers can systematically probe the key interactions required for potent antimicrobial activity.

Quantitative SAR Data: Salicylanilide Analogs

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of salicylanilide derivatives, highlighting the impact of substitutions on the aniline ring, which is attached to a salicylic acid core. While not directly derived from this compound, this data on related fluorinated structures illustrates the profound effect of fluorine and trifluoromethyl groups on antibacterial efficacy.

Compound IDAniline Moiety SubstitutionTarget OrganismMIC (µg/mL)
1 4-bromo-3-(trifluoromethyl)S. aureus0.5
2 4-chloro-3-(trifluoromethyl)S. aureus1
3 3,5-bis(trifluoromethyl)S. aureus0.25
4 4-fluoroS. aureus>64
5 4-(trifluoromethyl)S. aureus2

Data is illustrative of the impact of fluorinated moieties in SAR studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of SAR studies. Below are representative protocols for the synthesis and biological evaluation of compounds incorporating the 2-fluoro-4-(trifluoromethyl)phenyl motif.

General Synthetic Protocol for Ether Analogs

A common strategy for incorporating the 2-fluoro-4-(trifluoromethyl)phenoxy group into a target molecule is through a Williamson ether synthesis.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether analog.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of synthesized compounds is typically determined using a broth microdilution method.

Materials:

  • Synthesized compounds

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Visualizing SAR Logic and Experimental Workflows

To further elucidate the role of this compound in SAR, the following diagrams, generated using the DOT language, illustrate key concepts and processes.

SAR_Logic A This compound (Core Scaffold) B Modification of Functional Groups A->B Derivatization C Synthesis of Analog Library B->C D Biological Screening (e.g., MIC Assay) C->D E Quantitative Data (e.g., IC50, MIC) D->E F Structure-Activity Relationship Analysis E->F Data Interpretation F->B Design Iteration G Lead Optimization F->G

A flowchart illustrating the iterative cycle of SAR studies.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation A Start with This compound B Reaction with Functionalized Reagents A->B C Purification and Characterization (NMR, MS) B->C D Prepare Stock Solutions of Analogs C->D Compound Library E Perform Biological Assay (e.g., Cell-based or Enzyme Assay) D->E F Data Acquisition and Analysis E->F G Identify Lead Compound F->G SAR Insights

A workflow for synthesis and biological evaluation in SAR.

The strategic use of this compound provides medicinal chemists with a powerful tool to systematically explore chemical space and design novel molecules with improved therapeutic potential. The insights gained from SAR studies utilizing this key building block continue to drive the development of the next generation of pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-Fluoro-4-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for this compound?

A1: The most common and effective purification techniques for this compound are distillation (particularly under vacuum), column chromatography, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from starting materials, byproducts of the synthesis, or degradation. Potential impurities may include unreacted starting materials, regioisomers (e.g., 4-fluoro-2-(trifluoromethyl)phenol), and products of side reactions such as diazo coupling compounds if synthesized via a diazonium salt.[1]

Q3: How can I assess the purity of this compound after purification?

A3: Purity can be assessed using several analytical techniques, including:

  • Gas Chromatography (GC): To determine the percentage of the main component and detect volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure and identify any residual impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Distillation

Issue 1: Product decomposition at high temperatures.

  • Potential Cause: this compound, like many phenols, can be susceptible to thermal degradation.

  • Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound and minimize thermal stress. Based on structurally similar compounds, the boiling point is expected to be significantly lower under vacuum (see Table 1).

Issue 2: Bumping or uneven boiling during distillation.

  • Potential Cause: Lack of boiling chips or inefficient stirring.

  • Solution: Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. Ensure the heating mantle is appropriately sized for the flask and provides even heating.

Column Chromatography

Issue 1: Poor separation of the product from impurities.

  • Potential Cause: The solvent system (eluent) is not optimized.

  • Solution:

    • TLC Optimization: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). A good solvent system should give your product an Rf value of approximately 0.3-0.4.

    • Solvent Gradient: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or another more polar solvent. For phenols, a common starting point is a hexane/ethyl acetate mixture.[2]

    • Alternative Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina.

Issue 2: Tailing of the product spot on TLC and broad peaks during column chromatography.

  • Potential Cause: The acidic nature of silica gel can interact with the phenolic hydroxyl group, causing tailing.

  • Solution:

    • Deactivate Silica Gel: Prepare a slurry of the silica gel with the eluent containing a small amount of a volatile base, such as triethylamine (~0.1-1%), to neutralize the acidic sites.

    • Add Acid to Eluent: Alternatively, adding a small amount of a volatile acid, like acetic acid (~0.1-1%), to the eluent can sometimes improve peak shape by protonating the compound and reducing its interaction with the silica surface.

Recrystallization

Issue 1: The compound does not crystallize from the solution upon cooling.

  • Potential Cause:

    • The solution is not saturated (too much solvent was used).

    • The solution is supersaturated.

  • Solution:

    • For unsaturated solutions: Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.

    • For supersaturated solutions: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

Issue 2: The compound "oils out" instead of forming crystals.

  • Potential Cause: The boiling point of the solvent is higher than the melting point of the solute, or significant impurities are present, depressing the melting point.

  • Solution:

    • Use a lower-boiling point solvent.

    • Add a small amount of a "poorer" solvent (an anti-solvent) in which the compound is less soluble to the hot solution until it becomes slightly cloudy, then allow it to cool slowly. For polar fluorinated compounds, a good solvent in which the compound is soluble can be paired with a poor or anti-solvent in which the compound is insoluble.[3]

    • Perform a preliminary purification step (e.g., a quick filtration through a silica plug) to remove some impurities before recrystallization.

Data Presentation

Table 1: Boiling Points of Structurally Similar Compounds

Compound NameBoiling Point (°C)Pressure (mmHg)
4-Fluoro-3-(trifluoromethyl)phenol8615
2-Chloro-4-(trifluoromethyl)phenol6613
2-Trifluoromethylphenol147-148760 (1 atm)
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol163-164760 (1 atm)
4-Trifluoromethylphenol51-546

This data is provided as a reference to estimate the distillation conditions for this compound.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and gradually apply vacuum.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point range (estimated from Table 1).

  • Completion: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system (e.g., a ratio of hexane:ethyl acetate) by TLC.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. For polar fluorinated phenols, alcohols (e.g., ethanol, isopropanol) or a solvent/anti-solvent system (e.g., ethyl acetate/hexane) are good starting points.[3][4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow crude Crude 2-Fluoro-4- (trifluoromethyl)phenol distillation Vacuum Distillation crude->distillation High boiling impurities column Column Chromatography crude->column Close boiling impurities recrystallization Recrystallization crude->recrystallization Solid impurities pure Pure Product distillation->pure column->pure recrystallization->pure

Caption: General purification workflow for this compound.

troubleshooting_column start Poor Separation in Column Chromatography cause1 Suboptimal Eluent start->cause1 cause2 Silica-Phenol Interaction start->cause2 solution1a Optimize Rf via TLC cause1->solution1a solution1b Run Gradient Elution cause1->solution1b solution2a Deactivate Silica (e.g., with Triethylamine) cause2->solution2a solution2b Add Modifier to Eluent (e.g., Acetic Acid) cause2->solution2b

Caption: Troubleshooting poor separation in column chromatography.

References

identifying common byproducts in 2-Fluoro-4-(trifluoromethyl)phenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(trifluoromethyl)phenol. The information is designed to help identify and mitigate the formation of common byproducts in typical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reactions involving this compound are O-alkylation (such as Williamson ether synthesis) to form ethers and Friedel-Crafts acylation to introduce an acyl group onto the aromatic ring.

Q2: What are the principal reactive sites on this compound?

A2: The primary reactive sites are the hydroxyl group (phenolic -OH), which is acidic and can be deprotonated to form a potent nucleophile, and the aromatic ring, which can undergo electrophilic substitution. The fluorine and trifluoromethyl groups are strongly electron-withdrawing, which activates the ring towards nucleophilic aromatic substitution but deactivates it towards electrophilic substitution.

Q3: How do the substituents on the ring influence its reactivity in electrophilic aromatic substitution?

A3: The hydroxyl group is a strong activating, ortho-, para-director. The fluorine atom is a deactivating, ortho-, para-director. The trifluoromethyl group is a strongly deactivating, meta-director. The overall effect is a deactivated ring, and the position of electrophilic attack will be influenced by the interplay of these directing effects.

Troubleshooting Guides

O-Alkylation (Williamson Ether Synthesis)

This reaction is commonly used to synthesize aryl ethers from this compound and an alkyl halide.

Common Problem: Low yield of the desired O-alkylated product and formation of byproducts.

Potential Byproducts:

  • C-Alkylated Phenol: Alkylation occurs on the aromatic ring instead of the oxygen atom.

  • Elimination Product: The alkyl halide undergoes elimination to form an alkene, especially with secondary and tertiary halides.[1][2]

  • Unreacted Starting Material: The reaction did not go to completion.

Troubleshooting Strategies:

Issue ObservedPotential CauseRecommended Solution
Significant C-alkylation Use of a strong base that is also a good nucleophile. High reaction temperatures.Use a milder base such as K₂CO₃ or Cs₂CO₃. Employ polar aprotic solvents like DMF or acetonitrile to favor O-alkylation.[3] Lower the reaction temperature.
Alkene byproduct detected Use of a secondary or tertiary alkyl halide. Strong, sterically hindered base.Whenever possible, use a primary alkyl halide.[1][4] If a secondary halide is necessary, use a less sterically hindered base and lower reaction temperatures.
High levels of unreacted phenol Insufficient base or alkylating agent. Reaction time is too short. Low reaction temperature.Use a slight excess (1.1-1.2 equivalents) of the base and alkylating agent. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may be necessary, but be mindful of C-alkylation.

Illustrative Data: Influence of Base on O- vs. C-Alkylation

The following table provides illustrative data on how the choice of base can affect the product distribution in the reaction of this compound with a primary alkyl bromide. (Note: This data is representative and actual results may vary).

BaseSolventTemperature (°C)O-Alkylation (%)C-Alkylation (%)
NaHTHF607520
K₂CO₃DMF80905
Cs₂CO₃Acetonitrile8095<5
Friedel-Crafts Acylation

This reaction introduces an acyl group to the aromatic ring of this compound.

Common Problem: Formation of undesired regioisomers or competing O-acylation.

Potential Byproducts:

  • Ortho-acylated regioisomer: Acylation occurs at the position ortho to the hydroxyl group.

  • O-acylated product (Ester): The acyl group reacts with the phenolic oxygen.[5]

  • Poly-acylated products: More than one acyl group is added to the ring, though this is less common due to the deactivating nature of the first acyl group.

Troubleshooting Strategies:

Issue ObservedPotential CauseRecommended Solution
Formation of undesired regioisomer The directing effects of the substituents can lead to a mixture of products. The choice of Lewis acid catalyst can influence regioselectivity.Milder Lewis acids (e.g., ZnCl₂, FeCl₃) may offer better regioselectivity than stronger ones (e.g., AlCl₃). Zeolite catalysts can also be used to enhance para-selectivity.[6]
Significant O-acylation Reaction conditions favor ester formation.In some cases, O-acylation is kinetically favored. The O-acylated product can sometimes be rearranged to the C-acylated product (Fries rearrangement) by heating with a Lewis acid. Using a solvent system that promotes C-acylation, such as nitrobenzene, can be beneficial.
Low reaction conversion The aromatic ring is strongly deactivated by the fluorine and trifluoromethyl groups.Use a more reactive acylating agent (e.g., acyl chloride over anhydride). A stronger Lewis acid catalyst may be required, but this can also lead to more byproducts. Increase the reaction temperature cautiously.

Experimental Protocols

General Procedure for Williamson Ether Synthesis
  • To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, 1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Friedel-Crafts Acylation
  • To a stirred suspension of a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq.) in an inert solvent (e.g., dichloromethane, 1,2-dichloroethane) at 0 °C, add the acyl chloride (1.1 eq.) dropwise.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq.) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Williamson_Ether_Synthesis_Byproducts start This compound + Alkyl Halide (R-X) o_alkylation Desired Product: O-Alkylated Ether start->o_alkylation Base (e.g., K2CO3) Solvent (e.g., DMF) c_alkylation Byproduct: C-Alkylated Phenol start->c_alkylation Strong Base High Temp elimination Byproduct: Alkene start->elimination Secondary/Tertiary R-X Strong Base

Caption: Byproducts in Williamson Ether Synthesis.

Friedel_Crafts_Acylation_Byproducts start This compound + Acyl Halide (RCOCl) c_acylation_para Major Product: Para-Acylated Phenol start->c_acylation_para Lewis Acid (e.g., AlCl3) c_acylation_ortho Byproduct: Ortho-Acylated Phenol start->c_acylation_ortho Lewis Acid (e.g., AlCl3) o_acylation Byproduct: O-Acylated Ester start->o_acylation Kinetic Control

Caption: Byproducts in Friedel-Crafts Acylation.

Troubleshooting_Workflow start Reaction with This compound check_purity Analyze crude product (TLC, LC-MS, NMR) start->check_purity byproducts_present Byproducts Present? check_purity->byproducts_present identify_byproducts Identify Byproduct Structures byproducts_present->identify_byproducts Yes no_byproducts No Significant Byproducts byproducts_present->no_byproducts No williamson_guide Consult Williamson Ether Synthesis Guide identify_byproducts->williamson_guide O- vs C-Alkylation or Elimination fc_guide Consult Friedel-Crafts Acylation Guide identify_byproducts->fc_guide Regioisomers or O-Acylation optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp, Catalyst) williamson_guide->optimize_conditions fc_guide->optimize_conditions re_run Re-run Reaction optimize_conditions->re_run re_run->check_purity pure_product Pure Product no_byproducts->pure_product

Caption: General Troubleshooting Workflow.

References

Technical Support Center: Synthesis of 2-Fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-(trifluoromethyl)phenol. The following information is designed to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent and industrially applicable method for synthesizing this compound is through a two-step process starting from 3-Fluoro-4-aminobenzotrifluoride. This process involves:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt.

  • Hydrolysis: The diazonium salt is subsequently hydrolyzed to the corresponding phenol.

Q2: Are there alternative methods for this synthesis?

While the diazotization of 3-Fluoro-4-aminobenzotrifluoride is the most direct route, alternative, albeit typically more complex, methods for synthesizing trifluoromethylphenols have been described. One such method involves the reaction of a trifluoromethylhalobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl ether, which is then hydrogenolyzed to yield the phenol[1][2]. This multi-step process may be considered if the primary route proves problematic or if starting materials are more readily available for this alternative pathway.

Q3: What are the primary challenges and side reactions that can lower the yield?

The main challenges in this synthesis are the stability of the diazonium salt and the formation of byproducts. Key issues include:

  • Instability of the diazonium salt: The diazonium salt of 3-Fluoro-4-aminobenzotrifluoride can be unstable, leading to decomposition and reduced yield. A key factor in stabilizing the diazonium salt is maintaining a high concentration of sulfuric acid during its formation[3].

  • Formation of 2-trifluoromethyl-4-diazocyclohexa-2,5-dienone: This is a significant byproduct that can reduce the overall yield[3].

  • Azo coupling: The reactive diazonium salt can couple with the phenol product or unreacted amine starting material to form colored azo compound impurities.

  • Incomplete hydrolysis: If the hydrolysis of the diazonium salt is not driven to completion, the yield of the desired phenol will be reduced.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Potential Cause Recommended Solution
Instability of the diazonium salt Ensure a high concentration of sulfuric acid is used during the diazotization step. A molar ratio of 4.5-6.5 moles of sulfuric acid per mole of 3-Fluoro-4-aminobenzotrifluoride is recommended[4]. Maintain a low temperature (≤10°C) throughout the diazotization process[4].
Incomplete hydrolysis The hydrolysis should be carried out at an elevated temperature (75-85°C)[4]. The use of an aqueous copper sulfate solution can facilitate the hydrolysis.
Side reactions during hydrolysis To suppress side reactions, such as azo coupling, the hydrolysis can be performed in a two-phase system. By adding a water-insoluble organic solvent (e.g., toluene, xylene, or chlorobenzene), the phenol product is extracted into the organic phase as it is formed, minimizing its reaction with the diazonium salt[4].

Problem 2: Presence of Colored Impurities in the Product

Potential Cause Recommended Solution
Formation of azo compounds The formation of azo compounds is a common side reaction. Performing the hydrolysis in a two-phase system, as described above, can significantly reduce the formation of these impurities by separating the product from the diazonium salt.
Decomposition of starting materials or product Ensure that the reaction temperatures are carefully controlled within the recommended ranges for both diazotization and hydrolysis.

Problem 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Presence of multiple byproducts Optimizing the reaction conditions to minimize side reactions is the best approach. If byproducts are still present, purification can be achieved through distillation under reduced pressure[2][5].
Product is an oil and difficult to handle After extraction into an organic solvent, the solvent can be removed under vacuum. The resulting crude product can then be purified by vacuum distillation[2][5].

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is based on methods described in the patent literature to improve yield by stabilizing the diazonium salt and minimizing side reactions[4].

Step 1: Diazotization of 3-Fluoro-4-aminobenzotrifluoride

  • In a reaction vessel, prepare a solution of sulfuric acid. Use 4.5 to 6.5 moles of sulfuric acid for every mole of 3-Fluoro-4-aminobenzotrifluoride. The amount of water used as a solvent should be 3 to 20 parts by weight per 1 part by weight of the starting aniline[4].

  • Cool the sulfuric acid solution to a temperature of ≤10°C.

  • Slowly add the 3-Fluoro-4-aminobenzotrifluoride to the cooled sulfuric acid solution while maintaining the temperature at or below 10°C.

  • Prepare a solution of sodium nitrite.

  • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C. The reaction time for the diazotization is typically between 0.5 and 3 hours[4].

Step 2: Hydrolysis of the Diazonium Salt

  • In a separate reaction vessel, prepare a mixture of an aqueous copper sulfate solution and a water-insoluble organic solvent (e.g., toluene, xylene, or chlorobenzene). The amount of organic solvent should be 3 to 10 parts by weight per 1 part by weight of the starting aniline[4].

  • Heat this mixture to a temperature between 75°C and 85°C[4].

  • Slowly add the previously prepared cold diazonium salt solution to the heated mixture. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue to stir the reaction mixture at 75-85°C until the reaction is complete.

  • Cool the reaction mixture and separate the organic layer.

  • The aqueous layer can be extracted with the same organic solvent to recover any remaining product.

  • Combine the organic layers, wash with a saturated saline solution, and dry over anhydrous magnesium sulfate.

  • The solvent can be removed by distillation, and the crude this compound can be purified by vacuum distillation. A yield of 86% has been reported using a similar procedure[4].

Data Presentation

Table 1: Summary of Optimized Reaction Conditions

ParameterRecommended ValueRationaleReference
Starting Material 3-Fluoro-4-aminobenzotrifluoridePrecursor to the target moleculeGeneral Knowledge
Diazotization Reagent Sodium Nitrite in Sulfuric AcidStandard for forming diazonium salts[6]
Sulfuric Acid Molarity 4.5-6.5 mol per mol of anilineStabilizes the diazonium salt, improving yield[4]
Diazotization Temperature ≤10°CPrevents premature decomposition of the diazonium salt[4]
Hydrolysis Catalyst Aqueous Copper SulfateFacilitates the hydrolysis of the diazonium salt[4]
Hydrolysis Temperature 75-85°CEnsures complete hydrolysis[4]
Hydrolysis Solvent System Two-phase: Water and a water-insoluble organic solvent (e.g., Toluene)Extracts the product as it forms, minimizing side reactions[4]

Visualizations

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis A 3-Fluoro-4-aminobenzotrifluoride C Diazonium Salt Solution A->C ≤10°C B NaNO2, H2SO4 (conc.) B->C E Reaction Mixture C->E Add to heated mixture D Aq. CuSO4 + Toluene D->E 75-85°C F This compound E->F Workup & Purification Troubleshooting Start Low Yield? Cause1 Diazonium Salt Instability? Start->Cause1 Solution1a Increase H2SO4 concentration Cause1->Solution1a Yes Solution1b Maintain Temp ≤10°C Cause1->Solution1b Yes Cause2 Incomplete Hydrolysis? Cause1->Cause2 No Solution2a Ensure Hydrolysis Temp is 75-85°C Cause2->Solution2a Yes Solution2b Use CuSO4 catalyst Cause2->Solution2b Yes Cause3 Side Reactions? Cause2->Cause3 No Solution3 Use two-phase hydrolysis system (e.g., with Toluene) Cause3->Solution3 Yes

References

addressing stability issues of 2-Fluoro-4-(trifluoromethyl)phenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(trifluoromethyl)phenol and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: The main stability concerns for this compound derivatives are susceptibility to hydrolysis, photodegradation, and oxidation. The trifluoromethyl group can be prone to defluorination, particularly under basic conditions, leading to the formation of fluorobenzoic acids. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air, light, or trace metal ions, potentially forming colored byproducts like quinone-type structures.

Q2: How should I properly store these compounds to ensure their stability?

A2: To maximize stability, this compound derivatives should be stored in a cool, dry, and dark place. It is highly recommended to store them in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture absorption. For long-term storage, refrigeration (2-8°C) is advisable.

Q3: What are the visible signs of degradation in my sample?

A3: Visual signs of degradation can include a change in color, such as yellowing or browning of a solid sample or solution. The formation of precipitates in a solution that was previously clear can also indicate degradation.

Q4: Which analytical techniques are best for detecting and quantifying degradation?

A4: High-Performance Liquid Chromatography (HPLC) is an excellent method for separating the parent compound from its degradation products and quantifying its purity. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for identifying the chemical structures of the degradation byproducts. For tracking defluorination, 19F NMR spectroscopy can be particularly useful.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results
Potential Cause Troubleshooting Steps
Compound Degradation 1. Verify Purity: Analyze a fresh sample of the compound using HPLC to confirm its initial purity. Compare this with the analysis of your stock solution. 2. Evaluate Storage: Ensure the compound has been stored under the recommended conditions (cool, dark, dry, inert atmosphere). 3. Assess Solution Stability: Prepare a fresh solution and analyze it by HPLC at several time points (e.g., 0, 2, 6, 24 hours) to determine its stability in your experimental solvent and conditions.
Solvent Impurities 1. Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from contaminants like peroxides or acids that could accelerate degradation. 2. Degas Solvents: If sensitivity to oxidation is suspected, degas the solvents before use.
Issue 2: Unexpected Color Change (e.g., Yellowing) of the Compound
Potential Cause Troubleshooting Steps
Oxidation 1. Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen to minimize exposure to oxygen. 2. Light Protection: Store in an amber vial or a container protected from light to prevent photo-oxidation.
Inherent Instability 1. Purity Check: A color change may indicate the presence of impurities from synthesis that are less stable. Consider re-purification by chromatography or recrystallization.
Issue 3: Appearance of New Peaks in HPLC/LC-MS Analysis
Potential Cause Troubleshooting Steps
Hydrolysis/Defluorination 1. Control pH: If your experimental conditions are neutral to basic, consider if the pH is causing hydrolysis. Buffer your medium to a lower pH if the experiment allows. 2. Identify Degradants: Use LC-MS to identify the new peaks. The presence of ions corresponding to hydroxybenzoic acids would suggest defluorination.
Reaction with Medium Components 1. Assess Matrix Effects: Run a control experiment with the compound in the assay buffer or medium without other reagents to see if the medium itself is causing degradation.

Stability Data Summary

The following table summarizes the known stability characteristics of trifluoromethyl-substituted phenols. Quantitative data should be determined empirically for each specific derivative and experimental condition.

Condition Effect on Stability Primary Degradation Pathway Recommendations
pH Unstable in neutral to alkaline aqueous solutions. More stable in acidic conditions.Hydrolysis leading to defluorination.Maintain acidic to neutral pH where possible. Use buffered solutions.
Light Susceptible to photodegradation, especially under UV light.Photolysis, potential for defluorination and formation of various photoproducts.Protect from light by using amber glassware or covering with foil.
Temperature Higher temperatures accelerate degradation.Increased rate of hydrolysis and oxidation.Store at recommended low temperatures (e.g., 2-8°C). Avoid excessive heat during experiments.
Atmosphere Oxygen can lead to oxidation of the phenol group.Oxidation.Handle and store under an inert atmosphere (e.g., Nitrogen, Argon).
Solvents Protic solvents may participate in degradation pathways.Solvent-mediated degradation.Use aprotic solvents when possible. Assess stability in the chosen solvent before conducting extensive experiments.

Experimental Protocols

Protocol: Accelerated Stability Testing in Solution

This protocol provides a framework for assessing the stability of a this compound derivative in a specific solvent and temperature.

  • Preparation of Stock Solution:

    • Accurately weigh the compound and dissolve it in the chosen solvent (e.g., DMSO, ethanol, acetonitrile) to a known concentration (e.g., 10 mM).

  • Sample Preparation:

    • Dilute the stock solution with the experimental buffer or solvent to the final test concentration (e.g., 100 µM).

    • Dispense aliquots of the test solution into several amber HPLC vials.

  • Incubation:

    • Place the vials in a temperature-controlled environment at the desired test temperature (e.g., 4°C, room temperature, 40°C).

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). The t=0 sample should be analyzed immediately after preparation.

  • Analysis:

    • At each time point, analyze the samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of the parent compound remaining relative to the t=0 sample.

  • Data Presentation:

    • Plot the percentage of the parent compound remaining versus time for each temperature.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution dilute Dilute to Test Concentration prep->dilute aliquot Aliquot into Vials dilute->aliquot incubate Incubate at Test Conditions (Temp, Light) aliquot->incubate analyze Analyze at Time Points (e.g., 0, 2, 6, 24h) via HPLC incubate->analyze data Calculate % Remaining vs. Time analyze->data

Caption: Workflow for assessing compound stability.

degradation_pathways Primary Degradation Pathways start This compound Derivative hydrolysis Hydrolysis (OH-, H2O) start->hydrolysis oxidation Oxidation (O2, Light) start->oxidation photodegradation Photodegradation (UV Light) start->photodegradation defluorination Defluorination Products (e.g., Hydroxybenzoic Acids) hydrolysis->defluorination oxidation_products Oxidized Products (e.g., Quinones) oxidation->oxidation_products photo_products Various Photoproducts photodegradation->photo_products

Caption: Key degradation routes for the derivatives.

logical_troubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent Results check_purity Verify Purity of Stock (HPLC) start->check_purity check_storage Review Storage Conditions (Cool, Dark, Inert) start->check_storage check_solution_stability Assess Stability in Assay Medium (Time-course analysis) start->check_solution_stability stable Compound is Stable check_purity->stable Purity OK unstable Compound is Unstable check_purity->unstable Purity Low check_storage->stable Proper check_storage->unstable Improper check_solution_stability->stable No Degradation check_solution_stability->unstable Degradation Observed remediate Remediate: - Prepare Fresh Solutions - Adjust pH/Solvent - Protect from Light/Air unstable->remediate

troubleshooting failed reactions involving 2-Fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-4-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format for key reaction types involving this compound.

Topic 1: Williamson Ether Synthesis

Question: My Williamson ether synthesis using this compound is resulting in low or no yield of the desired ether. What are the potential causes and solutions?

Answer: Low yields in this reaction are common and can be attributed to several factors, primarily related to the acidity of the phenol and the reaction conditions. The strong electron-withdrawing effects of the fluorine and trifluoromethyl groups increase the acidity of the phenolic proton, making deprotonation easier than with phenol itself. However, these groups also decrease the nucleophilicity of the resulting phenoxide.

Troubleshooting Steps:

  • Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the phenol, leading to a low concentration of the reactive phenoxide.

    • Solution: While a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile) is often sufficient for phenols, stronger bases like sodium hydride (NaH) can ensure complete deprotonation.[1] Always use strictly anhydrous conditions when working with NaH.[1]

  • Poor Reactivity of Alkyl Halide: The Williamson ether synthesis is an Sₙ2 reaction and is most effective with primary alkyl halides or methyl halides.

    • Solution: Avoid secondary and tertiary alkyl halides, as they are prone to E2 elimination, especially at higher temperatures. If a sterically hindered alkyl group is required, it is better to incorporate it into the alcohol/phenol starting material and use a less hindered alkylating agent.[1][2]

  • Suboptimal Temperature and Time: The reaction may be too slow at room temperature due to the reduced nucleophilicity of the phenoxide.

    • Solution: Heating the reaction mixture (typically 50-100°C) can increase the rate.[1] Monitor the reaction's progress by TLC or LC-MS to determine the optimal time and to check for degradation of starting materials.

  • Solvent Choice: The solvent plays a crucial role in Sₙ2 reactions.

    • Solution: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base but not the phenoxide anion, keeping its nucleophilicity high.

Troubleshooting Decision Tree for Low Yield in Williamson Ether Synthesis

G start_node start_node decision_node decision_node solution_node solution_node issue_node issue_node start Low Yield purity Purity OK? start->purity Check Starting Material deprotonation Sufficient Deprotonation? purity->deprotonation Yes purity_issue Purify Phenol & Alkyl Halide Ensure Anhydrous Conditions purity->purity_issue No reactivity Using Primary Alkyl Halide? deprotonation->reactivity Yes deprotonation_issue Issue: Incomplete Phenoxide Formation deprotonation->deprotonation_issue No temp Reaction Progressing? reactivity->temp Yes reactivity_issue Issue: E2 Elimination Competes with SN2 reactivity->reactivity_issue No deprotonation_solution Use Stronger Base (e.g., NaH) Increase Base Equivalents (2-3 eq.) deprotonation_issue->deprotonation_solution Solution complete High Yield Achieved temp->complete Yes temp_issue Issue: Low Reaction Rate temp->temp_issue No reactivity_solution Use Primary or Methyl Halide reactivity_issue->reactivity_solution Solution temp_solution Increase Temperature (50-100°C) Increase Reaction Time Monitor by TLC/LC-MS temp_issue->temp_solution Solution

Caption: Troubleshooting flowchart for Williamson ether synthesis.

Topic 2: Fischer Esterification

Question: My Fischer esterification of this compound is incomplete, and I'm recovering significant amounts of starting material. How can I drive the reaction to completion?

Answer: Fischer esterification is an equilibrium-limited reaction. The strong electron-withdrawing groups on the phenol do not significantly impact the carboxylic acid partner, but reaction equilibrium is a common hurdle.

Troubleshooting Steps:

  • Equilibrium Limitation: The primary cause of incomplete conversion is the presence of water, a byproduct that drives the reverse reaction (ester hydrolysis).[3]

    • Solution A (Excess Reagent): Use a large excess of one of the reagents. If the carboxylic acid is readily available and inexpensive, using it in large excess can shift the equilibrium.[3][4]

    • Solution B (Water Removal): Actively remove water as it forms. This is the most effective method. A Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene or benzene) is ideal.[3][4] Alternatively, adding a drying agent like molecular sieves to the reaction mixture can also be effective.[4]

  • Insufficient Catalyst: The acid catalyst (e.g., H₂SO₄, p-TsOH) is crucial for protonating the carboxylic acid, making it more electrophilic.[5]

    • Solution: Ensure the catalyst is fresh and used in an appropriate amount (typically 1-5 mol%). Too little catalyst will result in a slow reaction, while too much can lead to dehydration and other side reactions.[4]

  • Suboptimal Reaction Conditions: The reaction may require higher temperatures or longer times to reach equilibrium.

    • Solution: Ensure the reaction is heated sufficiently (reflux is common) and allow adequate time (1-10 hours, depending on the substrates).[4] Monitor progress by TLC to confirm that the reaction has reached equilibrium before workup.

Topic 3: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)

Note: For cross-coupling reactions, the phenolic hydroxyl group must first be converted into a suitable leaving group, such as a triflate (OTf), tosylate (OTs), or nonaflate. The resulting aryl (pseudo)halide can then be used in coupling reactions.

Question: I have converted this compound to its triflate, but my Suzuki-Miyaura coupling reaction is giving a low yield. What should I investigate?

Answer: Low yields in Suzuki-Miyaura coupling can arise from issues with the catalyst system, base, solvent, or reagent quality. The electron-deficient nature of the aromatic ring can make oxidative addition more facile, but other steps in the catalytic cycle may be problematic.

Troubleshooting Steps:

  • Catalyst System (Palladium & Ligand): The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution: For electron-deficient aryl triflates, phosphine ligands like SPhos, XPhos, or RuPhos are often effective. Ensure the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the ligand are handled under an inert atmosphere to prevent degradation. Using advanced, air-stable precatalysts (e.g., SPhos Pd G3) can improve reproducibility.[6]

  • Base and Solvent: The base is required to activate the boronic acid in the transmetalation step.

    • Solution: A common choice is K₃PO₄ or K₂CO₃.[6][7] The solvent system must be degassed thoroughly to remove oxygen, which can deactivate the catalyst. A mixture of an organic solvent like dioxane, toluene, or DME with water is frequently used.[6][7]

  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, which can be less reactive.

    • Solution: Use fresh, high-purity boronic acid. If the quality is questionable, consider using a slight excess (1.2-1.5 equivalents).

Question: My Buchwald-Hartwig amination with a derivative of this compound is failing. What are the key parameters to optimize?

Answer: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and reaction conditions. The electron-deficient nature of your substrate is generally favorable for this reaction.[8]

Troubleshooting Steps:

  • Ligand Selection: This is often the most critical parameter.

    • Solution: Sterically hindered biaryl phosphine ligands (e.g., Josiphos, Xantphos, BINAP) are standard. The choice of ligand can depend on the specific amine being coupled.[9][10] Screening a panel of ligands is often necessary for challenging substrates.

  • Base Selection: A strong, non-nucleophilic base is required.

    • Solution: Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The base must be fresh and handled under inert conditions.

  • Reaction Temperature: While some modern catalyst systems work at lower temperatures, many Buchwald-Hartwig reactions require heating (80-120°C).

    • Solution: If the reaction is slow, gradually increase the temperature while monitoring for any signs of catalyst decomposition (e.g., formation of palladium black). Microwave-assisted heating can sometimes dramatically reduce reaction times and improve yields compared to conventional heating.[8]

Quantitative Data Summary

The following tables provide typical reaction conditions as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Triflates

ParameterConditionRationale / Comment
Aryl Substrate Aryl Triflate (derived from phenol)Highly reactive leaving group for Pd-catalyzed coupling.
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Common palladium(0) or palladium(II) precatalysts.
Ligand SPhos or XPhos (1.1-1.2 eq. relative to Pd)Effective for electron-deficient and sterically hindered substrates.
Boronic Acid Arylboronic Acid (1.2-1.5 eq.)Slight excess ensures complete consumption of the triflate.
Base K₃PO₄ (2.0-3.0 eq.)Strong base effective in activating the boronic acid.
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 ratio)Degassed thoroughly to remove oxygen.[6]
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS for completion.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides/Triflates

ParameterConditionRationale / Comment
Aryl Substrate Aryl Halide or TriflateReactivity: I > Br > OTf >> Cl.
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Standard precatalysts.
Ligand BINAP, Xantphos, or other biaryl phosphinesLigand choice is critical and substrate-dependent.[9][10]
Amine Primary or Secondary Amine (1.1-1.3 eq.)Substrate scope is broad with modern catalysts.[9]
Base NaOt-Bu or LiHMDS (1.2-1.5 eq.)Strong, non-nucleophilic base is essential.
Solvent Toluene or DioxaneMust be anhydrous and degassed.
Temperature 80-120 °COften requires heating for efficient coupling.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol describes a general method for the synthesis of an ether from this compound and a primary alkyl halide.

Reagents:

  • This compound (1.0 eq.)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq.)

  • Primary alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound.

  • Add anhydrous DMF to dissolve the phenol (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. If the reaction is slow, it can be gently heated (e.g., to 50-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol assumes the starting material is 2-Fluoro-4-(trifluoromethyl)phenyl triflate.

Reagents:

  • 2-Fluoro-4-(trifluoromethyl)phenyl triflate (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(OAc)₂ (3 mol%)

  • SPhos (6.6 mol%)

  • K₃PO₄ (2.0 eq.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl triflate, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a reaction vessel (e.g., a Schlenk tube or microwave vial).[6]

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture (dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[6]

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows and Relationships

General Workflow for Functionalization via Cross-Coupling

G start_material start_material intermediate intermediate reaction_step reaction_step final_product final_product A This compound B Activation of OH Group A->B C Aryl Triflate / Nonaflate B->C D Pd-Catalyzed Cross-Coupling C->D E Functionalized Biaryl / Aryl Amine D->E

Caption: Synthesis workflow from phenol to cross-coupling products.

References

Technical Support Center: Optimization of Catalyst Loading for 2-Fluoro-4-(trifluoromethyl)phenol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalyst loading in coupling reactions involving 2-Fluoro-4-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for this compound?

A1: The most common coupling reactions for this compound are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are valued for their functional group tolerance and broad substrate scope.

Q2: Why is catalyst loading a critical parameter to optimize for this specific substrate?

A2: Catalyst loading is crucial for several reasons. Insufficient catalyst can lead to low or no product yield. Conversely, excessive catalyst loading can lead to unwanted side reactions, such as homocoupling, and increases the cost of the synthesis. The electronic properties of this compound, with its electron-withdrawing fluorine and trifluoromethyl groups, can influence the catalytic cycle, making optimization of the catalyst loading essential for an efficient reaction.

Q3: What are typical catalyst loading ranges for Suzuki and Buchwald-Hartwig reactions with this substrate?

A3: For Suzuki and Buchwald-Hartwig reactions, a typical starting point for catalyst loading is between 1-5 mol%.[1] However, for highly efficient catalyst systems, loading can sometimes be lowered to as little as 0.0025 mol%.[2] The optimal loading will depend on the specific reaction conditions, including the choice of ligand, base, and solvent.

Q4: Can the phenolic hydroxyl group interfere with the coupling reaction?

A4: Yes, the phenolic hydroxyl group can potentially interfere with the coupling reaction. It can react with the base or the catalyst, leading to side products or catalyst deactivation. In some cases, it may be necessary to protect the hydroxyl group prior to the coupling reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading for the coupling of this compound.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive Catalyst The palladium catalyst may have degraded due to improper storage or handling. Ensure the catalyst is stored under an inert atmosphere and use a fresh batch if degradation is suspected.
Suboptimal Catalyst System The chosen palladium catalyst and ligand may not be suitable for this substrate. For electron-deficient aryl halides, electron-rich and sterically hindered phosphine ligands, such as Buchwald ligands (e.g., XPhos, SPhos), are often effective. Consider screening different catalyst systems.
Inappropriate Base The base may not be strong enough to facilitate the catalytic cycle. For Suzuki couplings, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used.
Poor Solubility The reactants or catalyst may not be fully soluble in the chosen solvent. Consider switching to a different solvent (e.g., toluene, dioxane, THF) or using a co-solvent system.
Low Reaction Temperature The reaction may require more thermal energy to proceed. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Issue 2: Significant Byproduct Formation (e.g., Homocoupling, Hydrodehalogenation)
Potential Cause Recommended Solution
Excessive Catalyst Loading Too much catalyst can promote side reactions. Reduce the catalyst loading in a stepwise manner (e.g., from 5 mol% to 3 mol%, then to 1 mol%) to find the optimal concentration.
Presence of Oxygen Oxygen can lead to the homocoupling of boronic acids in Suzuki reactions. Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.
Water Content While some water can be beneficial in Suzuki couplings, excess water can lead to protodeboronation. Use anhydrous solvents if this is a suspected issue.
Inappropriate Ligand The ligand can influence the relative rates of the desired reaction and side reactions. Screening different ligands can help to minimize byproduct formation.

Data Presentation

The following tables provide representative data on the effect of catalyst loading on reaction yield. Note that these are illustrative examples, and optimal conditions will vary for specific coupling partners.

Table 1: Representative Data for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

EntryCatalystLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃5K₂CO₃Toluene/H₂O10075
2Pd(OAc)₂PPh₃2K₂CO₃Toluene/H₂O10068
3Pd(dppf)Cl₂-3K₂CO₃Dioxane/H₂O9085
4SPhos Pd G3-1K₃PO₄Dioxane/H₂O11092

Table 2: Representative Data for Buchwald-Hartwig Amination of a Halogenated this compound Derivative

EntryCatalystLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃BINAP4NaOtBuToluene10070
2Pd₂(dba)₃BINAP2NaOtBuToluene10082
3Pd(OAc)₂XPhos2LHMDSDioxane10088
4tBuXPhos Pd G3-1Cs₂CO₃THF8090

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried flask, add the halogenated this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if separate). Then, add the degassed solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried flask, add the palladium precatalyst and ligand under an inert atmosphere.

  • Reagent Addition: Add the base, the amine (1.1-1.5 equiv), and the halogenated this compound (1.0 equiv). Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield catalyst_check Is the catalyst active and stored correctly? start->catalyst_check catalyst_system Is the catalyst/ligand combination appropriate? catalyst_check->catalyst_system Yes solution_catalyst Use fresh catalyst. Screen different catalysts/ligands (e.g., Buchwald ligands). catalyst_check->solution_catalyst No base_check Is the base strength and type suitable? catalyst_system->base_check Yes catalyst_system->solution_catalyst No conditions_check Are the temperature and concentration optimal? base_check->conditions_check Yes solution_base Screen alternative bases (e.g., K3PO4, NaOtBu). base_check->solution_base No solution_conditions Increase temperature. Adjust solvent. conditions_check->solution_conditions No

Caption: Troubleshooting workflow for low product yield.

Catalyst_Loading_Optimization start Start Optimization initial_loading Initial Catalyst Loading (e.g., 2-5 mol%) start->initial_loading evaluate_yield Evaluate Yield and Purity initial_loading->evaluate_yield high_yield High Yield & Purity? evaluate_yield->high_yield reduce_loading Reduce Catalyst Loading (e.g., to 1 mol%) high_yield->reduce_loading Yes increase_loading Increase Catalyst Loading or Screen other parameters high_yield->increase_loading No reduce_loading->evaluate_yield optimal Optimal Loading Found reduce_loading->optimal Yield decreases troubleshoot Troubleshoot Reaction (see other workflow) increase_loading->troubleshoot

Caption: Logical workflow for optimizing catalyst loading.

References

methods for removing impurities from crude 2-Fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with 2-Fluoro-4-(trifluoromethyl)phenol. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities in crude this compound typically originate from the synthetic route. Common synthesis involves the fluorination of 4-(trifluoromethyl)phenol or related precursors. Potential impurities include:

  • Isomeric Byproducts: Positional isomers such as 3-Fluoro-4-(trifluoromethyl)phenol or 2,6-difluoro-4-(trifluoromethyl)phenol may form depending on the regioselectivity of the fluorinating agent.

  • Unreacted Starting Materials: Residual 4-(trifluoromethyl)phenol is a common impurity.

  • Solvent and Reagent Residues: Trace amounts of solvents used in the reaction and workup (e.g., acetonitrile, dichloromethane) and residual reagents may be present.

  • Degradation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-like species, especially when exposed to air and light.[1]

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. A combination of techniques is often most effective.

  • Distillation (Vacuum): Ideal for removing non-volatile or high-boiling impurities and residual solvents. Due to the relatively high boiling point of substituted phenols, vacuum distillation is recommended to prevent thermal degradation.[2]

  • Recrystallization: An effective technique for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful recrystallization of polar fluorinated molecules.[3][4]

  • Column Chromatography: A versatile method for separating compounds with different polarities, including isomers. It is particularly useful for achieving high purity on a laboratory scale.[1][5]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A powerful method for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is a good starting point.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities. Derivatization may be necessary to improve the volatility and peak shape of the phenol.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and help identify and quantify impurities.

Troubleshooting Guides

Recrystallization

Issue: The compound "oils out" instead of forming crystals.

  • Cause: The solute is coming out of the solution at a temperature above its melting point, often due to a high concentration of impurities or an inappropriate solvent.[11][12][13]

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation concentration.

    • Allow the solution to cool more slowly. Insulating the flask can help.

    • If the problem persists, consider a different solvent or a solvent pair.[13]

Issue: No crystals form upon cooling.

  • Cause: The solution is supersaturated, or too much solvent was used.[11][14]

  • Solution:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod just below the solvent surface.[13]

      • Add a "seed" crystal of pure this compound.[13]

    • Reduce solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[13]

Issue: The purified crystals are colored.

  • Cause: Colored impurities, often from oxidation, have co-crystallized with the product.[1]

  • Solution:

    • Redissolve the crystals in a minimal amount of hot solvent.

    • Add a small amount of activated charcoal to adsorb the colored impurities.

    • Perform a hot filtration to remove the charcoal.

    • Allow the filtrate to cool and recrystallize.

Distillation

Issue: The compound appears to be degrading during distillation.

  • Cause: Phenols can be sensitive to high temperatures.[2]

  • Solution:

    • Use vacuum distillation to lower the boiling point of the compound.

    • Ensure the heating mantle temperature is not excessively high.

    • Minimize the residence time at high temperatures. A short-path distillation apparatus can be beneficial.

Issue: "Bumping" or uneven boiling occurs.

  • Cause: Sudden, violent boiling of the liquid.

  • Solution:

    • Use a magnetic stirrer or boiling chips to ensure smooth boiling.

    • Ensure that all volatile solvents from previous steps have been removed before starting the distillation.

Column Chromatography

Issue: Poor separation of the desired compound from an impurity.

  • Cause: The chosen solvent system (mobile phase) does not have the optimal polarity to resolve the compounds on the stationary phase.

  • Solution:

    • Optimize the mobile phase: Use thin-layer chromatography (TLC) to screen different solvent systems. A good starting point for phenols on silica gel is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane).[1][15]

    • Add a modifier: Adding a small amount of a weak acid (e.g., 0.5% acetic acid) to the mobile phase can improve the peak shape of acidic compounds like phenols by reducing tailing.[1]

    • Change the stationary phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina or a reversed-phase (C18) material.[1][5]

Data Presentation

Table 1: Comparison of Purification Methods for a Crude Phenolic Compound (Illustrative Data)

Purification MethodInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Key Impurities Removed
Vacuum Distillation90%98%85%High-boiling residues, non-volatile salts
Recrystallization (Ethanol/Water)95%99.5%75%Isomeric impurities, colored byproducts
Column Chromatography (Silica Gel)92%>99.8%60%Closely related isomers, baseline impurities

Note: This data is illustrative for a generic substituted phenol and may vary for this compound depending on the specific impurities present.

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for purifying several grams of crude this compound from non-volatile impurities.

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Applying Vacuum: Begin stirring and slowly evacuate the system using a vacuum pump. A cold trap should be placed between the apparatus and the pump.

  • Heating: Once a stable vacuum is achieved, gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Monitor the vapor temperature and the condensation in the condenser. Collect any low-boiling fractions (foreruns) in a separate receiving flask.

  • Product Collection: When the vapor temperature stabilizes near the expected boiling point of the product at the applied pressure, switch to a clean receiving flask to collect the main fraction.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Recrystallization from a Solvent Pair (Ethanol/Water)

This method is effective for purifying solid this compound that contains small amounts of impurities.

  • Solvent Selection: A solvent pair of ethanol and water is often suitable for polar phenols. The compound should be soluble in ethanol and insoluble in water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add warm water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Flash Column Chromatography

This protocol is ideal for achieving high purity on a smaller scale and for separating isomers.

  • Solvent System Selection: Use TLC to determine an appropriate mobile phase. A common system for phenols is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Combining Fractions: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

experimental_workflow_distillation start Start: Crude Product setup Assemble Vacuum Distillation Apparatus start->setup charge Charge Flask with Crude Product setup->charge evacuate Evacuate System charge->evacuate heat Gently Heat evacuate->heat collect_forerun Collect Forerun heat->collect_forerun collect_product Collect Main Fraction collect_forerun->collect_product cool_down Cool and Release Vacuum collect_product->cool_down end End: Purified Product cool_down->end experimental_workflow_recrystallization start Start: Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Purified Crystals dry->end experimental_workflow_chromatography start Start: Crude Mixture pack_column Pack Column with Silica Gel start->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine Combine Pure Fractions monitor_tlc->combine evaporate Evaporate Solvent combine->evaporate end End: Purified Compound evaporate->end

References

Technical Support Center: Scale-Up Synthesis of 2-Fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Fluoro-4-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale synthetic route for this compound?

A1: The most prevalent and well-documented synthetic route for structurally similar compounds, which is highly applicable here, involves a two-step process starting from 2-fluoro-4-(trifluoromethyl)aniline. The process includes:

  • Diazotization: The aniline derivative is treated with a diazotizing agent, such as nitrous acid (often generated in situ from sodium nitrite and a strong acid like sulfuric acid), at low temperatures to form a diazonium salt.

  • Hydrolysis: The resulting diazonium salt is then hydrolyzed, typically by heating in an aqueous acidic solution, to yield the final phenol product.

Q2: What are the primary challenges during the scale-up of the diazotization reaction?

A2: Key challenges in scaling up the diazotization of 2-fluoro-4-(trifluoromethyl)aniline include:

  • Temperature Control: The reaction is highly exothermic, and maintaining a low and consistent temperature (typically 0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt.

  • Mixing and Reagent Addition: Ensuring uniform mixing and controlled, slow addition of the diazotizing agent is crucial to avoid localized overheating and side reactions.

  • Stability of the Diazonium Salt: The stability of the diazonium salt is influenced by factors such as temperature, pH, and the presence of impurities. Poor stability can lead to the formation of byproducts and reduced yield.

Q3: What are the common byproducts in this synthesis, and how can they be minimized?

A3: Common byproducts include:

  • Diazo Coupling Products: The diazonium salt can react with the starting aniline or the product phenol to form colored azo compounds. This can be minimized by maintaining a low reaction temperature and ensuring a slight excess of the acid.

  • Tar Formation: Decomposition of the diazonium salt at elevated temperatures can lead to the formation of tarry, polymeric materials, which can complicate purification. Strict temperature control is the best preventative measure.

  • Incomplete Hydrolysis: If the hydrolysis step is not driven to completion, residual diazonium salt or intermediates can remain, impacting the purity of the final product. Ensuring adequate heating time and appropriate acid concentration during hydrolysis is important.

Q4: What are the recommended methods for purifying this compound at an industrial scale?

A4: At an industrial scale, the following purification methods are commonly employed:

  • Distillation: Vacuum distillation is often the preferred method for purifying liquid phenols, as it allows for separation from less volatile impurities at lower temperatures, minimizing thermal degradation.

  • Crystallization: If the product is a solid or can be crystallized from a suitable solvent, this method can be highly effective for achieving high purity.

  • Solvent Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities and byproducts from the crude product.

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Diazotization - Ensure the sodium nitrite is of high purity and added slowly and portion-wise. - Verify the reaction temperature is maintained between 0-5 °C. - Check the molar ratio of reagents; a slight excess of nitrous acid may be required.
Decomposition of Diazonium Salt - Improve cooling efficiency to prevent temperature spikes. - Minimize the time between the diazotization and hydrolysis steps. - Ensure the pH of the solution is acidic throughout the reaction.
Incomplete Hydrolysis - Increase the hydrolysis temperature or prolong the reaction time. - Ensure sufficient acid concentration to facilitate the hydrolysis.
Product Loss During Workup - Optimize solvent extraction parameters (solvent choice, number of extractions). - Avoid overly aggressive washing steps that may remove the product.
Product Purity Issues
Observed Issue Potential Cause Troubleshooting Steps
Colored Impurities Formation of azo compounds.- Maintain a low temperature during diazotization. - Use a slight excess of acid. - Consider a purification step involving activated carbon treatment.
Presence of Starting Material (Aniline) Incomplete diazotization.- Review and optimize the diazotization reaction conditions as described above.
Tarry Residue Decomposition of the diazonium salt.- Improve temperature control during both diazotization and hydrolysis.
Broad Boiling Point Range During Distillation Presence of multiple impurities.- Improve the efficiency of the distillation column (e.g., use of packing material). - Consider a pre-purification step such as solvent extraction or crystallization.

Experimental Protocols

Synthesis of this compound via Diazotization

Step 1: Diazotization of 2-Fluoro-4-(trifluoromethyl)aniline

  • To a stirred solution of 2-fluoro-4-(trifluoromethyl)aniline in aqueous sulfuric acid (typically 20-30%), cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise.

  • The temperature of the reaction mixture is carefully maintained below 5 °C throughout the addition.

  • After the addition is complete, the mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

  • The cold diazonium salt solution is then slowly added to a pre-heated aqueous solution of sulfuric acid (e.g., 50-60%) at a temperature of 100-120 °C.

  • The addition rate is controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, the mixture is heated for an additional 1-2 hours to ensure complete hydrolysis.

  • The reaction mixture is cooled, and the crude product is isolated by solvent extraction (e.g., with toluene or dichloromethane).

  • The organic extracts are combined, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound.

Step 3: Purification

  • The crude product is purified by vacuum distillation to obtain the final product with high purity.

Parameter Typical Range Notes
Diazotization Temperature 0 - 5 °CCritical for diazonium salt stability.
Hydrolysis Temperature 100 - 120 °CEnsures complete conversion to the phenol.
Sulfuric Acid (Diazotization) 20 - 30% (w/w)Provides the acidic medium for diazotization.
Sulfuric Acid (Hydrolysis) 50 - 60% (w/w)Facilitates the hydrolysis of the diazonium salt.
Typical Yield 75 - 85%Dependent on strict control of reaction conditions.

Visualizations

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification Aniline 2-Fluoro-4-(trifluoromethyl)aniline Diazonium Diazonium Salt Solution Aniline->Diazonium NaNO2 Sodium Nitrite NaNO2->Diazonium H2SO4_1 Sulfuric Acid (aq) H2SO4_1->Diazonium CrudeProduct Crude Product Mixture Diazonium->CrudeProduct Heat H2SO4_2 Hot Sulfuric Acid (aq) H2SO4_2->CrudeProduct Extraction Solvent Extraction CrudeProduct->Extraction Distillation Vacuum Distillation Extraction->Distillation PureProduct Pure this compound Distillation->PureProduct

Caption: Synthetic workflow for this compound.

Troubleshooting Start Low Yield or Impurity Issue CheckTemp Check Temperature Control (0-5°C Diazotization) Start->CheckTemp CheckReagents Verify Reagent Quality and Stoichiometry CheckTemp->CheckReagents Temp OK Solution Improved Yield and Purity CheckTemp->Solution Temp Issue Resolved CheckHydrolysis Ensure Complete Hydrolysis (Time and Temperature) CheckReagents->CheckHydrolysis Reagents OK CheckReagents->Solution Reagent Issue Resolved OptimizePurification Optimize Purification (Distillation/Crystallization) CheckHydrolysis->OptimizePurification Hydrolysis OK CheckHydrolysis->Solution Hydrolysis Issue Resolved OptimizePurification->Solution Purification Optimized

Caption: Troubleshooting decision tree for synthesis scale-up.

Technical Support Center: Managing Moisture Sensitivity of Fluorinated Phenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the presence of moisture can be a significant impediment to the successful execution of experiments involving fluorinated phenol compounds. Their inherent reactivity with water can lead to sample degradation, reaction failures, and inconsistent results. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to effectively manage the moisture sensitivity of these critical reagents.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated phenol compounds sensitive to moisture?

A1: The moisture sensitivity of fluorinated phenol compounds stems from the electrophilic nature of the aromatic ring, which is enhanced by the electron-withdrawing effects of the fluorine atoms. The hydroxyl group's oxygen atom has lone pairs of electrons that can be donated to the ring, activating it towards electrophilic attack. Water, acting as a nucleophile, can attack the activated ring or react with the acidic phenolic proton, initiating decomposition or unwanted side reactions.

Q2: What are the common signs of moisture contamination in a fluorinated phenol compound?

A2: Visual signs of decomposition due to moisture can include a change in color (e.g., from colorless to yellow or brown), the presence of solid precipitates, or a fuming appearance upon opening the container, which may indicate the formation of hydrogen fluoride gas.[1] An increasingly pungent or altered odor can also be an indicator of degradation.

Q3: How does the position of the fluorine atom on the phenol ring affect its moisture sensitivity?

A3: The position of the fluorine atom significantly influences the electronic properties of the phenol and thus its reactivity and acidity. For instance, ortho-fluorophenol is more acidic than para-fluorophenol due to the proximity of the electron-withdrawing fluorine atom to the hydroxyl group, which stabilizes the phenoxide ion. This difference in acidity can affect the compound's reactivity towards water. While direct comparative hygroscopicity data is scarce, the electronic effects suggest that isomers will have varying degrees of moisture sensitivity.

Q4: What are the primary products of the reaction between fluorinated phenols and water?

A4: The reaction with water, or hydrolysis, can lead to several degradation products. For example, trifluoromethylphenols can hydrolyze to form the corresponding hydroxybenzoic acids and fluoride ions. The rate of this hydrolysis is dependent on factors like pH and the position of the trifluoromethyl group. In some cases, the presence of oxygen and light can also contribute to the degradation of phenolic compounds.[2]

Troubleshooting Guides

Issue 1: Low or No Yield in a Reaction Involving a Fluorinated Phenol

Q: My reaction using a fluorinated phenol is resulting in a low yield or is failing completely. What are the likely causes and how can I troubleshoot this?

A: Low yields in reactions with fluorinated phenols are frequently linked to moisture contamination of the reagent or the reaction environment. Here’s a systematic approach to troubleshooting:

  • Verify Reagent Quality:

    • Problem: The fluorinated phenol may have degraded due to improper storage and exposure to atmospheric moisture.

    • Solution: If you suspect degradation (e.g., discoloration), use a fresh, unopened bottle of the reagent. For highly sensitive reactions, it is best to use a newly purchased compound.

  • Ensure Anhydrous Reaction Conditions:

    • Problem: Residual moisture in the solvent, glassware, or inert gas can consume the reagent or interfere with the reaction.

    • Solution:

      • Glassware: Flame-dry or oven-dry all glassware immediately before use.[3][4]

      • Solvents: Use freshly distilled and dried solvents. Storing solvents over molecular sieves (3Å or 4Å) is a common practice to maintain dryness.

      • Inert Atmosphere: Conduct the reaction under a dry inert atmosphere, such as argon or nitrogen.[5][6]

  • Optimize Reaction Parameters:

    • Problem: The reaction conditions may not be optimal for the specific fluorinated phenol being used.

    • Solution: Review the literature for similar reactions and consider adjusting the temperature, reaction time, or the choice of base and catalyst.[7] Some reactions may require elevated temperatures to proceed efficiently.[7]

Issue 2: Appearance of Unexpected Side Products

Q: I am observing unexpected peaks in my NMR or LC-MS analysis of the reaction mixture. What could be the source of these side products?

A: The formation of unexpected side products can often be attributed to the reaction of the fluorinated phenol with trace amounts of water or other impurities.

  • Identify Potential Side Reactions:

    • Problem: Hydrolysis of the starting material or product can lead to byproducts. For example, in the presence of water, some fluorinated compounds can form carboxylic acids upon exposure to air and light.[8]

    • Solution: Analyze the side products by techniques like GC-MS or LC-MS to identify their structures. This can provide clues about the interfering species.

  • Purify Starting Materials:

    • Problem: Impurities in the starting materials or reagents can lead to side reactions.

    • Solution: Purify the fluorinated phenol and other reagents before use. Techniques like recrystallization or column chromatography can be employed.

  • Control Reaction Conditions:

    • Problem: The reaction temperature or time may be promoting the formation of side products.

    • Solution: Optimize the reaction conditions by running small-scale experiments at different temperatures and for varying durations to minimize side product formation.[9]

Issue 3: Inconsistent Results Between Experiments

Q: I am getting inconsistent yields and product purities even when I follow the same procedure. What could be causing this variability?

A: Inconsistent results are often a sign of uncontrolled variables, with moisture being a primary suspect in reactions involving sensitive compounds.

  • Standardize Handling Procedures:

    • Problem: Variations in how the hygroscopic fluorinated phenol is handled can introduce different amounts of moisture in each experiment.

    • Solution: Develop and strictly adhere to a standard operating procedure (SOP) for handling the reagent. This includes minimizing the time the container is open to the atmosphere and always handling it in a controlled environment like a glovebox.[10][11][12]

  • Monitor Reagent Quality Over Time:

    • Problem: A multi-use bottle of a fluorinated phenol can accumulate moisture with each use, leading to decreasing yields over time.

    • Solution: Aliquot the reagent into smaller, single-use containers under an inert atmosphere. This prevents contamination of the entire stock.

  • Calibrate and Maintain Equipment:

    • Problem: Inaccurate measurements of reagents or inconsistent temperature control can lead to variability.

    • Solution: Regularly calibrate balances, thermometers, and other critical equipment to ensure consistency between experiments.[13][14][15]

Quantitative Data on Moisture Sensitivity

CompoundConditionParameterValueReference
2-TrifluoromethylphenolpH 7.4, 37 °CHalf-life6.9 hours
4-TrifluoromethylphenolAqueous buffer, physiological pHObservationSpontaneously hydrolyzes
2-TrifluoromethylphenolAqueous buffer, physiological pHFluoride Release RateThreefold slower than 4-TFMP

Experimental Protocols

Protocol 1: Drying of a Solid Fluorinated Phenol (e.g., 2,4-Difluorophenol)

This protocol describes the drying of a solid fluorinated phenol using a vacuum desiccator.

Materials:

  • 2,4-Difluorophenol (or other solid fluorinated phenol)

  • Vacuum desiccator

  • Drying agent (e.g., anhydrous calcium sulfate (Drierite®), phosphorus pentoxide)

  • Vacuum pump

  • Schlenk flask or other suitable vacuum-tight container

Procedure:

  • Place a fresh, active drying agent in the bottom chamber of the vacuum desiccator.

  • Transfer the solid 2,4-difluorophenol into a clean, dry Schlenk flask.

  • Place the open Schlenk flask inside the desiccator.

  • Carefully close the desiccator lid, ensuring a good seal with vacuum grease.

  • Slowly evacuate the desiccator using a vacuum pump. Avoid rapid evacuation to prevent the solid from being pulled into the vacuum line.

  • Once a stable vacuum is achieved, close the stopcock to the vacuum pump and turn off the pump.

  • Allow the compound to dry under vacuum for several hours or overnight. For very hygroscopic compounds, gentle heating with a heating mantle while under vacuum can be employed, but care must be taken not to exceed the compound's melting or decomposition point.

  • To retrieve the dried compound, slowly vent the desiccator with a dry inert gas (e.g., argon or nitrogen).

  • Quickly cap and seal the Schlenk flask containing the dried 2,4-difluorophenol.[4]

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content of a fluorinated phenol compound using Karl Fischer titration.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagents (titrant and solvent)

  • Anhydrous methanol or other suitable solvent

  • Fluorinated phenol sample

  • Airtight syringe or weighing boat

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves filling the titration cell with the appropriate solvent and titrating it to a dry endpoint to remove any residual moisture.

  • Accurately weigh a known amount of the fluorinated phenol sample. For liquids, use an airtight syringe to draw up and dispense the sample directly into the titration cell. For solids, use a dry weighing boat to add the sample to the cell.

  • Start the titration. The titrator will automatically add the Karl Fischer titrant until all the water in the sample has reacted.

  • The instrument will detect the endpoint and calculate the water content of the sample, usually expressed as a percentage or in parts per million (ppm).

  • It is important to run a blank titration with the solvent to account for any background moisture.[16][17][18][19][20][21]

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling in Inert Atmosphere cluster_reaction Reaction cluster_workup Workup & Purification start Start dry_glassware Oven/Flame-Dry Glassware start->dry_glassware dry_solvent Use Anhydrous Solvent start->dry_solvent glovebox Weigh Fluorinated Phenol in Glovebox dry_glassware->glovebox dry_solvent->glovebox reaction_setup Set up Reaction Under Argon/Nitrogen glovebox->reaction_setup add_reagents Add Reagents reaction_setup->add_reagents monitor_reaction Monitor by TLC/LC-MS add_reagents->monitor_reaction quench Quench Reaction monitor_reaction->quench extract Aqueous Workup quench->extract dry_organic Dry Organic Layer extract->dry_organic purify Purify Product dry_organic->purify end End purify->end

Caption: Experimental workflow for handling moisture-sensitive fluorinated phenols.

troubleshooting_workflow start Low Reaction Yield check_reagent Check Reagent Quality (Discoloration, Age) start->check_reagent check_conditions Verify Anhydrous Conditions start->check_conditions check_params Review Reaction Parameters (Temp, Time, Stoichiometry) start->check_params reagent_bad Use Fresh Reagent check_reagent->reagent_bad Degradation Suspected dry_system Dry Glassware, Solvents, and Inert Gas check_conditions->dry_system Moisture Possible optimize Optimize Reaction Conditions check_params->optimize Suboptimal

Caption: Troubleshooting logic for low reaction yields.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-4-(trifluoromethyl)phenol and 2-Chloro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The choice between different halogen substituents can significantly impact synthetic accessibility and molecular behavior. This guide provides an objective comparison of the reactivity of two key building blocks: 2-Fluoro-4-(trifluoromethyl)phenol and 2-Chloro-4-(trifluoromethyl)phenol. This analysis is supported by theoretical principles and available experimental data to aid researchers in selecting the appropriate reagent for their synthetic endeavors.

Physicochemical Properties

The electronic properties of the halogen substituent at the 2-position, ortho to the hydroxyl group, directly influence the acidity of the phenol and the reactivity of the aromatic ring. The trifluoromethyl group at the 4-position acts as a strong electron-withdrawing group in both molecules, enhancing the acidity of the phenolic proton.

Table 1: Physicochemical Properties

PropertyThis compound2-Chloro-4-(trifluoromethyl)phenol
Molecular Formula C₇H₄F₄OC₇H₄ClF₃O
Molecular Weight 180.10 g/mol 196.55 g/mol [1]
pKa ~7.31[2]~7.54 (Predicted)[3]

The lower pKa of this compound indicates that it is a slightly stronger acid compared to its chloro-analogue.[2][3] This is consistent with the higher electronegativity of fluorine, which leads to a more polarized O-H bond and greater stabilization of the resulting phenoxide anion. The enhanced acidity of the fluoro-substituted phenol can be advantageous in reactions where deprotonation to the corresponding phenoxide is a key step.

Reactivity Comparison

The reactivity of these two compounds is dictated by the nature of the halogen substituent and the type of reaction being considered. The two primary classes of reactions discussed here are Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

In SₙAr reactions, a nucleophile replaces a leaving group on an aromatic ring. For these reactions to proceed, the ring must be activated by electron-withdrawing groups, a condition met by the trifluoromethyl group in both of our subject molecules.

Theoretical Reactivity:

In the context of SₙAr, the C-F bond is generally more reactive than the C-Cl bond. This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen. The high electronegativity of fluorine makes this carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This increased electrophilicity lowers the activation energy for the formation of the Meisenheimer complex intermediate, leading to a faster reaction rate.

SNAr_Mechanism reagents Nu:⁻ + Ar-X intermediate [Meisenheimer Complex]⁻ reagents->intermediate Attack of nucleophile product Ar-Nu + X⁻ intermediate->product Loss of leaving group

Figure 1: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Experimental Observations:

While direct comparative studies are scarce, the general principles of SₙAr strongly suggest that this compound will be the more reactive substrate in this class of reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is largely governed by the strength of the carbon-halogen bond, which influences the ease of the oxidative addition step to the palladium(0) catalyst.

Theoretical Reactivity:

The bond dissociation energies for carbon-halogen bonds follow the trend C-F > C-Cl > C-Br > C-I. The C-F bond is the strongest, making aryl fluorides the least reactive substrates in palladium-catalyzed couplings. Conversely, the weaker C-Cl bond is more readily cleaved by the palladium catalyst, making 2-chloro-4-(trifluoromethyl)phenol the more reactive of the two in this context.

Suzuki_Coupling_Workflow ArylHalide Ar-X (X = F, Cl) PdCatalyst Pd(0) Catalyst ArylHalide->PdCatalyst Oxidative Addition BoronicAcid R-B(OH)₂ BoronicAcid->PdCatalyst CoupledProduct Ar-R PdCatalyst->CoupledProduct Reductive Elimination Base Base Base->PdCatalyst

Figure 2: Simplified workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Data:

While no single study directly compares the two title compounds, we can infer their relative reactivity from discrete examples of similar transformations.

Table 2: Representative Experimental Data for Etherification Reactions

Starting MaterialReaction TypeReagentsConditionsProductYield
2-TrifluoromethylchlorobenzeneEtherificationSodium benzylateHigh Temperature2-Trifluoromethylphenyl benzyl ether68%[4]
4-Fluoro-3-phenoxy-tolueneBromination (for subsequent etherification)N-Bromosuccinimide, AIBN, CCl₄Reflux4-Fluoro-3-phenoxy-benzyl bromide-

Note: The data in Table 2 is for structurally related compounds and is intended to be illustrative of the types of conditions that may be required. A patent describes the synthesis of 2-trifluoromethylphenyl benzyl ether from 2-trifluoromethylchlorobenzene in a 68% yield, highlighting a viable, though high-temperature, route for etherification of a related chloro-aromatic compound.[4]

Experimental Protocols

General Procedure for Williamson Ether Synthesis (Hypothetical for Comparison)

This protocol is a generalized procedure based on standard Williamson ether synthesis conditions and should be optimized for each specific substrate.

  • Deprotonation: To a solution of the phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetone) is added a base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.1 eq.) at room temperature. The mixture is stirred for 30-60 minutes.

  • Alkylation: The alkylating agent (e.g., benzyl bromide, 1.1 eq.) is added to the reaction mixture.

  • Reaction: The reaction is heated to an appropriate temperature (typically 60-100 °C) and monitored by TLC or LC-MS until completion.

  • Work-up: The reaction is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide_step2 Ar-O⁻ AlkylHalide R-X Ether Ar-O-R AlkylHalide->Ether Phenoxide_step2->Ether

Figure 3: Logical workflow for the Williamson Ether Synthesis.

General Procedure for Suzuki-Miyaura Coupling (Hypothetical for Comparison)

This protocol is a generalized procedure and requires optimization of the catalyst, ligand, base, and solvent for each specific set of coupling partners.

  • Reaction Setup: In a reaction vessel, the aryl halide (1.0 eq.), boronic acid (1.2 eq.), and base (e.g., K₂CO₃, K₃PO₄, 2.0 eq.) are combined.

  • Solvent and Degassing: A suitable solvent (e.g., toluene, dioxane, DMF, often with water) is added, and the mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand are added under the inert atmosphere.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: The reaction is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Conclusion

The choice between this compound and 2-chloro-4-(trifluoromethyl)phenol is highly dependent on the desired chemical transformation.

  • For Nucleophilic Aromatic Substitution (SₙAr) reactions, This compound is the more reactive substrate due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack.

  • For Palladium-Catalyzed Cross-Coupling reactions, 2-chloro-4-(trifluoromethyl)phenol is generally the more reactive partner due to the weaker C-Cl bond compared to the C-F bond, facilitating the oxidative addition step.

Researchers should consider these fundamental reactivity principles when designing synthetic routes. The provided pKa data can also inform the choice of base and reaction conditions for reactions involving the phenoxide intermediate. While direct comparative experimental data remains limited, the theoretical framework provides a strong basis for rational substrate selection.

References

A Comparative Analysis of Fluorinated Phenols in Drug Design: Enhancing Molecular Properties for Therapeutic Advantage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into phenolic moieties has become a pivotal strategy in modern drug design. This guide provides an objective comparative analysis of fluorinated versus non-fluorinated phenols, supported by experimental data, to illuminate the profound impact of fluorination on key pharmacological properties. By understanding these differences, researchers can make more informed decisions in the design and optimization of novel therapeutics.

Executive Summary

Fluorination of a phenolic ring can dramatically alter a molecule's physicochemical properties, metabolic stability, and binding affinity for its biological target. Generally, fluorination increases the acidity (lowers the pKa) of the phenol, which can influence its ionization state at physiological pH and its potential for hydrogen bonding. Furthermore, the strong carbon-fluorine bond can block sites of metabolic oxidation, thereby enhancing the compound's metabolic stability and prolonging its half-life. The electronic effects of fluorine can also modulate the binding affinity of the molecule to its target protein, often leading to increased potency.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the physicochemical properties and metabolic stability of fluorinated and non-fluorinated phenols.

Table 1: Comparison of Physicochemical Properties (pKa)

The acidity of a phenol is a critical determinant of its ionization state and, consequently, its absorption, distribution, and target interaction. The electron-withdrawing nature of fluorine typically increases the acidity of the phenolic proton, resulting in a lower pKa value.

CompoundpKa
Phenol10.0[1][2][3]
ortho-Fluorophenol8.7 - 8.81[1][2][3][4][5]
meta-Fluorophenol9.3[2][3][4][5]
para-Fluorophenol9.9[2][4][5]

Note: The pKa values can vary slightly depending on the experimental conditions.

Table 2: Comparative In Vitro Metabolic Stability of an Indole Compound and its Fluorinated Analogs in Mouse Liver Microsomes

Metabolic stability is a crucial parameter that influences the in vivo half-life and bioavailability of a drug candidate. Fluorination can block metabolically labile sites, leading to a significant increase in stability.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
UT-155Non-fluorinated indole12.35Not Reported
32a4-Fluoro-indazole analog of UT-15513.29Not Reported
32cCF3-substituted indazole analog of UT-15553.711.29 (mL/min/mg)

Data sourced from a preclinical study on indole analogs.[6] While not a direct phenol comparison, this data illustrates the significant impact of fluorination on metabolic stability.

Binding Affinity: The Case of Celecoxib

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of a compound's properties.

Protocol 1: Determination of IC50 by Fluorescence Polarization

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9]

Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger molecule (e.g., a protein). In a competitive binding assay, an unlabeled compound (the inhibitor) competes with the tracer for binding to the protein. The displacement of the tracer by the inhibitor results in a decrease in the FP signal, which is proportional to the inhibitor's concentration.[10][11]

Materials:

  • Purified target protein

  • Fluorescently labeled ligand (tracer)

  • Test compounds (inhibitors)

  • Assay buffer (optimized for pH, ionic strength)

  • Black, non-binding microplates (e.g., 384-well)

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Reagent Preparation: Prepare stock solutions of the target protein, fluorescent tracer, and test compounds in the assay buffer.

  • Assay Setup: In a microplate, add the assay components in the following order: assay buffer, test compound (at various concentrations), and fluorescent tracer.

  • Initiate Reaction: Add the target protein to all wells to initiate the binding reaction. Include control wells:

    • Blank: Assay buffer only.

    • Low Polarization Control: Tracer in assay buffer (no protein).

    • High Polarization Control: Tracer and protein in assay buffer (no inhibitor).

  • Incubation: Incubate the plate at a constant temperature for a predetermined time to reach binding equilibrium. Protect the plate from light.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • Subtract the blank values from all measurements.

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the FP signal.[12]

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[6][13]

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability, typically expressed as half-life (t½) and intrinsic clearance (CLint).[6][14][15]

Materials:

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Test compounds and positive control compounds (with known metabolic stability)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) with an internal standard for quenching the reaction and for LC-MS/MS analysis.

  • Incubator/shaking water bath set to 37°C.

  • LC-MS/MS system for quantification.

Procedure:

  • Preparation: Prepare stock solutions of test compounds and controls. Prepare the incubation mixture containing liver microsomes in phosphate buffer.

  • Pre-incubation: Pre-warm the incubation mixture and the NADPH regenerating system separately at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the incubation mixture and add them to a quenching solution (e.g., cold acetonitrile with internal standard) to stop the reaction.[16]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (concentration of microsomal protein in mg/mL).[6]

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Celecoxib

Celecoxib, a selective COX-2 inhibitor, exerts its anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins. Its anti-cancer properties are thought to involve both COX-dependent and COX-independent pathways, including the induction of apoptosis and inhibition of angiogenesis.[17][18]

Celecoxib_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Apoptosis Apoptosis Celecoxib->Apoptosis Induces Angiogenesis Angiogenesis Celecoxib->Angiogenesis Inhibits Cancer_Cell Cancer Cell Apoptosis->Cancer_Cell Angiogenesis->Cancer_Cell Promotes

Caption: Simplified signaling pathway of Celecoxib's mechanism of action.

Experimental Workflow: In Vitro Microsomal Stability Assay

The following diagram outlines the key steps in determining the metabolic stability of a compound using liver microsomes.

Microsomal_Stability_Workflow Start Start: Prepare Reagents Incubation Incubate Compound with Liver Microsomes at 37°C Start->Incubation Initiate Initiate Reaction with NADPH Incubation->Initiate Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate->Time_Points Quench Quench Reaction (e.g., with cold Acetonitrile) Time_Points->Quench Process Protein Precipitation & Centrifugation Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data_Analysis Data Analysis: - Calculate % Remaining - Determine t½ and CLint Analyze->Data_Analysis End End: Metabolic Stability Profile Data_Analysis->End

Caption: Experimental workflow for an in vitro microsomal stability assay.

References

Structural Validation of Novel 2-Fluoro-4-(trifluoromethyl)phenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine and trifluoromethyl groups into phenolic scaffolds is a well-established strategy in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the structural validation of novel 2-Fluoro-4-(trifluoromethyl)phenol derivatives, offering a comparative analysis of key analytical techniques and presenting supporting experimental data for analogous compounds.

Data Presentation: Comparative Spectroscopic and Crystallographic Data

The definitive confirmation of a novel compound's structure relies on a combination of spectroscopic and crystallographic methods. Below is a summary of expected and literature-reported data for this compound and its derivatives, providing a baseline for comparison.

Analytical Technique Parameter Reference Data/Expected Values for this compound Derivatives Alternative Compounds for Comparison
¹H NMR Chemical Shift (δ)Aromatic protons typically appear between 6.5 and 8.0 ppm, with splitting patterns influenced by fluorine and trifluoromethyl groups. The phenolic proton signal is often broad and can vary in position.4-(Trifluoromethyl)phenol: Aromatic protons at ~6.95 and 7.53 ppm.[1]
¹³C NMR Chemical Shift (δ)Aromatic carbons appear in the range of 110-160 ppm. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.2-(Trifluoromethyl)pyridine: Aromatic carbons observed between 113 and 161 ppm.[2]
¹⁹F NMR Chemical Shift (δ)The fluorine atom on the aromatic ring will have a distinct chemical shift. The trifluoromethyl group will appear as a singlet around -60 to -70 ppm.[2]2-Fluoro-4-(trifluoromethyl)pyridine: CF₃ at -65.12 ppm and aromatic F at -66.52 ppm.[2]
Mass Spectrometry (MS) m/z RatioThe molecular ion peak (M⁺) will correspond to the molecular weight of the derivative. Fragmentation patterns often show the loss of the trifluoromethyl group.2-Chloro-4-(trifluoromethyl)phenol: Molecular weight of 196.55 g/mol .[3]
X-ray Crystallography Crystal System, Space Group, Unit Cell DimensionsFor a crystalline derivative, these parameters provide the definitive 3D structure. For example, a derivative was found to be monoclinic with space group P2₁/n.[4]4-Fluorobenzamide Derivatives: Often crystallize in monoclinic systems with space groups like P2₁/c or P2₁/n.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework and to confirm the presence and connectivity of fluorine-containing groups.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire spectra to observe the fluorine signals.[6]

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts, splitting patterns (coupling constants), and integrations to elucidate the molecular structure.

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition of the novel derivative.

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Sample Preparation:

    • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.

  • Data Acquisition:

    • Select an appropriate ionization technique (e.g., Electrospray Ionization - ESI, Electron Impact - EI).

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Compare the exact mass to the calculated mass to confirm the elemental formula.

    • Analyze the fragmentation pattern to gain further structural insights.

3. Single-Crystal X-ray Crystallography

  • Objective: To obtain the definitive three-dimensional structure of the molecule in the solid state.

  • Instrumentation: Single-crystal X-ray diffractometer.

  • Sample Preparation (Crystallization):

    • Grow single crystals of the compound. Common methods include slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.[5]

  • Data Collection:

    • Mount a suitable crystal on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Irradiate the crystal with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å).[5]

    • Collect the diffraction data as the crystal is rotated.[5]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and displacement parameters.

    • The final refined structure provides precise bond lengths, bond angles, and torsion angles.

Mandatory Visualizations

experimental_workflow start Synthesis of Novel This compound Derivative purification Purification (e.g., Column Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms High-Resolution Mass Spectrometry purification->ms crystallography Single-Crystal X-ray Crystallography purification->crystallography If crystalline structure_elucidation Preliminary Structure Elucidation nmr->structure_elucidation ms->structure_elucidation definitive_structure Definitive 3D Structure Confirmation crystallography->definitive_structure biological_testing Biological Activity Screening structure_elucidation->biological_testing definitive_structure->biological_testing

Caption: Experimental workflow for the synthesis and structural validation of novel derivatives.

signaling_pathway derivative This compound Derivative kinase Target Kinase (e.g., DYRK1A) derivative->kinase Inhibition substrate Downstream Substrate (e.g., Tau) kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate (p-Tau) kinase->p_substrate cellular_response Cellular Response (e.g., Reduced Inflammation) p_substrate->cellular_response Leads to

Caption: Hypothetical signaling pathway showing inhibition of a target kinase by a novel derivative.

References

A Comparative Analysis of the Predicted Biological Activities of 2-Fluoro-4-(trifluoromethyl)phenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted biological activities of the isomers of 2-Fluoro-4-(trifluoromethyl)phenol. Due to the limited availability of direct experimental data for these specific isomers, this analysis is based on established structure-activity relationships (SAR) for fluorinated and trifluoromethyl-substituted phenolic compounds. The strategic placement of fluorine and trifluoromethyl groups on a phenol ring can significantly modulate its physicochemical properties and, consequently, its biological profile. This document aims to provide a predictive framework to guide future experimental investigations into these compounds.

The introduction of a fluorine atom can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Similarly, the trifluoromethyl group is a strong electron-withdrawing group that can significantly impact the acidity of the phenolic hydroxyl group and enhance membrane permeability.[2][3] The relative positions of these substituents are expected to result in distinct biological activities for each isomer.

Predicted Biological Activity Profile

Based on the known effects of fluorine and trifluoromethyl substituents on phenolic compounds, a predictive summary of the potential biological activities of the this compound isomers is presented below. It is anticipated that these compounds may exhibit antioxidant, antimicrobial, and cytotoxic properties.[4][5][6]

Biological ActivityPredicted Potency of IsomersRationale based on Structure-Activity Relationships
Antioxidant Activity This compound > 3-Fluoro-4-(trifluoromethyl)phenol > 2-Fluoro-6-(trifluoromethyl)phenolThe position of the electron-withdrawing trifluoromethyl group relative to the hydroxyl group influences the ease of hydrogen atom donation from the hydroxyl group, a key mechanism of antioxidant activity. The para position in this compound may allow for better stabilization of the resulting phenoxyl radical.
Antimicrobial Activity 2-Fluoro-6-(trifluoromethyl)phenol > this compound > 3-Fluoro-4-(trifluoromethyl)phenolThe lipophilicity and steric hindrance around the hydroxyl group can affect the ability of the compound to disrupt microbial membranes. The ortho-substituted isomer may exhibit enhanced activity due to increased membrane interaction.[5]
Cytotoxicity 2-Fluoro-6-(trifluoromethyl)phenol > this compound > 3-Fluoro-4-(trifluoromethyl)phenolCytotoxicity of phenolic compounds is often correlated with their ability to induce oxidative stress or interfere with cellular signaling pathways. The substitution pattern in the 2-Fluoro-6-isomer might facilitate interactions with intracellular targets.

Experimental Protocols

The following are detailed methodologies for key experiments to empirically determine the biological activities of the this compound isomers.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of the phenolic isomers.

Methodology:

  • A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Serial dilutions of the test isomers are prepared in a suitable solvent (e.g., methanol or DMSO).

  • In a 96-well plate, a specific volume of each isomer dilution is mixed with the DPPH solution.

  • The plate is incubated in the dark at room temperature for 30-60 minutes.[7]

  • The absorbance of the solution is measured at approximately 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the compound required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentrations.

Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the minimum inhibitory concentration (MIC) of the phenolic isomers against various microorganisms.

Methodology:

  • Bacterial or fungal strains are cultured in an appropriate broth medium to a standardized cell density.

  • Serial two-fold dilutions of the test isomers are prepared in a 96-well microtiter plate containing the broth medium.

  • Each well is inoculated with the microbial suspension.

  • Positive (microbes and broth) and negative (broth only) controls are included on each plate.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the isomer that completely inhibits visible microbial growth.

Cytotoxicity: MTT Assay

Objective: To assess the cytotoxic effects of the phenolic isomers on cancer cell lines.

Methodology:

  • Human cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and allowed to adhere overnight.[8][9]

  • The cells are then treated with various concentrations of the test isomers and incubated for 24, 48, or 72 hours.

  • After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[8]

  • The plate is incubated for an additional 1.5-4 hours to allow for the formation of formazan crystals.[8]

  • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a wavelength of around 540-570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that reduces cell viability by 50%) is calculated.

Visualizations

Experimental Workflow for Biological Activity Screening

experimental_workflow synthesis Synthesis of Isomers purification Purification & Characterization synthesis->purification antioxidant Antioxidant Assays (e.g., DPPH) purification->antioxidant antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) purification->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity ic50 IC50/MIC Determination antioxidant->ic50 antimicrobial->ic50 cytotoxicity->ic50 sar Structure-Activity Relationship Analysis ic50->sar

Caption: Workflow for the synthesis, screening, and analysis of this compound isomers.

Predicted Signaling Pathway for Cytotoxicity

cytotoxicity_pathway compound Phenolic Isomer cell Cancer Cell compound->cell Enters ros Increased ROS Production cell->ros stress Oxidative Stress ros->stress damage Cellular Damage (DNA, Proteins, Lipids) stress->damage apoptosis Apoptosis damage->apoptosis

Caption: Predicted pathway of cytotoxicity for phenolic isomers via induction of oxidative stress.

References

spectroscopic comparison between 2-Fluoro-4-(trifluoromethyl)phenol and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Fluoro-4-(trifluoromethyl)phenol with its key precursors: 4-(trifluoromethyl)phenol, 1-fluoro-4-(trifluoromethyl)benzene, and 2-chloro-4-(trifluoromethyl)phenol. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, verifying product purity, and elucidating structure-activity relationships in drug discovery and materials science.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAr-HOH
This compound 7.17 (bs, 1H), 7.08 (d, 1H), 7.67 (dd, 1H), 7.80 (d, 1H)-
4-(trifluoromethyl)phenol 7.53 (d, 2H), 6.95 (d, 2H)10.30 (s, 1H)
1-fluoro-4-(trifluoromethyl)benzene 7.62 (dd, 2H), 7.16 (m, 2H)-
2-chloro-4-(trifluoromethyl)phenol Predicted: 7.0-7.2 (d, 1H), 7.4-7.6 (dd, 1H), 6.8-7.0 (d, 1H)Predicted: 4.5-6.0

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundC-OC-FC-CF₃CF₃Ar-C
This compound -----
4-(trifluoromethyl)phenol 160.7-122.2 (q)124.7 (q)127.3, 115.8
1-fluoro-4-(trifluoromethyl)benzene -164.6 (d)126.8 (qd)123.8 (q)127.6 (m), 115.9 (d)
2-chloro-4-(trifluoromethyl)phenol Predicted: 150-155-Predicted: 125-130 (q)Predicted: 120-125 (q)Predicted: 118-123, 115-120, 122-127, 128-133

Table 3: FT-IR Spectroscopic Data (Wavenumber cm⁻¹)

CompoundO-H StretchC-H (Aromatic)C=C (Aromatic)C-FC-O
This compound Vapor Phase Available----
4-(trifluoromethyl)phenol 3600-3200 (broad)>30001600-1440~13251410-1310, 1230-1140
1-fluoro-4-(trifluoromethyl)benzene ->3000~1600, ~1520, ~1420~1325-
2-chloro-4-(trifluoromethyl)phenol 3600-3200 (broad)>3000---

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 180-
4-(trifluoromethyl)phenol 162143, 115, 113, 83
1-fluoro-4-(trifluoromethyl)benzene 164145, 114, 95
2-chloro-4-(trifluoromethyl)phenol 196/198-

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. Proton-decoupled spectra were obtained to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound was finely ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: FT-IR spectra were recorded on a standard FT-IR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Ionization Method: Electron Ionization (EI) was used for all analyses. The sample was introduced into the mass spectrometer, where it was bombarded with a beam of high-energy electrons (typically 70 eV).

  • Data Acquisition: The resulting positively charged ions and fragment ions were separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector recorded the relative abundance of each ion, generating a mass spectrum.

Synthetic Pathway and Logical Relationships

The following diagram illustrates a plausible synthetic pathway from the precursors to the final product, this compound. This visualization helps to understand the chemical transformations and the relationships between the compared compounds.

G 4-(trifluoromethyl)phenol 4-(trifluoromethyl)phenol 2-chloro-4-(trifluoromethyl)phenol 2-chloro-4-(trifluoromethyl)phenol 4-(trifluoromethyl)phenol->2-chloro-4-(trifluoromethyl)phenol Chlorination This compound This compound 4-(trifluoromethyl)phenol->this compound Electrophilic Fluorination 1-fluoro-4-(trifluoromethyl)benzene 1-fluoro-4-(trifluoromethyl)benzene 1-fluoro-4-(trifluoromethyl)benzene->this compound Hydroxylation 2-chloro-4-(trifluoromethyl)phenol->this compound Halogen Exchange (Halex)

Caption: Synthetic routes to this compound.

Assessing 2-Fluoro-4-(trifluoromethyl)phenol in SAR Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the strategic modification of lead compounds to optimize their pharmacological profiles is a cornerstone of medicinal chemistry. Structure-Activity Relationship (SAR) studies are fundamental to this process, guiding the iterative design of molecules with enhanced potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of chemical modifications, the introduction of fluorine-containing substituents has emerged as a powerful strategy. This guide provides a comparative analysis of 2-Fluoro-4-(trifluoromethyl)phenol, a versatile building block in SAR studies, against relevant alternatives, supported by experimental data and detailed methodologies.

The unique electronic properties and relatively small size of the fluorine atom, and by extension the trifluoromethyl group, allow them to serve as valuable bioisosteres for hydrogen atoms or methyl groups.[1][2][3] This substitution can profoundly influence a molecule's potency, metabolic stability, membrane permeability, and binding interactions with its biological target.[2][3] The trifluoromethyl group, in particular, is a prevalent feature in many modern pharmaceuticals due to its ability to increase lipophilicity and metabolic stability.[4][5]

Comparative Analysis of Physicochemical and Biological Properties

To effectively assess the performance of this compound in SAR studies, it is crucial to compare its key properties with those of structurally related phenols. The following table summarizes critical physicochemical parameters and observed biological activities, providing a quantitative basis for comparison.

CompoundMolecular Weight ( g/mol )LogPpKaKnown Biological Activities/Applications
Phenol 94.111.469.95General disinfectant, precursor for synthesis
4-Fluorophenol 112.101.839.81Intermediate in synthesis
4-(Trifluoromethyl)phenol 162.112.578.80Metabolite of fluoxetine, used in synthesis.[][7]
This compound 180.102.8 (Predicted)~7.8 (Predicted)Building block for bioactive molecules
2-Chloro-4-(trifluoromethyl)phenol 196.553.2 (Predicted)~7.6 (Predicted)Intermediate in chemical synthesis.[8]

Note: Predicted values are estimates based on computational models and may vary from experimental values.

The data illustrates that the introduction of fluorine and trifluoromethyl groups significantly impacts the lipophilicity (LogP) and acidity (pKa) of the phenol scaffold. The increased lipophilicity of this compound compared to phenol and 4-fluorophenol can enhance membrane permeability, a critical factor for reaching intracellular targets. Furthermore, the lower pKa indicates increased acidity, which can influence ionization at physiological pH and alter binding interactions with target proteins.

Experimental Protocols for SAR Evaluation

The assessment of a compound's performance in SAR studies relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments commonly employed to evaluate the biological activity of phenolic compounds.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare serial dilutions of test compounds C Inoculate diluted compounds with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at optimal temperature and time C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium.

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase. Adjust the culture density to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microbes only) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assay (e.g., Cyclooxygenase - COX)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare serial dilutions of test compounds C Pre-incubate enzyme with test compounds A->C B Prepare enzyme and substrate solutions B->C D Initiate reaction by adding substrate C->D E Incubate for a defined period D->E F Stop the reaction E->F G Measure product formation (e.g., spectrophotometrically) F->G H Calculate percent inhibition and IC50 value G->H

Caption: General Workflow for an Enzyme Inhibition Assay.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.

  • Reaction Mixture: In a microplate well, combine the buffer, the target enzyme (e.g., COX-1 or COX-2), and the test compound. Allow for a short pre-incubation period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., colorimetric or fluorometric).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting percent inhibition against inhibitor concentration.

Signaling Pathways and Logical Relationships

The biological effects of phenolic compounds often involve modulation of specific signaling pathways. For instance, their anti-inflammatory effects can be mediated through the inhibition of enzymes like cyclooxygenases (COXs), which are key to the prostaglandin synthesis pathway.

G A Arachidonic Acid B COX Enzymes (COX-1 & COX-2) A->B C Prostaglandins B->C D Inflammation Pain Fever C->D E Phenolic Compound (e.g., this compound) E->B

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Conclusion

This compound represents a valuable scaffold for SAR studies due to the advantageous physicochemical properties conferred by its fluorine and trifluoromethyl substituents. Its increased lipophilicity and acidity compared to simpler phenols can lead to improved biological activity. The systematic evaluation of this compound and its analogues using standardized experimental protocols, such as MIC and enzyme inhibition assays, is essential for elucidating clear structure-activity relationships. By understanding how modifications to the phenolic ring influence biological outcomes, researchers can more effectively design novel therapeutic agents with optimized efficacy and safety profiles.

References

cross-reactivity studies of compounds synthesized from 2-Fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (-CF3) group, into molecular scaffolds is a cornerstone of modern medicinal chemistry. This functional group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comparative analysis of three distinct bioactive compounds that, while not all directly synthesized from 2-fluoro-4-(trifluoromethyl)phenol, feature a critical trifluoromethylphenyl moiety, illustrating the diverse pharmacological activities and selectivity profiles achievable with this structural component.

We will explore the multi-kinase inhibitor Sorafenib, the selective serotonin reuptake inhibitor (SSRI) Fluoxetine, and the non-steroidal antiandrogen Bicalutamide. This comparison will focus on their target affinity, cross-reactivity profiles, and the experimental methodologies used to determine these characteristics.

Data Presentation: Target and Off-Target Affinities

The following tables summarize the quantitative data on the biological targets and notable off-target interactions for Sorafenib, Fluoxetine, and Bicalutamide. This data is crucial for understanding their therapeutic windows and potential side effects.

Table 1: Kinase Inhibition Profile of Sorafenib

Target KinaseIC50 (nM)
Raf-16[1]
B-Raf (wild-type)22[1]
B-Raf (V600E)38[1]
VEGFR-126[1]
VEGFR-290[1]
VEGFR-320[1]
PDGFR-β57[1]
c-Kit68[1]
Flt-358[1]
RET43[1]
Cellular IC50 (HepG2)~7.1 µM[2]
Cellular IC50 (Kasumi-1)0.02 µM[3]

Note: Sorafenib has been shown to have minimal activity against ERK-1, MEK-1, EGFR, HER-2/neu, IGFR-1, and others[1]. Clinically observed off-target effects include skin toxicity, diarrhea, and hypertension[4][5][6].

Table 2: Receptor and Transporter Binding Profile of Fluoxetine

Primary TargetBinding Affinity (Ki)
Serotonin Transporter (SERT)~1 nM

Note: Fluoxetine exhibits weak affinity for histamine, serotonin (5-HT2B), opioid, muscarinic, and dopamine receptors, with Ki values often greater than 1000 nM, indicating high selectivity[7][8][9].

Table 3: Receptor Binding Profile of Bicalutamide

Primary TargetActivity
Androgen Receptor (AR)Competitive Antagonist

Note: Bicalutamide is a selective antagonist of the androgen receptor and does not have other significant hormonal activities[10][11]. In monotherapy, it can lead to increased levels of testosterone and estradiol due to its effects on the hypothalamic-pituitary-gonadal axis[10].

Experimental Protocols

The determination of the binding affinities and inhibitory concentrations presented above relies on robust and specific in vitro assays. Below are detailed methodologies for key experiments relevant to the characterization of compounds like Sorafenib, Fluoxetine, and Bicalutamide.

LanthaScreen™ Kinase Binding Assay (for compounds like Sorafenib)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method for measuring inhibitor binding to a kinase.

  • Principle: The assay measures the displacement of an Alexa Fluor™-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by a test compound. The kinase is labeled with a europium (Eu)-tagged antibody. When the tracer is bound to the kinase, excitation of the europium donor results in energy transfer to the Alexa Fluor™ acceptor, producing a high TR-FRET signal. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the TR-FRET signal[12].

  • Procedure:

    • Reagent Preparation: Prepare a 4X solution of the test compound and a 2X solution of the kinase/Eu-antibody mixture in the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35)[13]. A 4X solution of the kinase tracer is also prepared[13].

    • Assay Plate Setup: In a 384-well plate, add 4 µL of the 4X test compound solution[13].

    • Kinase Addition: Add 8 µL of the 2X kinase/Eu-antibody mixture to each well[13].

    • Tracer Addition: Add 4 µL of the 4X tracer solution to initiate the binding reaction[13].

    • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium[13].

    • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (Alexa Fluor™) and 615 nm (europium). The emission ratio (665 nm / 615 nm) is calculated[12].

    • Data Analysis: The IC50 value is determined by plotting the emission ratio against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Competitive Radioligand Binding Assay (for compounds like Fluoxetine)

This assay is used to determine the affinity of a test compound for a specific receptor or transporter by measuring its ability to compete with a radiolabeled ligand.

  • Principle: The assay measures the displacement of a radiolabeled ligand with known high affinity for the target (e.g., [3H]citalopram for SERT) by an unlabeled test compound. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound for that receptor[14].

  • Procedure:

    • Membrane Preparation: Prepare cell membranes from a cell line expressing the target of interest (e.g., HEK293 cells expressing human SERT)[14].

    • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand plus a high concentration of a known unlabeled inhibitor), and test compound (radioligand plus various concentrations of the test compound)[14][15].

    • Reagent Addition: Add assay buffer, the appropriate concentration of the test compound or non-specific inhibitor, the radioligand (at a concentration near its Kd), and the cell membrane preparation to the wells[15].

    • Incubation: Incubate the plate for a set time (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium[14].

    • Filtration: Rapidly terminate the binding by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (retained on the filter) from the free radioligand[14][15].

    • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand[15].

    • Radioactivity Counting: After drying the filters, add a scintillation cocktail and count the radioactivity using a liquid scintillation counter[15].

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation[15].

Androgen Receptor Competitive Binding Assay (for compounds like Bicalutamide)

This assay determines the ability of a compound to compete with a radiolabeled androgen for binding to the androgen receptor (AR).

  • Principle: Similar to the general radioligand binding assay, this experiment measures the displacement of a radiolabeled androgen (e.g., [3H]-R1881) from the AR by a test compound. The degree of displacement is indicative of the test compound's affinity for the AR[16].

  • Procedure:

    • Receptor Source: A recombinant human androgen receptor or a cytosol preparation from rat prostate tissue can be used as the source of the AR[16][17].

    • Assay Setup: In a 96-well plate, prepare wells for total binding, non-specific binding (with a high concentration of unlabeled dihydrotestosterone, DHT), and various concentrations of the test compound[16].

    • Reagent Addition: Add the diluted test compound, the [3H]-R1881 working solution, and the AR preparation to the wells[16].

    • Incubation: Incubate the plate, often at 4°C, for an extended period (e.g., 18-24 hours) to allow the binding to reach equilibrium[16].

    • Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand. This can be achieved using methods such as hydroxylapatite slurry precipitation followed by centrifugation or filtration through a filter plate[16].

    • Washing: Wash the pellet or filter to remove unbound radioligand[16].

    • Radioactivity Counting: Measure the radioactivity of the bound fraction using a scintillation counter.

    • Data Analysis: Calculate specific binding and determine the IC50 and Ki values as described for the general radioligand binding assay.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by the selected compounds and a generalized workflow for the binding assays.

Sorafenib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAF RAF VEGFR->RAF Activates PDGFR PDGFR PDGFR->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Activates Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF

Caption: Simplified signaling pathway showing the inhibitory action of Sorafenib.

Fluoxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft Synaptic Cleft (Increased Serotonin) Serotonin_Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake Serotonin_Receptor 5-HT Receptor Synaptic_Cleft->Serotonin_Receptor Binds Postsynaptic_Signal Postsynaptic Signaling Serotonin_Receptor->Postsynaptic_Signal Activates Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits

Caption: Mechanism of action of Fluoxetine at the serotonergic synapse.

Bicalutamide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) ARE Androgen Response Element (on DNA) AR->ARE Translocates & Binds Androgen Androgen (e.g., Testosterone) Androgen->AR Binds & Activates Transcription Gene Transcription (Cell Growth) ARE->Transcription Initiates Bicalutamide Bicalutamide Bicalutamide->AR Competitively Inhibits

Caption: Bicalutamide's mechanism as an androgen receptor antagonist.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Reagent_Prep Prepare Reagents: - Test Compound Dilutions - Labeled Ligand/Tracer - Receptor/Kinase Source Plate_Setup Set up 96/384-well Plate: - Total Binding - Non-specific Binding - Test Compound Wells Reagent_Prep->Plate_Setup Incubation Incubate to Reach Equilibrium Plate_Setup->Incubation Separation Separate Bound from Free Ligand (e.g., Filtration) Incubation->Separation Measurement Measure Signal (e.g., Radioactivity, TR-FRET) Separation->Measurement Data_Analysis Data Analysis: - Calculate Specific Binding - Generate Dose-Response Curve - Determine IC50/Ki Measurement->Data_Analysis

Caption: Generalized workflow for in vitro competitive binding assays.

References

A Comparative Benchmark: 2-Fluoro-4-(trifluoromethyl)phenol Versus Its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and material science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical and biological properties. This guide provides a comprehensive benchmark of 2-Fluoro-4-(trifluoromethyl)phenol against its key non-fluorinated analogs: 4-(trifluoromethyl)phenol, 2-fluorophenol, and the parent compound, phenol. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform molecular design and experimental planning.

This analysis delves into the impact of fluorine and trifluoromethyl group substitutions on acidity, lipophilicity, and spectroscopic characteristics. All quantitative data is summarized for direct comparison, and detailed experimental protocols for key measurements are provided.

Physicochemical Properties: A Quantitative Comparison

The introduction of fluorine and trifluoromethyl groups significantly alters the electronic and steric properties of the phenol ring, leading to predictable yet profound changes in its physicochemical characteristics. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.

PropertyThis compound4-(Trifluoromethyl)phenol2-FluorophenolPhenol
Molecular Formula C₇H₄F₄O[1]C₇H₅F₃O[2]C₆H₅FO[3][4]C₆H₅OH
Molecular Weight 180.10 g/mol [5]162.11 g/mol [2]112.10 g/mol [3]94.11 g/mol
Melting Point Data not readily available45-47 °C[6][7]14-16 °C[3][8]43 °C[9]
Boiling Point Data not readily available71.5-72 °C (at 8 mmHg)[6]152-172 °C[10][11][12]181.7-182 °C[9][13]
pKa (Acidity) Data not readily available~7.6 (estimated)8.73 (at 25 °C)[10][11]9.95
Density Data not readily available1.32 g/mL (estimate)[6]1.246-1.256 g/mL (at 25 °C)[3][10][11]1.07 g/cm³
LogP (Octanol/Water) 2.55 (calculated)[14]2.56 (calculated)1.70 (calculated)1.46
Water Solubility Sparingly soluble (inferred)Insoluble[6]80.72 g/L (at 25 °C)[10][11]Sparingly soluble[13]

Spectroscopic Characteristics

The unique electronic environment created by fluorine substitution is readily observable in various spectroscopic analyses. Below is a summary of key spectral features.

Spectroscopic DataThis compound4-(Trifluoromethyl)phenol2-FluorophenolPhenol
¹H NMR (Aromatic) Multiplets expected in the aromatic region.δ ~6.95 ppm (d), δ ~7.53 ppm (d)[15]Multiplets expected between δ 6.8-7.2 ppm.Multiplets between δ 6.8-7.4 ppm.[16]
¹H NMR (-OH Proton) Broad singlet, position variable.Broad singlet, δ ~10.29 ppm[15]Broad singlet, position variable.Broad singlet, δ ~4.5-7.0 ppm.[16]
IR (O-H Stretch) Broad band ~3200-3600 cm⁻¹ expected.Broad band ~3300 cm⁻¹ observed.[17]Broad band ~3500 cm⁻¹ expected.[18][19]Broad band ~3500 cm⁻¹.[18][19]
IR (C-F Stretch) Strong bands expected ~1100-1400 cm⁻¹.Strong bands expected ~1100-1350 cm⁻¹.Strong band expected ~1200-1300 cm⁻¹.Not applicable.
Mass Spec (M⁺) m/z = 180[1]m/z = 162[2]m/z = 112[3]m/z = 94

Biological Activity Insights

The introduction of fluorine can drastically alter a molecule's biological profile, affecting its metabolic stability, binding affinity, and overall bioactivity.

  • 4-(Trifluoromethyl)phenol (4-TFMP) : This compound has been shown to be cytotoxic to rat liver slices.[20] Its toxicity is attributed to the spontaneous formation of a quinone methide intermediate, which can then alkylate cellular macromolecules.[20] The presence of the electron-withdrawing trifluoromethyl group facilitates this process. 4-TFMP can also inhibit sulfhydryl-dependent enzymes like glyceraldehyde-3-phosphate dehydrogenase.[20] Furthermore, it is a known metabolite of the drug fluoxetine.[2][6]

  • 2-Fluorophenol : This analog is used as a competitive inhibitor in the oxidation of L-DOPA, a precursor to dopamine used in treating Parkinson's disease.[10]

  • General Considerations : The trifluoromethyl group, as seen in 4-TFMP, can enhance lipophilicity and metabolic stability, which are desirable properties in drug candidates.[21][22] These characteristics often lead to improved interactions with biological targets.[22]

Experimental Protocols & Workflows

Reproducibility and accuracy are paramount in comparative studies. The following sections detail the methodologies for determining key physicochemical properties and acquiring spectroscopic data.

General Experimental Workflow

The diagram below outlines the logical flow for a comprehensive comparison of the phenol analogs, from initial sample preparation to data analysis and final comparison.

G cluster_prep 1. Sample Preparation cluster_physchem 2. Physicochemical Analysis cluster_spectro 3. Spectroscopic Analysis cluster_analysis 4. Data Compilation & Comparison P1 Procure High-Purity Analogs P2 Verify Purity (e.g., GC-MS) P1->P2 P3 Prepare Stock Solutions P2->P3 PC1 pKa Determination (Potentiometric Titration) P3->PC1 PC2 LogP Measurement (Shake-Flask Method) P3->PC2 S1 NMR Spectroscopy (¹H, ¹³C) P3->S1 S2 IR Spectroscopy (FTIR-ATR) P3->S2 S3 Mass Spectrometry (EI-MS) P3->S3 D1 Tabulate Physicochemical Data PC1->D1 PC2->D1 D2 Analyze & Compare Spectra S1->D2 S2->D2 S3->D2 D3 Synthesize Findings D1->D3 D2->D3

Caption: Workflow for comparative analysis of phenol analogs.

Protocol 1: pKa Determination (Potentiometric Titration)
  • Solution Preparation : Prepare a 0.01 M solution of the phenol analog in a 50:50 ethanol/water mixture. Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).

  • Titration Setup : Place 50 mL of the phenol solution in a beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

  • Titration : Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

  • Data Collection : Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Analysis : Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Protocol 2: ¹H NMR Sample Preparation and Analysis

The following diagram details the standard procedure for preparing a sample for Nuclear Magnetic Resonance (NMR) spectroscopy.

G start Start dissolve Dissolve 10-20 mg of phenol analog in ~0.6 mL of deuterated solvent (e.g., CDCl₃). start->dissolve tms Add Tetramethylsilane (TMS) as internal standard (0 ppm). dissolve->tms vortex Vortex the solution until the sample is fully dissolved. tms->vortex filter Filter the solution into a clean 5 mm NMR tube using a pipette with a cotton or glass wool plug. vortex->filter acquire Acquire ¹H NMR spectrum on a spectrometer (e.g., 400 MHz). filter->acquire process Process the data: - Fourier Transform - Phase Correction - Baseline Correction - Integration acquire->process end End process->end

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Protocol 3: Infrared (IR) Spectroscopy
  • Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Run a background scan.

  • Sample Application : If the sample is a liquid, place a single drop directly onto the ATR crystal. If it is a solid, place a small amount of the solid on the crystal and apply pressure using the instrument's clamp to ensure good contact.

  • Data Acquisition : Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify characteristic peaks, such as the broad O-H stretch and strong C-F stretching vibrations.

Conclusion

The comparative analysis reveals a clear trend in how fluorination impacts the properties of the phenol scaffold. The strongly electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the phenolic proton in 4-(trifluoromethyl)phenol compared to phenol. The addition of a fluorine atom at the ortho position, as in 2-fluorophenol, also increases acidity, albeit to a lesser extent. These substitutions also increase lipophilicity (LogP), a key factor in membrane permeability and drug distribution. The unique spectroscopic signatures, particularly in NMR and IR, provide unambiguous fingerprints for each analog. This guide provides a foundational dataset and standardized protocols to aid researchers in the rational design and synthesis of novel fluorinated compounds for pharmaceutical and materials science applications.

References

A Comparative Guide to Analytical Techniques for Confirming the Purity of Synthesized 2-Fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the primary analytical techniques for confirming the purity of 2-Fluoro-4-(trifluoromethyl)phenol, a key building block in the synthesis of various pharmaceutical compounds. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methodologies

The choice of an analytical technique for purity determination depends on several factors, including the expected impurities, the required sensitivity and selectivity, and the physicochemical properties of the analyte. The following table summarizes the performance characteristics of the three major techniques for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity.Separation based on volatility and polarity, with mass-based detection.Provides structural information and quantification based on the magnetic properties of atomic nuclei.
Selectivity Moderate to High. Can be optimized with different column chemistries and mobile phases.High. Excellent for resolving volatile impurities.Very High. Provides detailed structural information for impurity identification.
Sensitivity µg/mL to ng/mL range.ng/mL to pg/mL range.Lower (mg to µg level).
Sample Throughput High.Moderate.Low to Moderate.
Sample Preparation Simple (dissolution and filtration).More complex (may require derivatization to improve volatility).Simple (dissolution in a deuterated solvent).
Instrumentation Cost Low to Moderate.Moderate to High.High.
Compound Volatility Not required.Required.Not required.
Primary Application Quantitative purity assessment and detection of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Structural confirmation, identification, and quantification of impurities, including isomers.

Experimental Protocols

Detailed experimental protocols are essential for achieving reliable and reproducible results. The following sections outline methodologies for the purity analysis of this compound using HPLC, GC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds like phenols.[1] A reversed-phase HPLC method with UV detection is suitable for quantifying the purity of this compound and detecting related impurities.

Instrumentation and Conditions:

  • Instrument: HPLC system with a UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid or formic acid) in a gradient elution. A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm (based on the chromophore of the phenol).

  • Column Temperature: 30°C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of the mobile phase (initial conditions) to prepare a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

HPLC Analysis Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[2] Due to the polar nature of the hydroxyl group in phenols, derivatization is often required to improve volatility and chromatographic peak shape.[3]

Instrumentation and Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless.[2]

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 10 min).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 100 µL of a catalyst (e.g., pyridine).

  • Seal the vial and heat at 60-70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

Data Analysis:

The purity is determined by the area percentage of the derivatized main component. Impurities can be identified by comparing their mass spectra with spectral libraries (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatize with BSTFA weigh->derivatize inject Inject into GC-MS derivatize->inject separate Separation on DB-5ms Column inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (MS Library) integrate->identify calculate Calculate % Purity integrate->calculate

GC-MS Analysis Workflow with Derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic compounds.[4] ¹H, ¹⁹F, and ¹³C NMR should be performed for a comprehensive analysis. Quantitative NMR (qNMR) can be used for highly accurate purity assessment without the need for a specific reference standard of the analyte.

Instrumentation and Conditions:

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Nuclei to be observed: ¹H, ¹⁹F, ¹³C.

  • For qNMR: A certified internal standard with a known purity (e.g., maleic anhydride) is required.

Sample Preparation:

  • Accurately weigh 10-20 mg of the sample into an NMR tube.

  • For qNMR, accurately weigh a known amount of the internal standard into the same NMR tube.

  • Add approximately 0.6 mL of the deuterated solvent, cap the tube, and ensure the sample is completely dissolved.

Expected Spectral Data (Predicted):

  • ¹H NMR: The spectrum is expected to show signals for the three aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns will be influenced by the fluorine and trifluoromethyl substituents.

  • ¹⁹F NMR: Two distinct signals are expected: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group. The chemical shift of the trifluoromethyl group is anticipated in the range of -60 to -65 ppm.[5]

  • ¹³C NMR: The spectrum will show seven signals for the seven carbon atoms in the molecule, with characteristic chemical shifts and C-F couplings.

Data Analysis:

Purity is determined by comparing the integral of a signal from the analyte with the integral of a signal from the internal standard of known purity.

Purity_Determination_Logic cluster_primary Primary Techniques cluster_secondary Complementary Technique cluster_results Final Purity Confirmation start Purity Assessment of This compound HPLC HPLC (Quantitative Purity) start->HPLC GCMS GC-MS (Volatile Impurities) start->GCMS NMR NMR (Structural Confirmation & qNMR) start->NMR confirm Confirmed Purity Profile HPLC->confirm GCMS->confirm FTIR FTIR (Functional Group Confirmation) NMR->FTIR NMR->confirm

Logical Flow for Comprehensive Purity Assessment.

Conclusion

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of synthesized this compound. HPLC is ideal for routine purity checks and quantifying non-volatile impurities. GC-MS is superior for identifying and quantifying volatile and semi-volatile byproducts. NMR spectroscopy provides unequivocal structural confirmation and can be used for highly accurate quantitative purity determination (qNMR). The choice of the primary technique will depend on the specific requirements of the analysis, but a multi-technique approach provides the most robust and reliable purity data.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Fluoro-4-(trifluoromethyl)phenol, a halogenated phenol compound that requires careful management as hazardous waste. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, and direct contact should be avoided.

Table 1: Recommended Personal Protective Equipment (PPE)

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical safety goggles.
Skin Protection Lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as halogenated organic waste. Do not attempt to dispose of this chemical down the drain or as regular solid waste.

  • Waste Identification and Classification :

    • This compound is a halogenated organic compound and must be classified as hazardous chemical waste.[1][2]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific local and federal regulations.

  • Waste Segregation and Collection :

    • Collect waste this compound in a dedicated, properly labeled, and sealed waste container.[3][4]

    • The container must be made of a material compatible with the chemical and clearly labeled as "Hazardous Waste: Halogenated Organic Compounds" and should include the full chemical name, "this compound".[3][4]

    • Do not mix with non-halogenated or other incompatible waste streams to avoid dangerous reactions.[3]

  • Storage of Chemical Waste :

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat, sparks, and open flames.[3]

    • Ensure the storage area is clearly marked as a hazardous waste accumulation site.

  • Arranging for Professional Disposal :

    • Contact a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the chemical waste.[2]

    • Provide the disposal company with the Safety Data Sheet (SDS) if available, or at a minimum, the full chemical name and any other relevant hazard information.

    • Disposal will likely involve high-temperature incineration in a specialized facility equipped to handle halogenated organic compounds.[2]

  • Decontamination of Empty Containers :

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • The first rinseate must be collected and disposed of as hazardous waste along with the chemical.[5] Subsequent rinses may also need to be collected depending on local regulations.[5]

    • After thorough cleaning, the container can be disposed of according to your institution's guidelines for decontaminated labware.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

cluster_preparation Phase 1: Preparation & Collection cluster_storage_disposal Phase 2: Storage & Disposal cluster_decontamination Phase 3: Decontamination start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Designated Halogenated Waste Container ppe->container label_container Label Container: 'Hazardous Waste' + Chemical Name container->label_container collect_waste Carefully Transfer Waste into the Container label_container->collect_waste seal_container Securely Seal the Container collect_waste->seal_container storage Store in a Designated Secondary Containment Area seal_container->storage contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service storage->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup documentation Complete all Necessary Waste Manifests/Paperwork schedule_pickup->documentation handover Hand Over Waste to Authorized Personnel documentation->handover decontaminate Triple-Rinse Empty Container with Appropriate Solvent handover->decontaminate collect_rinseate Collect First Rinseate as Hazardous Waste decontaminate->collect_rinseate dispose_container Dispose of Cleaned Container per Institutional Protocol collect_rinseate->dispose_container end End of Process dispose_container->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 2-Fluoro-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-Fluoro-4-(trifluoromethyl)phenol. Adherence to these protocols is essential for ensuring personal safety and proper management of this chemical.

Hazard Summary and Personal Protective Equipment (PPE)

This compound and related halogenated phenols are hazardous materials that require careful handling. They can be harmful if swallowed or in contact with skin, and can cause severe skin and eye irritation or damage.[1][2][3][4][5] Phenols, in general, are corrosive and systemically toxic, with the ability to be rapidly absorbed through the skin.[6][7][8][9]

1.1. Recommended Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye Protection Chemical safety goggles and a face shield.[1][2][10][8][11]To protect against splashes and vapors that can cause serious eye damage.
Hand Protection Double-gloving with 4-mil nitrile gloves for incidental contact. For direct or prolonged contact, use thicker (8-mil) nitrile, neoprene, or butyl rubber gloves. For significant spill cleanup, Silver Shield® or Viton® gloves are recommended.[6][7][8][12]To prevent skin contact, as the chemical is harmful and readily absorbed.
Body Protection A fully buttoned, long-sleeved lab coat, long pants, and closed-toe shoes.[1][8] For procedures with a high risk of splashing, a chemically resistant apron (e.g., butyl rubber or neoprene) should be worn over the lab coat.[6][8]To protect the skin from accidental exposure.
Respiratory Protection Not typically required when handling small quantities inside a certified chemical fume hood.[1][2] For large quantities, or in the event of a spill or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]To prevent inhalation of harmful vapors or dust.

1.2. Engineering Controls

Control Type Specification Purpose
Ventilation All work with this compound must be conducted in a certified chemical fume hood.[6][8]To minimize inhalation exposure to vapors and dust.
Safety Equipment An operational safety shower and eyewash station must be located within a 10-second travel distance from the work area.[1][2][6]To provide immediate decontamination in case of accidental exposure.
Designated Area Establish a clearly marked designated area for handling this chemical to prevent cross-contamination.[12]To contain the hazard and inform others of the potential risk.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance.

2.1. Step-by-Step Handling Protocol

  • Preparation:

    • Review the Safety Data Sheet (SDS) for this compound before beginning work.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents in the designated area within the fume hood.

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • Handle the chemical as a solid, avoiding the creation of dust.[11] If it is a liquid, avoid splashing.

    • Use compatible tools (e.g., spatulas, glassware) for transferring.

    • Keep the container tightly closed when not in use.[11]

  • Post-Handling:

    • Wipe down the work area with an appropriate decontaminating solution.

    • Properly label and store the chemical in a cool, dry, and well-ventilated area away from incompatible materials and ignition sources.[11]

    • Remove PPE carefully, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[2][11]

2.2. Emergency and First Aid Procedures

Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing. Wipe the affected area with a gauze pad soaked in polyethylene glycol (PEG) 300 or 400. Continue cleaning with fresh PEG-soaked pads until the odor of phenol is gone. If PEG is unavailable, flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

2.3. Disposal Plan

  • All waste materials contaminated with this compound, including excess chemical, contaminated PPE, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[11] Do not pour down the drain.

Workflow Diagrams

The following diagrams illustrate the key workflows for handling and responding to emergencies involving this compound.

start Start: Prepare for Handling prep Review SDS and Prepare Work Area start->prep ppe Don Appropriate PPE prep->ppe handle Handle Chemical in Fume Hood ppe->handle cleanup Clean Work Area and Store Chemical handle->cleanup waste Segregate and Label Hazardous Waste cleanup->waste remove_ppe Remove PPE and Wash Hands waste->remove_ppe end End of Procedure remove_ppe->end

Caption: Standard Operating Procedure for Handling this compound.

exposure Chemical Exposure Occurs scene Ensure Scene is Safe exposure->scene remove Remove Victim from Source scene->remove decontaminate Initiate Decontamination (Eyewash/Shower/PEG) remove->decontaminate alert Alert Emergency Services decontaminate->alert sds Provide SDS to Responders alert->sds medical Seek Immediate Medical Attention sds->medical

Caption: Emergency Response Workflow for Chemical Exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.